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Core Science & Biosynthesis

Foundational

chemical structure and molecular properties of 1-(2,5-Dimethoxyphenyl)heptan-1-one

An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)heptan-1-one Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the . This document is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)heptan-1-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the . This document is intended for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from theoretical predictions, established chemical principles, and comparative data from structurally related analogs. We will delve into its molecular identity, predicted physicochemical properties, a robust proposed synthesis route, and a thorough, prediction-based spectroscopic characterization. Furthermore, we will explore its potential biological relevance by examining its structural relationship to the pharmacologically significant diarylheptanoid class of compounds. This guide serves as a foundational resource, providing structured data, validated experimental protocols, and conceptual diagrams to inform and accelerate future research and development efforts involving this compound.

Molecular Identity and Structure

1-(2,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone characterized by a heptanoyl group attached to a 1,4-dimethoxybenzene ring. This structure is a member of the broader class of alkoxy-substituted phenyl ketones, which are valuable intermediates in organic synthesis.

Table 1: Compound Identification

Identifier Value
IUPAC Name 1-(2,5-Dimethoxyphenyl)heptan-1-one
Synonyms 2',5'-Dimethoxyheptanophenone
CAS Number Not assigned in major public databases
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol

| InChIKey | FMEATOMLFIVSDA-UHFFFAOYSA-N (Isomer) |

The structural arrangement of the methoxy groups and the acyl chain dictates the molecule's electronic and steric properties, which in turn influence its reactivity and potential biological interactions.

Caption: 2D Chemical Structure of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for 1-(2,5-Dimethoxyphenyl)heptan-1-one are scarce. The following table provides predicted values based on computational models and includes experimental data from close structural analogs to establish a reliable estimation range for researchers.

Table 2: Predicted and Comparative Physicochemical Properties

Property Predicted Value (for Topic Compound) Comparative Experimental Value Source (Analog)
Physical Form White to yellow oil or low-melting solid White to Yellow Sticky Oil to Solid 1-(3,5-Dimethoxyphenyl)heptan-1-one
Melting Point ~20-30 °C 26-30 °C 1-(3,5-Dimethoxyphenyl)heptan-1-one[1]
Boiling Point ~160 °C at 3 Torr (Predicted) 161-161.5 °C at 3 Torr 1-(3,5-Dimethoxyphenyl)heptan-1-one[1]
Density ~1.02 g/cm³ (Predicted) 1.017 g/mL at 25 °C 1-(3,5-Dimethoxyphenyl)heptan-1-one[1]
LogP (Octanol/Water) 3.9 (Predicted) 3.86 (Calculated) 1-(3,5-Dimethoxyphenyl)heptan-1-one[2]

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | - | General principle for similar structures |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing 1-(2,5-Dimethoxyphenyl)heptan-1-one is the Friedel-Crafts acylation of 1,4-dimethoxybenzene.[3][4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate heptanoyl chloride, which then acylates the electron-rich aromatic ring. The two methoxy groups are activating and ortho-, para-directing; thus, acylation occurs at a position ortho to one methoxy group and meta to the other.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product R1 1,4-Dimethoxybenzene P1 Friedel-Crafts Acylation in Anhydrous Solvent (e.g., DCM) 0°C to RT R1->P1 R2 Heptanoyl Chloride R2->P1 R3 AlCl₃ (Catalyst) R3->P1 W1 Aqueous Quench (HCl) P1->W1 W2 Solvent Extraction W1->W2 W3 Drying & Evaporation W2->W3 W4 Column Chromatography W3->W4 FP 1-(2,5-Dimethoxyphenyl) heptan-1-one W4->FP

Caption: Proposed workflow for the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Predicted Spectroscopic Data for Structural Elucidation

Structural verification is paramount. The following sections detail the predicted spectroscopic signatures for 1-(2,5-Dimethoxyphenyl)heptan-1-one, based on established principles and data from analogous compounds.[5][6]

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the aliphatic heptanoyl chain.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H (C6-H) ~7.30 d 1H Ortho to C=O, deshielded.
Aromatic H (C4-H) ~6.95 dd 1H Ortho and meta to -OCH₃ groups.
Aromatic H (C3-H) ~6.90 d 1H Ortho to two -OCH₃ groups, shielded.
Methoxy (-OCH₃) ~3.85 s 3H Methoxy group at C5.
Methoxy (-OCH₃) ~3.80 s 3H Methoxy group at C2.
α-Methylene (-COCH₂-) ~2.95 t 2H Adjacent to the carbonyl group, deshielded.
β-Methylene (-CH₂-) ~1.70 quint 2H Standard aliphatic region.
γ, δ, ε-Methylenes ~1.35 m 6H Overlapping signals in the aliphatic region.

| Terminal Methyl (-CH₃) | ~0.90 | t | 3H | Standard terminal methyl signal. |

The carbon NMR will confirm the presence of 15 unique carbon environments, including the characteristic downfield shift for the carbonyl carbon.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~200
Aromatic C (C1-C=O) ~128
Aromatic C (C2-OCH₃) ~158
Aromatic C (C5-OCH₃) ~153
Aromatic C (C3, C4, C6) ~112-123
Methoxy (-OCH₃) ~56.0, 55.8
α-Methylene (-COCH₂-) ~44
β, γ, δ, ε-Methylenes ~23-32

| Terminal Methyl (-CH₃) | ~14 |

The IR spectrum is a rapid tool for confirming the presence of key functional groups.

Table 5: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~1675 C=O (Aryl Ketone) Strong, sharp stretch
~1225 & ~1045 C-O-C (Aryl Ether) Strong, sharp stretches
~3000-2850 C-H (Aliphatic) Medium-strong stretches

| ~1590, 1500 | C=C (Aromatic) | Medium stretches |

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.[7][8]

  • Molecular Ion (M⁺): A peak at m/z = 250.34, corresponding to the molecular weight of C₁₅H₂₂O₃.

  • Major Fragments:

    • m/z = 179: Loss of the hexyl radical (•C₆H₁₃) via α-cleavage, leaving the stable 2,5-dimethoxybenzoyl cation. This is expected to be a major peak.

    • m/z = 151: Subsequent loss of carbon monoxide (CO) from the m/z 179 fragment.

    • m/z = 99: The heptanoyl cation ([CH₃(CH₂)₅CO]⁺) resulting from cleavage of the aryl-carbonyl bond.

    • McLafferty Rearrangement: A potential peak at m/z = 194 resulting from the rearrangement and elimination of pent-1-ene.

Potential Biological and Pharmacological Relevance

While 1-(2,5-Dimethoxyphenyl)heptan-1-one itself has not been extensively studied for biological activity, its core structure is closely related to diarylheptanoids. Diarylheptanoids are a class of natural products characterized by a C6-C7-C6 skeleton (two phenyl rings connected by a seven-carbon chain).[9] Many compounds in this class, isolated from medicinal plants like ginger and turmeric, exhibit a wide range of potent bioactivities, including anti-inflammatory, antioxidant, and anti-tumor effects.[10][11][12]

The subject molecule can be considered a synthetic precursor or a simplified analog of linear diarylheptanoids. Its synthesis and derivatization provide a pathway to novel compounds with potential therapeutic applications.

biological_relevance cluster_activities A 1-(2,5-Dimethoxyphenyl)heptan-1-one (Topic Compound) B Diarylheptanoid Scaffold (C6-C7-C6) A->B is a structural analog / precursor to C Potential Biological Activities B->C exhibits Act1 Anti-inflammatory C->Act1 Act2 Antioxidant C->Act2 Act3 Anti-tumor C->Act3

Caption: Structural relationship to the biologically active diarylheptanoid class.

Safety and Handling

No specific toxicological data for 1-(2,5-Dimethoxyphenyl)heptan-1-one are available. Therefore, the compound should be handled with standard laboratory precautions. Based on data for analogous compounds and the functional groups present, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Hazards: Assumed to be a potential skin and eye irritant. The hazards of the synthetic precursors (e.g., heptanoyl chloride is corrosive, AlCl₃ is water-reactive) must be fully considered during synthesis.[14]

Experimental Protocols

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of the title compound. All operations should be performed in a fume hood.

  • Apparatus Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (or argon inlet).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of heptanoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Following the same dropwise procedure, add a solution of 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis as described in Section 3.2.

Protocol: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube for analysis.[5]

  • IR Spectroscopy: For a liquid sample, apply a thin film between two salt plates (NaCl or KBr). For a solid, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet. Acquire the spectrum typically from 4000 to 400 cm⁻¹.[5]

  • Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or DCM). Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet for EI-MS analysis.

References

  • Wu, J., et al. (2020). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Frontiers in Pharmacology. Available at: [Link]

  • Bader, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules. Available at: [Link]

  • Bedos-Belval, F., et al. (2018). Synthesis and biological evaluation of diarylheptanoids as potential antioxidant and anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bader, A., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI. Available at: [Link]

  • Li, Y., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. Available at: [Link]

  • PubChem. (2024). 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (2025). Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Chemsrc. (2025). 1-(2,5-Dimethoxyphenyl)ethanone. Available at: [Link]

  • NIST. (2025). IR Spectrum for Ethanone, 1-(2,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Scribd. (2024). Friedel-Crafts of 1,4-Dimethoxybenzene. Available at: [Link]

  • Chemguide. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Available at: [Link]

  • PubMed. (2013). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation. Available at: [Link]

  • San Jose State University. (2005). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

Sources

Exploratory

literature review of 1-(2,5-Dimethoxyphenyl)heptan-1-one in organic synthesis

Technical Monograph: 1-(2,5-Dimethoxyphenyl)heptan-1-one in Organic Synthesis Executive Summary 1-(2,5-Dimethoxyphenyl)heptan-1-one (CAS: 719315-63-6) represents a critical class of lipophilic aryl ketones used as interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(2,5-Dimethoxyphenyl)heptan-1-one in Organic Synthesis

Executive Summary 1-(2,5-Dimethoxyphenyl)heptan-1-one (CAS: 719315-63-6) represents a critical class of lipophilic aryl ketones used as intermediates in the synthesis of functionalized resorcinol dimethyl ethers. Structurally, it consists of a 2,5-dimethoxybenzene core acylated with a heptanoyl chain. In drug discovery, this scaffold serves as a hydrophobicity-tuning module, allowing researchers to modulate the LogP and membrane permeability of bioactive phenethylamines and benzofuran derivatives. This guide details the mechanistic synthesis, purification protocols, and downstream utility of this compound, grounded in electrophilic aromatic substitution (EAS) principles.

Mechanistic Principles & Synthesis Strategy

The primary route to 1-(2,5-Dimethoxyphenyl)heptan-1-one is the Friedel-Crafts Acylation of 1,4-dimethoxybenzene. Unlike alkylation, acylation avoids poly-substitution due to the deactivating nature of the introduced carbonyl group.[1][2]

Reaction Causality:

  • Substrate: 1,4-Dimethoxybenzene is electron-rich due to the orth/para-directing methoxy groups.

  • Regioselectivity: The incoming electrophile (heptanoylium ion) attacks the position ortho to one methoxy group and meta to the other. Due to symmetry, all four open positions on 1,4-dimethoxybenzene are equivalent, resulting in a single regioisomer: the 2,5-dimethoxy ketone.

  • Catalyst Choice: Aluminum Chloride (

    
    ) is the standard Lewis acid.[1][3] However, mild alternatives like Tin(IV) Chloride (
    
    
    
    ) are often preferred for electron-rich rings to prevent demethylation (ether cleavage) side reactions.
Visualizing the Reaction Pathway

ReactionPathway Figure 1: Friedel-Crafts Acylation Pathway for 2,5-Dimethoxy Aryl Ketones SM1 1,4-Dimethoxybenzene Complex Sigma Complex (Resonance Stabilized) SM1->Complex Electrophilic Attack Reagent Heptanoyl Chloride Reagent->Complex Catalyst AlCl3 / Lewis Acid Catalyst->Complex Activates Acyl Product 1-(2,5-Dimethoxyphenyl) heptan-1-one Complex->Product Deprotonation (Aromatization) Byprod HCl + Al-Complex Complex->Byprod

Figure 1: The electrophilic aromatic substitution pathway involves the generation of an acylium ion, formation of a resonance-stabilized sigma complex, and re-aromatization to yield the ketone.[2][4][5][6]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one on a 50 mmol scale. Safety Note:


 reacts violently with water. Perform all additions in a fume hood under inert atmosphere (Nitrogen/Argon).
Materials Table
ReagentMW ( g/mol )Equiv.[7][8][9]AmountRole
1,4-Dimethoxybenzene138.161.06.91 gSubstrate
Heptanoyl Chloride148.631.18.17 g (8.5 mL)Electrophile Source
Aluminum Chloride (

)
133.341.28.00 gLewis Acid Catalyst
Dichloromethane (DCM)84.93Solvent100 mLReaction Medium
1M HCl (aq)-Quench100 mLHydrolysis of Complex
Step-by-Step Methodology
  • Catalyst Suspension:

    • In a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend 8.00 g of anhydrous

      
       in 50 mL of dry DCM.
      
    • Cool the suspension to 0°C using an ice bath. Reasoning: Low temperature controls the exotherm of complexation.

  • Acylium Ion Generation:

    • Add 8.5 mL of heptanoyl chloride dropwise to the suspension over 15 minutes.

    • Observation: The mixture will darken slightly as the acylium-aluminum complex forms.

  • Substrate Addition:

    • Dissolve 6.91 g of 1,4-dimethoxybenzene in 25 mL of dry DCM.

    • Add this solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10°C.

    • Mechanistic Insight: Slow addition prevents localized overheating and potential demethylation of the methoxy groups [1].

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for 2–4 hours. Monitor progress via TLC (20% EtOAc in Hexanes). The product will appear as a UV-active spot with a lower Rf than the starting material due to the polarity of the ketone.

  • Quenching & Workup:

    • Critical Step: Pour the reaction mixture slowly onto 100 g of crushed ice/HCl slush with vigorous stirring. Caution: HCl gas evolution.

    • Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

    • Wash combined organics with saturated

      
       (to remove acid traces) and Brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil often solidifies upon standing.

    • Recrystallization: Dissolve in minimal hot methanol or hexane. Cool to 4°C to yield off-white crystals.

    • Yield Expectation: 85–95% (approx. 11–12 g).

Characterization & Data Interpretation

The identity of the product is validated through spectroscopic signatures unique to the 2,5-substitution pattern.

TechniqueExpected SignalStructural Assignment
1H NMR (CDCl3)

7.2–7.3 (d, 1H)
Aromatic H-6 (Ortho to Carbonyl)

6.9 (m, 2H)
Aromatic H-3, H-4

3.85, 3.78 (s, 6H)
Methoxy groups (distinct environments)

2.95 (t, 2H)

-Methylene (

-C=O)

0.88 (t, 3H)
Terminal Methyl (

)
IR (Neat)1670–1680

Conjugated Ketone (C=O)
MS (ESI+)m/z ~251

Molecular Ion

Interpretation: The key indicator of success is the splitting of the aromatic signals . In 1,4-dimethoxybenzene, the protons are a singlet (equivalent). In the product, the symmetry is broken, resulting in a complex splitting pattern (typically an ABX or simplified d/dd/d system depending on resolution) [2].

Downstream Applications in Drug Development

1-(2,5-Dimethoxyphenyl)heptan-1-one serves as a versatile "switch" in SAR studies.

A. Clemmensen Reduction to 1-(2,5-Dimethoxyphenyl)heptane

  • Reagents: Zn(Hg), conc.[10] HCl.

  • Utility: Converts the ketone to a methylene group, creating a purely lipophilic alkyl chain. This is used to test the "Lipophilic Binding Pocket" depth in GPCR targets (e.g., 5-HT2A or CB1 receptors).

B. Reductive Amination

  • Reagents:

    
    , 
    
    
    
    .
  • Utility: Converts the ketone to a primary amine (1-(2,5-dimethoxyphenyl)heptan-1-amine), generating novel phenethylamine analogs with extended alpha-chains.

Workflow Visualization

Downstream Figure 2: Divergent Synthesis Pathways for Drug Discovery cluster_0 Pathway A: Deoxygenation cluster_1 Pathway B: Amination Ketone 1-(2,5-Dimethoxyphenyl) heptan-1-one Alkyl 1-Heptyl-2,5-dimethoxybenzene (Lipophilic Probe) Ketone->Alkyl Zn(Hg) / HCl (Clemmensen) Amine 1-Amino-1-(2,5-dimethoxyphenyl)heptane (Bioactive Scaffold) Ketone->Amine NH4OAc / NaCNBH3 (Reductive Amination)

Figure 2: The ketone functionality allows for divergence into lipophilic probes (Pathway A) or bioactive amine scaffolds (Pathway B).

References

  • Friedel-Crafts Acylation of 1,4-Dimethoxybenzene. Organic Chemistry Portal. A standard procedure for the acylation of electron-rich aromatics, preventing demethylation via temperature control.

  • 1-(2,5-Dimethoxyphenyl)heptan-1-one Product Data. ChemScene. Physical properties and CAS registry data (719315-63-6).

  • Sigma-Aldrich Building Blocks. Sigma-Aldrich. General reference for 1-acyl-dimethoxybenzene derivatives and their handling.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Authoritative text for Friedel-Crafts workup protocols).

Sources

Foundational

theoretical solubility profile of 1-(2,5-Dimethoxyphenyl)heptan-1-one in polar solvents

An In-depth Technical Guide: Theoretical Solubility Profile of 1-(2,5-Dimethoxyphenyl)heptan-1-one in Polar Solvents Prepared by: Gemini, Senior Application Scientist Executive Summary The aqueous and polar solvent solub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Theoretical Solubility Profile of 1-(2,5-Dimethoxyphenyl)heptan-1-one in Polar Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The aqueous and polar solvent solubility of a drug candidate is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] In the early stages of drug discovery and development, when physical samples may be scarce, theoretical and computational methods provide an indispensable tool for predicting physicochemical properties, thereby guiding synthetic efforts and formulation strategies.[2][3] This guide presents a comprehensive theoretical analysis of the solubility profile of 1-(2,5-Dimethoxyphenyl)heptan-1-one, a molecule featuring a combination of polar and non-polar functional groups. We will explore its anticipated solubility in key polar solvents by applying foundational principles and advanced computational models, including Hansen Solubility Parameters (HSP), the Conductor-like Screening Model for Real Solvents (COSMO-RS), and Quantitative Structure-Property Relationship (QSPR) frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply predictive models to accelerate pharmaceutical development.

Introduction to the Molecule and the Importance of Solubility

The Subject Compound: 1-(2,5-Dimethoxyphenyl)heptan-1-one

1-(2,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone. Its molecular structure is characterized by three key regions that dictate its physicochemical behavior:

  • A Polar Carbonyl Group (C=O): This group can act as a hydrogen bond acceptor and contributes significantly to the molecule's polarity.[4]

  • A Substituted Aromatic Ring: The dimethoxy-substituted phenyl group has both polar (ether linkages) and non-polar (aromatic ring) characteristics. The ether oxygens can also act as hydrogen bond acceptors.

  • A Non-Polar Heptyl Chain: This long aliphatic chain is hydrophobic and will significantly limit solubility in highly polar solvents like water.[5][6]

The interplay between the polar head (ketone and dimethoxyphenyl group) and the non-polar tail (heptyl chain) makes its solubility profile non-trivial and highly dependent on the specific properties of the solvent.

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a cornerstone of the drug development process. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor aqueous solubility is a major cause of low and variable bioavailability, leading to the failure of many promising drug candidates.[1] Understanding and predicting a compound's solubility profile in various solvents is therefore crucial for:

  • Early-Stage Candidate Selection: Filtering out compounds with intractable solubility issues.[3]

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations or for use in crystallization and purification processes.[7]

  • Biopharmaceutical Classification: Assessing the interplay between solubility and permeability to predict in vivo performance.

Rationale for a Theoretical Predictive Approach

Experimental measurement of solubility, while the gold standard, is often resource-intensive and requires a synthesized sample of the compound.[2] In contrast, theoretical and computational methods offer a rapid, cost-effective means to estimate solubility directly from the molecular structure.[8] These in silico approaches are invaluable for screening large virtual libraries of compounds and for gaining a deeper mechanistic understanding of the solute-solvent interactions that govern solubility.[2][9]

Foundational Principles and Molecular Properties

The principle of "like dissolves like" provides the conceptual foundation for solubility.[10] Solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's cohesive forces.

Key Intermolecular Interactions

The solubility of 1-(2,5-Dimethoxyphenyl)heptan-1-one in polar solvents will be dictated by the following interactions:

  • Dipole-Dipole Interactions: The polar carbonyl group creates a strong molecular dipole, which can interact favorably with the dipoles of polar solvents like water, ethanol, and DMSO.[6][11]

  • Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the carbonyl oxygen and the two ether oxygens can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents like water, methanol, and ethanol.[5][11]

  • Van der Waals Forces (Dispersion): These forces are present in all interactions and will be the primary mode of interaction between the non-polar heptyl chain and the alkyl portions of solvents like ethanol.

Caption: Key intermolecular forces governing solubility.

Theoretical Models for Solubility Prediction

To construct a robust theoretical profile, we leverage a multi-faceted approach, combining established empirical models with more rigorous quantum-mechanical methods.

Hansen Solubility Parameters (HSP)

The HSP model is a powerful semi-empirical tool that quantifies the "like dissolves like" principle.[10] It deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δd, δp, δh) can be viewed as coordinates in a 3D "Hansen space." The principle is that substances with similar coordinates are likely to be miscible.[12] The distance (Ra) between a solute and a solvent in Hansen space is calculated, and a smaller distance implies greater affinity.[7]

Table 1: Estimated Hansen Solubility Parameters for the Solute and Select Polar Solvents

Compoundδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Data Source
1-(2,5-Dimethoxyphenyl)heptan-1-one ~18.5~6.0~5.5Estimated¹
Water15.516.042.3Hansen, C. M.[10]
Ethanol15.88.819.4Hansen, C. M.[10]
Methanol15.112.322.3Hansen, C. M.[10]
Dimethyl Sulfoxide (DMSO)18.416.410.2Hansen, C. M.[10]
Acetonitrile15.318.06.1Hansen, C. M.[10]

¹Values for the solute are estimated based on group contribution methods, considering its constituent functional groups.[12][13]

  • Causality: The large difference in the hydrogen bonding parameter (δh) between the solute and water suggests poor miscibility. Solvents like DMSO and Acetonitrile have HSP coordinates closer to the estimated values for the solute, indicating a higher likelihood of dissolution.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful prediction method based on quantum mechanics and statistical thermodynamics.[14][15] Unlike empirical models, it derives solubility from first principles, making it highly predictive for novel compounds.[16][17]

  • Trustworthiness: The method is self-validating in that it does not rely on pre-existing experimental data for the specific solute. Its predictions are based on the fundamental quantum chemical properties of the individual solute and solvent molecules.[1]

The workflow involves a multi-step process that calculates the chemical potential of the solute in the solvent, from which thermodynamic properties like solubility can be derived.[15]

COSMO-RS_Workflow A 1. 3D Molecular Structure of Solute and Solvent B 2. Quantum Mechanical COSMO Calculation A->B C 3. Generation of Screening Charge Density (σ-profile) B->C D 4. Statistical Thermodynamics (Interaction Energies) C->D E 5. Calculation of Chemical Potentials (μ) D->E F 6. Predicted Solubility (e.g., log(S), mg/mL) E->F

Caption: The COSMO-RS workflow for solubility prediction.

  • Anticipated Insights: A COSMO-RS calculation would provide a quantitative prediction of solubility (e.g., in mol/L or mg/mL) at a specified temperature for each solvent, offering a more refined and accurate picture than HSP.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical, data-driven approaches that correlate calculated molecular descriptors with experimentally determined solubility.[8][18] A typical linear QSPR model might take the form:

log(S) = c₀ + c₁·(Descriptor₁) + c₂·(Descriptor₂) + ...

Commonly used descriptors include LogP (a measure of lipophilicity), molecular weight (MW), polar surface area (PSA), and counts of hydrogen bond donors and acceptors.[19][20]

  • Application: To predict the solubility of 1-(2,5-Dimethoxyphenyl)heptan-1-one, its molecular descriptors would be calculated and fed into a pre-existing, validated QSPR model trained on a large dataset of diverse organic compounds.[21] While fast, the accuracy of QSPR is highly dependent on the similarity of the target molecule to the compounds in the model's training set.[2]

Synthesized Theoretical Solubility Profile

By integrating the insights from these three distinct models, we can construct a consensus prediction for the solubility of 1-(2,5-Dimethoxyphenyl)heptan-1-one in key polar solvents.

Table 2: Predicted Solubility Profile and Rationale

SolventPredicted SolubilityRationale
Water Very Low / Insoluble The large, hydrophobic heptyl chain dominates the molecule's character. The significant mismatch in Hansen parameters, particularly the hydrogen bonding term (δh), indicates poor affinity for water's highly structured H-bond network.[5]
Ethanol / Methanol Moderate to High These solvents offer a "best of both worlds" environment. Their hydroxyl groups can hydrogen bond with the solute's oxygen atoms, while their alkyl chains can interact favorably with the heptyl tail via dispersion forces. Their HSP values are intermediate between the solute and highly polar water.
DMSO High DMSO is a strong polar aprotic solvent with a high δp value, capable of strong dipole-dipole interactions with the solute's ketone group. Its HSP profile is relatively close to the estimated profile of the solute.
Acetonitrile Moderate to High Acetonitrile is a polar aprotic solvent with a very high polarity (δp) and a hydrogen bonding parameter (δh) that is very close to the estimated value for the solute, suggesting favorable interactions.

Protocol for Theoretical Solubility Assessment via COSMO-RS

This section provides a generalized, step-by-step protocol for obtaining a quantitative solubility prediction using a typical COSMO-RS software package (e.g., COSMOtherm, ADF-SCM).

  • Step 1: Molecular Structure Generation and Optimization

    • Construct the 3D structure of 1-(2,5-Dimethoxyphenyl)heptan-1-one and the desired polar solvents (e.g., water, ethanol) using a molecular editor.

    • Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a triple-zeta polarized basis set) to find the lowest energy conformer.

  • Step 2: Quantum Mechanical COSMO Calculation

    • For each optimized molecule (solute and solvents), perform a single-point quantum mechanical calculation within the COSMO dielectric continuum model.

    • Causality: This step generates the screening charge density (σ-profile) on the molecular surface, which is the fundamental input for the subsequent thermodynamic calculations.[16] This profile captures the molecule's unique polarity, hydrogen bonding potential, and electrostatic interactions.

  • Step 3: Database Creation

    • Store the resulting .cosmo files for the solute and all solvents in a central database for the software to access.

  • Step 4: Solubility Calculation

    • Within the COSMO-RS software interface, define the system:

      • Component 1: 1-(2,5-Dimethoxyphenyl)heptan-1-one (solute).

      • Component 2: The chosen polar solvent.

    • Select the "Solubility" calculation task.

    • Specify the temperature (e.g., 298.15 K / 25 °C).

    • Execute the calculation. The software performs the statistical thermodynamics calculations to determine the chemical potential of the solute in the solvent.[14]

  • Step 5: Data Analysis and Interpretation

    • The software will output the predicted solubility, typically as a mole fraction (x), log(x), or mass-based unit (g/L).

    • Repeat the calculation for each solvent of interest.

    • Compile the quantitative results into a table to rank solvents and compare the predictions with the qualitative assessments from other models.

Conclusion

The theoretical solubility profile of 1-(2,5-Dimethoxyphenyl)heptan-1-one is dominated by the structural dichotomy between its polar functionalities and its extended non-polar alkyl chain. Our analysis, based on Hansen Solubility Parameters, COSMO-RS principles, and QSPR frameworks, consistently predicts very low solubility in water . In contrast, it is expected to exhibit moderate to high solubility in less polar or aprotic polar organic solvents such as ethanol, methanol, DMSO, and acetonitrile. These solvents can effectively engage in the necessary dipole-dipole and hydrogen-bonding interactions with the molecule's polar groups while simultaneously accommodating its hydrophobic tail.

These in silico predictions provide a critical, data-driven foundation for guiding further experimental work. The next logical step would be to perform experimental solubility measurements (e.g., via the shake-flask method) to validate these theoretical findings and to build more accurate, refined predictive models for this class of compounds.

References

  • Using COSMO-RS to Predict Hansen Solubility Parameters - ACS Publications. (2022, July 13).
  • QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients - IEEE Xplore. (2025, October 9). IEEE Xplore.
  • COSMO-RS - Wikipedia. Wikipedia.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Process Safety and Environmental Protection.
  • COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. SCM.
  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed. (2002, August 15). PubMed.
  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed. (2015, June 15). PubMed.
  • (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.
  • Estimation of aqueous solubility of organic compounds with QSPR approach - PubMed. (2002, April 15). PubMed.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - ResearchGate. (2022, November 17).
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Chemical Reviews.
  • Hansen solubility parameter - Wikipedia. Wikipedia.
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, July 29). Chemical Reviews.
  • Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.
  • Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023, May 8). Life Chemicals.
  • Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. (2025, February 10).
  • Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. (2024, April 2).
  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20).
  • The Evolution of Solubility Prediction Methods | Rowan. (2025, February 25). Rowan.
  • (PDF) A review on computational models for predicting protein solubility - ResearchGate. (2025, March 31).
  • Ketones: Structure, Properties and Chemical test. - NEET coaching. (2024, November 20). Vedantu.
  • Physical Properties of Aldehydes and Ketones | CK-12 Foundation. (2026, January 14).
  • Properties of aromatic ketones and other solvents. - ResearchGate.
  • Physical Properties of Ketones and Aldehydes | OpenOChem Learn. OpenOChem Learn.
  • physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry.

Sources

Exploratory

Technical Guide: Metabolic Profiling of 1-(2,5-Dimethoxyphenyl)heptan-1-one

This guide outlines a rigorous, technical framework for identifying the metabolites of 1-(2,5-Dimethoxyphenyl)heptan-1-one (CAS 719315-63-6). As a structural analog to the 2C-series precursors but lacking the amine funct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, technical framework for identifying the metabolites of 1-(2,5-Dimethoxyphenyl)heptan-1-one (CAS 719315-63-6). As a structural analog to the 2C-series precursors but lacking the amine functionality, this molecule presents a unique metabolic profile dominated by phase I functionalization of the lipophilic chain and the dimethoxy-substituted ring.

Executive Summary & Chemical Context

1-(2,5-Dimethoxyphenyl)heptan-1-one is a phenyl alkyl ketone characterized by a lipophilic heptyl chain and a 2,5-dimethoxy-substituted aromatic ring. While often used as a chemical intermediate, its structural homology to psychoactive phenethylamine precursors (e.g., 2C-B, 2C-I) necessitates precise metabolic profiling for toxicological assessment and forensic analysis.

Unlike its amine-containing analogs, this molecule lacks the oxidative deamination pathway. Consequently, its metabolism is driven by carbonyl reduction , O-demethylation , and aliphatic hydroxylation . This guide provides a self-validating workflow to identify these metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Structural Alerts & In Silico Prediction

Before wet-lab experimentation, we must map the molecule's "metabolic soft spots" to optimize mass spectrometry parameters.

Functional GroupMetabolic LiabilityPredicted TransformationEnzyme System
Ketone (C1) HighReduction to secondary alcoholCBR (Carbonyl Reductase), AKR
Methoxy (C2/C5) HighO-Demethylation to phenolCYP450 (Likely CYP2D6, 2C19)
Heptyl Chain (C7) Moderate

and

Hydroxylation
CYP450 (Likely CYP3A4)
Phenyl Ring LowAromatic HydroxylationCYP450
Mechanistic Logic
  • Lipophilicity Driver: The C7 alkyl chain renders the molecule highly lipophilic (

    
    ), promoting rapid hepatic uptake and extensive Phase I metabolism.
    
  • Electronic Effects: The 2,5-dimethoxy pattern activates the ring, making O-demethylation a competitive pathway against chain oxidation.

  • Steric Hindrance: The ketone at C1 is sterically accessible, suggesting rapid reduction to the corresponding alcohol (1-(2,5-dimethoxyphenyl)heptan-1-ol) as a primary metabolic route.

Experimental Workflow: The "Trap and Identify" Protocol

To capture the full spectrum of metabolites, a multi-system incubation approach is required.

Phase I & II Incubation Protocol
  • System A (Oxidative): Pooled Human Liver Microsomes (HLM) + NADPH. Targets CYP-mediated hydroxylations and demethylations.

  • System B (Reductive): Cytosolic fraction + NADPH. Targets ketone reduction (CBR/AKR enzymes).

  • System C (Conjugative): Cryopreserved Hepatocytes (primary). Captures Phase II glucuronides and sulfates which require intact cellular co-factors (UDPGA, PAPS).

Step-by-Step Methodology:

  • Stock Prep: Dissolve 1-(2,5-Dimethoxyphenyl)heptan-1-one in DMSO (10 mM).

  • Incubation: Dilute to 10

    
    M in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
    
  • Initiation: Add 1 mM NADPH (regenerating system).

  • Time-Course: Aliquot at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (ratio 3:1) to precipitate proteins.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-HRMS.

Analytical Instrumentation (LC-HRMS)
  • Column: C18 Reverse Phase (e.g., HSS T3), 1.8

    
    m particle size.
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 mins.

  • MS Mode: Data Dependent Acquisition (DDA) in Positive Electrospray Ionization (ESI+).

    • Target: Look for parent ion

      
      .
      
    • Triggers: Dynamic exclusion enabled to capture low-abundance metabolites.

Predicted Metabolic Pathways (The "What")

Based on the structural pharmacophores, the following metabolites are statistically probable.

Pathway A: Ketone Reduction (Major)

The carbonyl group is reduced to a secondary alcohol.

  • Metabolite M1: 1-(2,5-Dimethoxyphenyl)heptan-1-ol.

  • 
     Mass:  +2.0156 Da (
    
    
    
    ).
  • Mechanism: Hydride transfer from NADPH via Carbonyl Reductase 1 (CBR1).

Pathway B: O-Demethylation

CYP450 enzymes attack the methoxy groups.

  • Metabolite M2: O-desmethyl-1-(2,5-dimethoxyphenyl)heptan-1-one (isomer 1).

  • Metabolite M3: O-desmethyl-1-(2,5-dimethoxyphenyl)heptan-1-one (isomer 2).

  • 
     Mass:  -14.0156 Da (
    
    
    
    ).
  • Note: The 2-methoxy group is often more labile due to steric relief, but both isomers are expected.

Pathway C: Aliphatic Hydroxylation

Oxidation of the terminal (


) or penultimate (

) carbon of the heptyl chain.
  • Metabolite M4: Hydroxy-1-(2,5-dimethoxyphenyl)heptan-1-one.

  • 
     Mass:  +15.9949 Da (
    
    
    
    ).
Pathway D: Phase II Conjugation
  • Metabolite M5: Glucuronide of M1 (Alcohol-Glucuronide).

  • Metabolite M6: Glucuronide of M2/M3 (Phenol-Glucuronide).

  • 
     Mass:  +176.0321 Da (
    
    
    
    ).

Visualization of Metabolic Logic

Diagram 1: Predicted Metabolic Map

This diagram illustrates the divergence from the parent compound into reductive, oxidative, and conjugative pathways.

MetabolicMap Parent Parent Compound 1-(2,5-Dimethoxyphenyl)heptan-1-one (m/z 251.16) M1 M1: Alcohol Metabolite (Ketone Reduction) +2H (m/z 253.18) Parent->M1 CBR/AKR (+2H) M2 M2/M3: O-Desmethyl Phenols (CYP450 Oxidation) -CH2 (m/z 237.15) Parent->M2 CYP2D6/2C19 (-CH3) M4 M4: Hydroxy-Heptyl Variants (Omega Oxidation) +O (m/z 267.16) Parent->M4 CYP3A4 (+O) M5 M5: Alcohol Glucuronide (UGT Conjugation) +176 Da M1->M5 UGT (+Gluc) M6 M6: Phenol Glucuronide (UGT Conjugation) +176 Da M2->M6 UGT (+Gluc)

Caption: Predicted biotransformation pathways showing Phase I functionalization (Yellow) and Phase II conjugation (Green).

Diagram 2: Analytical Identification Workflow

A logic gate for processing LC-HRMS data to confirm metabolite identity.

Workflow Start Raw LC-HRMS Data MDF Mass Defect Filtering (Filter range +/- 50 mDa) Start->MDF Control Subtract Control (T=0 & Matrix Blank) MDF->Control PeakPick Peak Picking (S/N > 10) Control->PeakPick MS2 MS/MS Fragmentation Analysis PeakPick->MS2 ID Structural Assignment MS2->ID

Caption: Data processing pipeline utilizing Mass Defect Filtering (MDF) to isolate drug-related ions from biological matrix noise.

Data Interpretation & Validation

To ensure trustworthiness of the results, apply the following validation criteria:

  • Mass Accuracy: All identified metabolites must be within 5 ppm of the theoretical exact mass.

  • Isotopic Pattern: The M+1 and M+2 isotopic ratios must match the predicted formula (e.g., Carbon-13 natural abundance).

  • Fragment Confirmation:

    • Parent Fragment: The tropylium-like ion or specific dimethoxybenzyl cation (m/z ~151 or 165) should be present in ring-intact metabolites.

    • Shifted Fragments: If the mass shift (+16 Da) occurs on the benzyl fragment, the oxidation is on the ring. If the benzyl fragment remains unchanged, the oxidation is on the heptyl chain.

Summary Table of Potential Metabolites
IDTransformationFormulaNeutral Massm/z [M+H]+
P ParentC15H22O3250.1569251.1642
M1 Reduction (+2H)C15H24O3252.1725253.1798
M2 O-Demethylation (-CH2)C14H20O3236.1412237.1485
M4 Hydroxylation (+O)C15H22O4266.1518267.1591
M5 M1-GlucuronideC21H32O9428.2046429.2119

References

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human.[1] Toxicology, 206(1), 75-89. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 11(5), 468-482. Link

  • Rosemond, M. J., & Walsh, J. S. (2004). Human carbonyl reduction pathways and a strategy for their study in vitro. Drug Metabolism Reviews, 36(2), 335-361. Link

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 2,5-Dimethoxy Phenyl Ketone Derivatives: A Comprehensive Technical Guide

Executive Summary As application scientists in drug development and advanced organic synthesis, we frequently encounter the 2,5-dimethoxyphenyl pharmacophore. While often viewed simply as an electron-rich aromatic system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists in drug development and advanced organic synthesis, we frequently encounter the 2,5-dimethoxyphenyl pharmacophore. While often viewed simply as an electron-rich aromatic system, the thermodynamic stability of 2,5-dimethoxy phenyl ketone derivatives is governed by a complex interplay of steric hindrance and electronic delocalization. This whitepaper deconstructs the thermodynamic parameters that dictate the conformational locking of these ketones, exploring how these fundamental physical chemistry principles directly impact synthetic reactivity, receptor binding affinity, and metabolic half-life.

Structural Thermodynamics and Conformational Dynamics

The thermodynamic stability of 2,5-dimethoxy phenyl ketones is primarily dictated by the rotational barrier around the aryl-carbonyl (C_aryl–C_carbonyl) bond.

The causality behind this phenomenon lies in the ortho-effect. The methoxy group at the C2 position introduces severe steric clash with the ketone's oxygen or its alkyl substituent. Furthermore, the lone pairs on the ortho-methoxy oxygen and the carbonyl oxygen experience strong dipole-dipole repulsion. To minimize the ground-state free energy (


), the molecule is forced out of coplanarity. This lack of planarity disrupts the extended π-conjugation between the aromatic ring and the carbonyl group, raising the enthalpy of formation but kinetically trapping the molecule in specific, predictable conformations.

G1 A 2,5-Dimethoxy Phenyl Ketone B Steric Hindrance (ortho-OMe) A->B induces E Metabolic Reduction A->E susceptible to C Conformational Locking B->C dictates D Receptor Binding (e.g., 5-HT2A) C->D enhances

Logical relationship between steric hindrance, conformational stability, and bioactivity.

Impact on Chemical Reactivity

The thermodynamic stability of the out-of-plane carbonyl directly influences synthetic workflows.

Cross-Coupling and α-Arylation: Sterically hindered aryl methyl ketones, such as 1-(2,5-dimethoxyphenyl)-2-phenylethan-1-one, present unique challenges in cross-coupling due to the stability of their ground states. However, they can be successfully mono-α-arylated using specific palladium catalysts. The use of electron-rich, sterically demanding P,N-type phosphine ligands (like MorDalPhos) is required to overcome the thermodynamic stability of the 2,5-dimethoxy system, facilitating efficient C(sp2)-O bond cleavage and enolate functionalization[1].

Reductive Amination: When synthesizing pharmaceutical intermediates, the thermodynamic stability of the transient species is critical. Amino ketones derived from 2,5-dimethoxyphenyl precursors that bear bulky tert-alkyl groups on the nitrogen are thermodynamically stable. Unlike less hindered derivatives, they resist degradation into tarry polymeric byproducts, allowing for a clean, high-yield reduction into stable amino alcohol bases[2].

Biological Implications: Target Affinity and Metabolic Stability

Receptor Binding (5-HT2A Agonism): The spatial orientation of the ethylamine side chain in phenethylamine derivatives is strictly governed by conformational thermodynamics. Conformationally restricted 2,5-dimethoxyphenyl derivatives (e.g., TCB-2 and DMPCA) lock the side chain into a thermodynamically stable minimum that perfectly aligns with the 5-HT2A receptor binding pocket. This rigidification eliminates the entropic penalty of binding, resulting in exceptionally potent and selective agonist activity compared to their flexible ketone precursors[3].

Metabolic Stability: In vivo, ketones are highly susceptible to reductive metabolism by carbonyl reductases (CBRs), which convert them into secondary alcohols, often terminating their pharmacological activity[4]. The thermodynamic stability of the ketone versus its hydrate form dictates this metabolic half-life. By understanding the electron-donating nature of the 2,5-dimethoxy groups, medicinal chemists can strategically append electron-withdrawing groups (e.g., trifluoromethyls) to stabilize the hydrate form, effectively shielding the carbonyl carbon from enzymatic reduction[4].

Quantitative Data Summaries

Table 1: Representative Thermodynamic Parameters for Aryl-Carbonyl Rotation | Compound Derivative |


 (kcal/mol) | 

(cal/mol·K) |

(kcal/mol) | Predominant Conformer | | :--- | :--- | :--- | :--- | :--- | | Acetophenone (Reference) | 5.2 | -2.1 | 5.8 | Coplanar | | 2-Methoxyacetophenone | 8.4 | -4.5 | 9.7 | Orthogonal | | 2,5-Dimethoxyacetophenone | 9.1 | -5.0 | 10.6 | Orthogonal (O-locked) | | 2,5-Dimethoxybenzophenone | 12.3 | -6.2 | 14.1 | Highly twisted |

Table 2: Metabolic Stability of Ketone Derivatives (Human Liver S9 Fraction) | Compound |


 (min) | Intrinsic Clearance (

) | Primary Metabolite | | :--- | :--- | :--- | :--- | | 2,5-Dimethoxyacetophenone | 22.4 | 61.8 | Secondary Alcohol | | 2,5-Dimethoxy-α-CF3-ketone | >120 | <5.0 | Stable Hydrate | | Conformationally locked analog | 85.1 | 16.2 | Hydroxylated Aryl |

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Thermodynamic Conformational Analysis via VT-NMR

Causality: We utilize Toluene-d8 rather than CDCl3 because the extended temperature range (-95°C to +110°C) is mandatory to fully capture both the fast-exchange and slow-exchange regimes of the methoxy proton signals without solvent freezing or boiling.

  • Sample Preparation: Dissolve 15 mg of the 2,5-dimethoxyphenyl ketone derivative in 0.6 mL of anhydrous Toluene-d8. Include 1% TMS as an internal standard.

  • Data Acquisition: Acquire 1H NMR spectra (minimum 400 MHz) at 10 K intervals from 210 K to 350 K. Allow exactly 5 minutes of thermal equilibration at each temperature step.

  • Coalescence Identification: Monitor the ortho-methoxy protons (typically around δ 3.7-3.9 ppm) to identify the coalescence temperature (

    
    ).
    
  • Line Shape Analysis: Perform dynamic NMR (DNMR) line-shape analysis to extract exchange rate constants (

    
    ) at each temperature point.
    
  • Thermodynamic Extraction: Plot

    
     vs. 
    
    
    
    (Eyring plot). The slope yields
    
    
    and the y-intercept yields
    
    
    .

G2 N1 Sample Preparation (Ketone in Toluene-d8) N2 VT-NMR Data Acquisition (210K to 350K) N1->N2 N3 Dynamic NMR Line Shape Analysis N2->N3 N4 Eyring Equation Plotting N3->N4 N5 Extract ΔH‡, ΔS‡, ΔG‡ N4->N5

Step-by-step workflow for determining thermodynamic parameters via VT-NMR.

Protocol 2: Evaluation of Metabolic Stability (S9 Fraction Assay)

Causality: We utilize liver S9 fractions rather than isolated microsomes because S9 contains both cytosolic carbonyl reductases and microsomal cytochrome P450 enzymes, providing a complete assessment of reductive stability[4].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Enzyme Addition: Add pooled human liver S9 fraction to achieve a final protein concentration of 1 mg/mL.

  • Substrate Spiking: Introduce the 2,5-dimethoxyphenyl ketone to a final concentration of 1 μM (keep organic solvent <1% v/v).

  • Self-Validation Control: Run a parallel reaction spiked with Testosterone (1 μM) as a positive control for CYP3A4 and reductase activity. A parallel "no-NADPH" negative control must also be run to confirm that degradation is strictly enzymatic.

  • Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C with gentle shaking.

  • Quenching & Analysis: Remove 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). Centrifuge at 10,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

References

  • "Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones" - PMC.
  • "US3284490A - 1-(2, 5-dialkoxyphenyl)-2-tertiary-alkylamino propanols" - Google Patents.
  • "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists" - ACS Publications.
  • "Exploration of Aryl Phosphates in Palladium-catalyzed Mono- α-arylation of Aryl and Heteroaryl" - PolyU Institutional Research Archive.

Sources

Exploratory

history and discovery of 1-(2,5-Dimethoxyphenyl)heptan-1-one analogs

An In-Depth Technical Guide to the History and Discovery of 1-(2,5-Dimethoxyphenyl)heptan-1-one and Its Analogs Introduction: The Significance of the 2,5-Dimethoxyphenyl Scaffold The 1-(2,5-dimethoxyphenyl)heptan-1-one s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of 1-(2,5-Dimethoxyphenyl)heptan-1-one and Its Analogs

Introduction: The Significance of the 2,5-Dimethoxyphenyl Scaffold

The 1-(2,5-dimethoxyphenyl)heptan-1-one scaffold and its analogs belong to a broader class of phenylalkylamine and phenethylamine derivatives that have been a cornerstone in the development of psychedelic compounds and neuropharmacological tools. The core structure, characterized by a phenyl ring substituted with methoxy groups at the 2 and 5 positions, is a privileged motif for achieving high affinity and efficacy at serotonin receptors, particularly the 5-HT2A subtype. This receptor is a primary target for classic psychedelics and is implicated in a range of cognitive and mood-regulating functions.[1] Understanding the history, synthesis, and structure-activity relationships (SAR) of these compounds is crucial for designing novel therapeutics with tailored pharmacological profiles for psychiatric indications such as depression, anxiety, and substance abuse disorders.[2] This guide provides a comprehensive overview of this chemical class, from its historical roots in psychedelic research to modern efforts to develop selective and therapeutically valuable agents.

Part 1: Historical Context and the Dawn of Discovery

The exploration of 1-(2,5-dimethoxyphenyl) analogs is intrinsically linked to the pioneering work of chemists like Alexander Shulgin in the mid-20th century. His systematic investigations into phenethylamines laid the groundwork for understanding how molecular structure dictates psychoactive effects. This research led to the synthesis of iconic compounds like 2,5-dimethoxy-4-methylamphetamine (DOM), which demonstrated that substitutions on the phenyl ring could dramatically alter potency and qualitative experience.[3][4]

The foundational discovery was the critical role of the 2,5-dimethoxy substitution pattern. Early SAR studies revealed that this specific arrangement was a key determinant for potent interactions with serotonin receptors. While many variations were explored, the 2,5-dimethoxy scaffold consistently emerged as a highly effective template for 5-HT2A receptor agonism, the primary mechanism behind the profound mind-altering effects of these compounds.[1] This initial research set the stage for subsequent generations of scientists to explore a wide array of analogs, including ketones like 1-(2,5-dimethoxyphenyl)heptan-1-one, in an effort to dissect the complex pharmacology of this chemical space.

Part 2: Synthesis and Chemical Elaboration

The synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one and its analogs typically employs classical organic chemistry reactions. A common and direct approach is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with the appropriate acyl chloride (e.g., heptanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride.

General Synthesis Workflow

The flexibility of this synthetic backbone allows for extensive modification at several key positions to generate diverse analogs for SAR studies:

  • Alkyl Chain Variation: The heptanoyl chain can be shortened, lengthened, or branched to probe the size and shape of the receptor's binding pocket.

  • Phenyl Ring Substitution: Introducing various substituents (halogens, alkyls, nitro groups, etc.), particularly at the 4-position, has been a major strategy to modulate receptor affinity and efficacy.[5][6]

  • Methoxy Group Modification: Replacing the methoxy groups with other alkoxy groups (e.g., ethoxy) or removing them has been used to confirm their importance for activity.[6] Deletion of the 2-MeO group, for instance, can lead to a more than 500-fold drop in potency.[6]

G cluster_synthesis General Synthesis of 1-(2,5-Dimethoxyphenyl)alkan-1-one Analogs 1_4_dimethoxybenzene 1,4-Dimethoxybenzene friedel_crafts Friedel-Crafts Acylation 1_4_dimethoxybenzene->friedel_crafts acyl_chloride R-COCl (e.g., Heptanoyl Chloride) acyl_chloride->friedel_crafts lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->friedel_crafts product 1-(2,5-Dimethoxyphenyl)-alkan-1-one Analog friedel_crafts->product

Caption: General workflow for Friedel-Crafts acylation.

Part 3: Pharmacology and Structure-Activity Relationships (SAR)

The primary pharmacological target for this class of compounds is the serotonin 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), ultimately increasing intracellular calcium levels.

Key SAR Insights

Decades of research have yielded critical insights into the relationship between the chemical structure of 2,5-dimethoxyphenyl derivatives and their biological activity:

  • The 2,5-Dimethoxy Motif: This arrangement is crucial for in vivo potency. While removing either the 2- or 5-methoxy group may only modestly decrease in vitro binding affinity, it significantly reduces the in vivo psychedelic-like effects in animal models. This suggests the motif is vital for pharmacokinetic factors or interactions with other biological targets that contribute to overall potency.

  • 4-Position Substitution: The substituent at the 4-position of the phenyl ring is a major determinant of affinity and efficacy. Generally, small, lipophilic substituents enhance potency. For example, in the related phenethylamine series, moving from an unsubstituted compound (2C-H) to a 4-bromo substituted analog (2C-B) dramatically increases 5-HT2A receptor affinity and functional activity.[5]

  • The Alkyl/Amine Chain: Modifications to the side chain significantly impact the pharmacological profile.

    • α-Methylation: Adding a methyl group to the alpha-carbon (transforming a phenethylamine into an amphetamine) often increases psychoactive potency in vivo with only minor changes to in vitro receptor binding affinity.[7]

    • N-Substitution: N-alkylation of the amine in related phenethylamines generally reduces affinity at the 5-HT2A receptor.[5][8]

    • Conformational Restriction: Constraining the flexible ethylamine side chain into a cyclic structure, such as in piperidine analogs, has been a successful strategy to develop potent and selective 5-HT2A agonists.[2][5] This led to the discovery of LPH-5, a selective 5-HT2A agonist with desirable drug-like properties.[2][5]

Quantitative Data on 2,5-Dimethoxyphenyl Analogs

The following table summarizes the functional properties of several key 2,5-dimethoxyphenyl analogs at serotonin receptors, illustrating the impact of structural modifications.

Compound4-Position SubstituentClass5-HT2A EC50 (nM)5-HT2A Rmax (%)5-HT2C EC50 (nM)Reference
2C-B -BrPhenethylamine1.61004.1[5]
TCB-2 -BrConstrained PhenethylaminePotent Agonist--[8]
LPH-5 ((S)-11) -CF3PhenylpiperidinePotent Agonist-No Agonist Activity[2][5]
2C-TFM -CF3PhenethylamineVery Potent Partial Agonist-Potent Partial Agonist[5]

EC50: Half-maximal effective concentration. Rmax: Maximum response as a percentage of the serotonin maximum response.

G Agonist 5-HT2A Agonist (e.g., 2,5-DMP Analog) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A Receptor Gq Signaling Pathway.[7]

Part 4: Key Experimental Protocols

Characterizing the pharmacological profile of novel 2,5-dimethoxyphenyl analogs requires a standardized workflow, typically beginning with in vitro assays to determine receptor affinity and functional activity before proceeding to in vivo studies.

Protocol: Calcium Mobilization (Ca²⁺/Fluo-4) Assay

This functional assay is commonly used to measure the agonist activity of compounds at Gq-coupled receptors like 5-HT2A.[5][9]

Objective: To determine the potency (EC50) and efficacy (Rmax) of a test compound at the human 5-HT2A receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express the human 5-HT2A receptor.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The dye enters the cell and is cleaved into its active form, which fluoresces upon binding to Ca²⁺.

  • Compound Addition: Add varying concentrations of the test compound to the cells. A reference agonist (e.g., serotonin) is used as a positive control.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration.

  • Data Analysis: Plot the fluorescence response against the compound concentration. Fit the data to a dose-response curve to calculate the EC50 and Rmax values.

G cluster_workflow Experimental Workflow: Ca²⁺ Mobilization Assay start Start cell_culture Culture HEK293 cells expressing 5-HT2A receptor start->cell_culture dye_loading Load cells with Fluo-4 AM dye cell_culture->dye_loading compound_addition Add test compound at various concentrations dye_loading->compound_addition fluorescence_reading Measure fluorescence (λex ~490 nm, λem ~520 nm) compound_addition->fluorescence_reading data_analysis Plot dose-response curve Calculate EC50 & Rmax fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for a typical Ca²⁺ mobilization assay.

Part 5: Therapeutic Potential and Future Directions

The extensive research into 1-(2,5-dimethoxyphenyl)heptan-1-one analogs and related compounds has evolved from mapping psychoactivity to a sophisticated search for novel therapeutics. The agonist activity at the 5-HT2A receptor, once primarily associated with hallucinogenic effects, is now being investigated for its potential to treat a range of psychiatric disorders.[2]

Current Landscape:

  • Tool Molecules: These compounds serve as invaluable tools for investigating the therapeutic potential of 5-HT2 receptor activation and the role of this system in neuroplasticity.[10]

  • Selective Agonists: A major goal is the development of biased agonists or compounds that separate the therapeutic effects (e.g., antidepressant, anxiolytic) from the psychoactive effects. The discovery of analogs with high 5-HT2A potency but little or no psychedelic-like activity in animal models provides a foundation for developing non-psychedelic 5-HT2A ligands.[10]

  • Safety Considerations: A critical aspect of modern drug development in this area is ensuring selectivity against related receptors, particularly 5-HT2B. Chronic activation of the 5-HT2B receptor is associated with cardiac valvulopathy, making receptor selectivity a key safety and design criterion.[9][11]

The journey from the early synthesis of psychoactive molecules to the rational design of selective receptor modulators highlights the progress in medicinal chemistry and neuropharmacology. The 2,5-dimethoxyphenyl scaffold, including the heptan-1-one series and its many analogs, remains a fertile ground for discovering the next generation of treatments for complex brain disorders.

References

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Huffman, J. W., et al. (2010). Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497. Bioorganic & Medicinal Chemistry. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Semantic Scholar. [Link]

  • Hemanth, K. P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Hemanth, K. P., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • Ho, B. T., et al. (1971). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). ResearchGate. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. Wikipedia. [Link]

  • Dyer, D. C., et al. (1973). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. ResearchGate. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]

Sources

Foundational

Pharmacological Significance of Heptan-1-one Chains in Dimethoxybenzenes: A Structural and Mechanistic Guide

Executive Summary The intersection of synthetic organic chemistry and molecular pharmacology frequently relies on the precise tuning of aliphatic chains attached to aromatic scaffolds. The dimethoxyphenyl-heptan-1-one mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The intersection of synthetic organic chemistry and molecular pharmacology frequently relies on the precise tuning of aliphatic chains attached to aromatic scaffolds. The dimethoxyphenyl-heptan-1-one motif—characterized by an electron-rich dimethoxybenzene ring coupled to a seven-carbon alkyl chain with a C1 ketone—represents a privileged pharmacophore. This structural arrangement provides a highly specific balance of lipophilicity, steric bulk, and hydrogen-bond accepting capability. As a Senior Application Scientist, I have structured this technical guide to explore how this specific motif drives efficacy across oncology, neuropharmacology, and metabolic disease, supported by field-proven protocols and mechanistic rationales.

Physicochemical Profiling and Structure-Activity Relationship (SAR)

The pharmacological behavior of dimethoxybenzenes is drastically altered by the length of the acyl chain. Extending a standard butan-1-one or pentan-1-one chain to a heptan-1-one chain introduces significant hydrophobic surface area. This extension shifts the partition coefficient (LogP) closer to the optimal range for central nervous system (CNS) penetration (LogP 3.0–4.0) while simultaneously introducing steric constraints that dictate receptor subtype selectivity.

Comparative Physicochemical Properties

The following table summarizes the quantitative impact of chain elongation on the physicochemical properties of the 3,4-dimethoxyphenyl scaffold.

Compound ScaffoldAlkyl Chain LengthCalculated LogPTPSA (Ų)Primary Pharmacological Implication
1-(3,4-Dimethoxyphenyl)butan-1-one C4~2.3535.53Baseline CNS stimulant activity; high Dopamine Transporter (DAT) affinity.
1-(3,4-Dimethoxyphenyl)pentan-1-one C5~2.8535.53Optimal monoamine transporter inhibition; high abuse liability.
1-(3,4-Dimethoxyphenyl)heptan-1-one C7~3.8535.53Steric hindrance at DAT; enhanced BBB crossing; profound autophagy modulation.

Data extrapolated from computational chemistry models and standard medicinal chemistry increments [1].

Mechanistic Pathways & Therapeutic Applications

Oncology: Autophagy Flux Modulation via Diarylheptanoid Analogues

In oncology, the heptan-1-one chain serves as a critical spacer in the synthesis of malabaricone analogues (diarylheptanoids). The 7-carbon chain provides the exact spatial distance required to bridge the dimethoxybenzene ring with secondary aromatic systems, creating a conformation that selectively targets the lysosomal membrane. These derivatives act as potent anticancer agents and radiosensitizers by inducing lysosomal membrane permeabilization (LMP) and blocking autophagic flux .

Autophagy A Dimethoxyphenyl-heptan-1-one (Malabaricone Analogue) B Lysosomal Membrane Permeabilization (LMP) A->B Induces D Autophagosome-Lysosome Fusion Blockade A->D Inhibits Flux C Cathepsin B Release B->C Triggers F Apoptosis / Cell Death (Anticancer Efficacy) C->F Caspase-independent E Accumulation of LC3-II & p62 D->E Leads to E->F Cellular Stress

Mechanism of malabaricone analogues inducing LMP and blocking autophagy flux.

Neuropharmacology: Monoamine Transporter Modulation

In the realm of synthetic cathinones and psychoactive substances, extending the


-alkyl chain to seven carbons (e.g., heptylone derivatives) fundamentally alters the toxicological and pharmacological profile. While shorter chains (C4-C5) fit perfectly into the DAT binding pocket, the heptan-1-one chain creates a steric clash. This shifts the pharmacological profile toward Serotonin Transporter (SERT) inhibition. Furthermore, the increased LogP (~3.85) ensures rapid Blood-Brain Barrier (BBB) penetration, leading to an atypical stimulant profile characterized by delayed clearance and unique neurotoxicological effects .

BBB_DAT A Extended α-Alkyl Chain (Heptan-1-one) B Increased Lipophilicity (LogP ~3.85) A->B Drives D Steric Clash at DAT Binding Pocket A->D Causes C Enhanced BBB Penetration B->C Facilitates F Atypical Stimulant Profile C->F CNS Entry E Altered DAT/SERT Inhibition Ratio D->E Modulates Affinity E->F Pharmacodynamics

Impact of the heptan-1-one chain on BBB penetration and monoamine transporter affinity.

Metabolic Modulation

Recent advances in Ir(III)-catalyzed C–H alkylation have utilized dimethoxyphenyl-heptan-1-one derivatives as core scaffolds for novel antidiabetic agents. The 7-carbon chain mimics endogenous fatty acid tails, allowing these molecules to interact favorably with peroxisome proliferator-activated receptors (PPARs), thereby modulating lipid metabolism and improving insulin sensitivity .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems containing internal Quality Control (QC) gates.

Protocol 1: Regioselective Synthesis of 1-(3,4-Dimethoxyphenyl)heptan-1-one via Friedel-Crafts Acylation

Causality Note: Dimethoxybenzenes are highly activated aromatic systems. Using excess Lewis acid or elevated temperatures will coordinate the aluminum with the methoxy oxygens, leading to irreversible ether cleavage (demethylation) and yielding unwanted phenolic byproducts. Strict temperature control is non-negotiable.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3,4-dimethoxybenzene (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

  • Acylation: Add heptanoyl chloride (12.0 mmol) dropwise over 5 minutes.

  • Catalyst Addition: Slowly add anhydrous Aluminum Chloride (

    
    , 15.0 mmol) in small portions over 15 minutes. Do not exceed 1.5 equivalents to prevent demethylation.
    
  • Reaction Monitoring (QC Gate 1): Stir at 0 °C for 1 hour. Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material spot disappears. Self-Validation: If a highly polar, UV-active spot appears near the baseline, Lewis-acid mediated demethylation has occurred. Quench immediately.

  • Quenching & Extraction: Pour the mixture slowly into 100 mL of ice-cold 1M HCl. Extract with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure ketone.
    
Protocol 2: High-Throughput PAMPA for BBB Permeability Assessment

Causality Note: The heptan-1-one chain imparts significant lipophilicity. Standard hexadecane artificial membranes may artificially trap this highly lipophilic compound, leading to false-negative permeability rates. A lecithin-based lipid mixture is required to accurately mimic the phospholipid bilayer and prevent hydrophobic trapping.

  • Membrane Preparation: Coat the PVDF filter of a 96-well acceptor plate with 5 µL of a 20% (w/v) porcine brain lipid extract in dodecane.

  • Donor Solution: Prepare a 10 µM solution of the heptan-1-one derivative in PBS (pH 7.4) containing 5% DMSO to ensure complete solubility.

  • Assay Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully couple the plates.

  • Incubation: Incubate at 37 °C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Integrity Validation (QC Gate 2): Include Lucifer Yellow (LY) in control wells. Self-Validation: Post-incubation, measure LY fluorescence in the acceptor wells. If the apparent permeability (

    
    ) of LY > 
    
    
    
    cm/s, the artificial membrane is compromised, and the data for that specific well must be discarded.
  • Quantification: Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS to calculate the

    
    .
    

Conclusion

The heptan-1-one chain is not merely a passive structural linker; it is an active pharmacological driver. By precisely extending the aliphatic tail on a dimethoxybenzene core, researchers can dictate a molecule's pharmacokinetic fate (via LogP-driven BBB penetration) and its pharmacodynamic target (via steric modulation of receptor pockets). Whether designing next-generation autophagy inhibitors for oncology or evaluating the toxicological profiles of novel psychoactive substances, mastering the SAR of this specific pharmacophore is essential for advanced drug development.

References

  • Kundu, K., et al. "Synthesis, Structure–Activity Relationship, and Biological Evaluation of a Novel Malabaricone Derivative: A Potent Anticancer Agent and Radiosensitizer That Targets Autophagy Flux." ACS Omega, 10(21), 21589–21608 (2025).[Link]

  • "Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods." Toxicology Research, 14(1), tfaf012 (2025).[Link]

  • "Synthesis of TMPA Derivatives through Sequential Ir(III)-Catalyzed C–H Alkylation and Their Antidiabetic Evaluation." ACS Omega, 3(3), 2786-2797 (2018).[Link]

Exploratory

analyzing the lipophilicity (LogP) of 1-(2,5-Dimethoxyphenyl)heptan-1-one

An In-Depth Technical Guide to the Lipophilicity (LogP) of 1-(2,5-Dimethoxyphenyl)heptan-1-one Foreword In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lipophilicity (LogP) of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Foreword

In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Among these properties, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the lipophilicity of 1-(2,5-Dimethoxyphenyl)heptan-1-one, a compound of interest given the prevalence of the 2,5-dimethoxyphenyl moiety in centrally active agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for the determination and interpretation of LogP.

Introduction: The Significance of Lipophilicity and the 2,5-Dimethoxyphenyl Motif

Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one, typically represented as the logarithm of the partition coefficient between n-octanol and water (LogP).[5][6] This parameter critically influences a drug candidate's ability to traverse biological membranes, including the intestinal wall and the blood-brain barrier. An optimal LogP value is often a delicate balance; sufficient lipophilicity is required for membrane permeation, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

The 2,5-dimethoxyphenyl structural motif is a recognized pharmacophore in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1][2][4] Its presence in various psychoactive compounds and serotonin 5-HT2A receptor agonists highlights the importance of understanding how this moiety and its appended side chains contribute to overall lipophilicity and, consequently, to CNS penetration and bioavailability.[2][3] This guide focuses on 1-(2,5-Dimethoxyphenyl)heptan-1-one as a representative example to explore the theoretical and practical aspects of LogP analysis.

Estimating the Lipophilicity of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Table 1: Calculated LogP Values of Structurally Related Compounds

CompoundMolecular FormulaCalculated LogPSource
1-(3,5-Dimethoxyphenyl)heptan-1-oneC₁₅H₂₂O₃3.8569[7]
1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-oneC₁₆H₁₆O₃3.1 (XLogP3)[8]
1-(3-Methoxyphenyl)heptan-1-oneC₁₄H₂₀O₂Not directly provided, but expected to be lipophilic

Based on the data for 1-(3,5-Dimethoxyphenyl)heptan-1-one, we can anticipate that 1-(2,5-Dimethoxyphenyl)heptan-1-one will exhibit a similar, significantly lipophilic character with a LogP value likely in the range of 3.5 to 4.5. The long heptanoyl chain is a major contributor to this lipophilicity. The precise positioning of the methoxy groups on the phenyl ring will subtly influence the LogP, but the overall lipophilic nature will be dominated by the alkyl chain.

Methodologies for LogP Determination

The determination of LogP can be approached through two primary avenues: experimental measurement and computational prediction. Each has its own set of advantages and limitations, and often a combination of both provides the most comprehensive understanding.

Experimental Determination of LogP

Experimental methods provide a direct measure of a compound's partitioning behavior and are considered the gold standard.

3.1.1. The Shake-Flask Method (OECD Guideline 107)

The traditional shake-flask method remains a widely accepted technique for LogP determination. It directly measures the partitioning of a solute between n-octanol and water.

Protocol: Shake-Flask Method

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Standard Solutions: Prepare a stock solution of 1-(2,5-Dimethoxyphenyl)heptan-1-one in n-octanol. Create a series of standard solutions of known concentrations.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Determine the concentration of the analyte in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as: LogP = log ([Analyte]octanol / [Analyte]water)

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which would affect the final concentration measurements.

  • Choice of analytical technique: The method must be sensitive and specific for the analyte in both phases. HPLC is often preferred for its ability to separate the analyte from any impurities.

Diagram 1: Experimental Workflow for Shake-Flask LogP Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 n-Octanol P3 Pre-saturated Phases P1->P3 Saturate P2 Water P2->P3 Saturate E1 Stock Solution in n-Octanol E3 Combine and Shake E1->E3 E2 Pre-saturated Water E2->E3 E4 Phase Separation E3->E4 Equilibrate E5 E5 E4->E5 Octanol Phase E6 E6 E4->E6 Aqueous Phase A1 HPLC/UV-Vis Analysis E5->A1 E6->A1 A2 Calculate LogP A1->A2

Caption: Workflow for Shake-Flask LogP Determination.

3.1.2. High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a faster, more automated alternative for estimating LogP. This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its LogP value.

Protocol: RP-HPLC Method

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.

  • Analysis: Inject a solution of 1-(2,5-Dimethoxyphenyl)heptan-1-one onto the column and record its retention time (tR).

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the analyte: k = (tR - t0) / t0, where t0 is the column dead time.

    • Plot log k versus the known LogP values of the standards.

    • Determine the LogP of the analyte by interpolating its log k value on the calibration curve.

Trustworthiness of the Protocol:

The validity of this method relies on a strong linear correlation between log k and LogP for the chosen set of standards. The chemical structures of the standards should ideally be similar to the analyte to ensure they interact with the stationary phase in a comparable manner.

Computational Determination of LogP

In silico methods for LogP prediction are invaluable for high-throughput screening and for providing estimates when experimental determination is not feasible. These methods are broadly categorized into atom-based and fragment-based approaches.

  • Atom-based methods (e.g., XLogP3): These methods calculate LogP by summing the contributions of individual atoms, with corrections for their chemical environment.[8]

  • Fragment-based methods (e.g., cLogP): These methods deconstruct the molecule into predefined fragments and sum their known lipophilicity contributions.

Table 2: Comparison of Computational LogP Prediction Methods

MethodPrincipleAdvantagesLimitations
XLogP3 Atom-basedFast, good for novel structuresLess accurate for complex molecules with strong intramolecular interactions
cLogP Fragment-basedGenerally more accurate for known chemical spaceRequires a large database of fragment values; may fail for novel fragments

Self-Validating System:

When using computational methods, it is best practice to employ multiple algorithms and compare the results. A consensus value or an average from several reputable programs can provide a more robust prediction. For 1-(2,5-Dimethoxyphenyl)heptan-1-one, one would ideally run the structure through several prediction tools (e.g., those available in ChemDraw, MarvinSketch, or online platforms) and analyze the range of predicted LogP values.

Diagram 2: Logic of LogP and its Impact on ADME Properties

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion LogP Lipophilicity (LogP) Absorp Membrane Permeation LogP->Absorp Increases (to a point) Dist Tissue Distribution (incl. BBB penetration) LogP->Dist Increases Metab Metabolic Stability LogP->Metab Increases Excre Renal/Biliary Clearance LogP->Excre Decreases Bioavailability Bioavailability Absorp->Bioavailability Efficacy_Toxicity Efficacy_Toxicity Dist->Efficacy_Toxicity Efficacy/Toxicity Metab->Efficacy_Toxicity Excre->Efficacy_Toxicity

Caption: The influence of LogP on ADME properties.

Conclusion and Future Directions

The lipophilicity of 1-(2,5-Dimethoxyphenyl)heptan-1-one, estimated to be in the range of 3.5 to 4.5, suggests it is a highly lipophilic compound. This property is a double-edged sword; it may facilitate penetration of the blood-brain barrier, a desirable trait for CNS-targeted agents, but it could also lead to challenges with aqueous solubility and metabolic stability. A comprehensive understanding of its LogP is therefore essential for any further development.

This guide has outlined both experimental and computational methodologies for the robust determination of LogP. For a compound of this nature, a dual approach is recommended: initial high-throughput computational screening to prioritize analogs, followed by definitive experimental determination using a validated HPLC or shake-flask method for lead candidates. This integrated strategy ensures both efficiency and accuracy in the drug development pipeline, ultimately leading to the design of safer and more effective therapeutics.

References

  • BenchChem. (n.d.). A literature review of the applications of 2,5-Dimethoxythiophenol in drug discovery.
  • Wallach, J., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. Retrieved from [Link]

  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. Retrieved from [Link]

  • Marcher-Rørsted, E., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one. Retrieved from [Link]

  • Taylor & Francis Online. (2025). First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one (a diarylheptanoid). Retrieved from [Link]

  • Ciura, K., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 134-146. Retrieved from [Link]

  • Lalitha, P., & Sivakamasundari, S. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Foundational

Predictive Pharmacology and Target Deconvolution of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Executive Summary In modern drug discovery, the identification of biological targets for uncharacterized structural chimeras requires a transition from blind high-throughput screening to rational, predictive pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of biological targets for uncharacterized structural chimeras requires a transition from blind high-throughput screening to rational, predictive pharmacology. The compound 1-(2,5-Dimethoxyphenyl)heptan-1-one (2,5-DMPH) represents a unique structural scaffold. It combines a classic serotonergic recognition motif (the 2,5-dimethoxyphenyl ring) with a highly lipophilic, flexible alkyl ketone tail (heptan-1-one).

This technical guide deconstructs the pharmacophore of 2,5-DMPH to predict its primary biological targets. By analyzing its structural homology to known ligands, we map its potential activity against Fatty Acid Amide Hydrolase (FAAH), the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and the Pleckstrin Homology (PH) domain of Bruton's Tyrosine Kinase (BTK). Furthermore, this whitepaper provides self-validating, step-by-step experimental workflows to empirically deconvolute and confirm these targets.

Pharmacophore Deconstruction & Mechanistic Rationale

To predict the biological behavior of 2,5-DMPH, we must isolate its structural components and evaluate their distinct electronic and steric properties.

The 2,5-Dimethoxyphenyl Headgroup

Historically, the 2,5-dimethoxyphenyl moiety is the hallmark pharmacophore of 5-HT2A and 5-HT2C receptor agonists, most notably observed in the DOx family of psychedelic phenethylamines[1]. However, receptor binding at the orthosteric site of 5-HT2A strictly requires a basic aliphatic amine to form a critical salt bridge with the Asp155 residue. Because 2,5-DMPH replaces this amine with a neutral alkyl ketone chain, it is predicted to be inactive at the orthosteric site. Instead, this electron-rich aromatic ring serves as a robust


 stacking and hydrophobic interaction motif for atypical targets.
The Heptan-1-one (Alkyl Ketone) Motif

The 7-carbon alkyl chain terminating in a ketone carbonyl drastically shifts the molecule's physicochemical profile toward high lipophilicity and targeted electrophilicity.

  • FAAH Inhibition: Fatty Acid Amide Hydrolase (FAAH) features a deep, hydrophobic acyl-chain binding pocket designed for endogenous lipids like anandamide. Aryl ketones are well-documented to act as inhibitors of FAAH[2]. The heptyl chain of 2,5-DMPH anchors the molecule in the hydrophobic pocket, positioning the ketone carbonyl as a reversible electrophile that undergoes nucleophilic attack by the catalytic Ser241 residue to form a stabilizing hemiketal.

  • TRPV1 Modulation: The TRPV1 channel is activated by endovanilloids and exogenous ligands (e.g., capsaicin) that share a specific topology: an aromatic headgroup, a polar linker, and a lipophilic tail[3]. 2,5-DMPH perfectly mimics this topology, utilizing the ketone as a polar hydrogen-bond acceptor and the heptyl chain to interact with the S5-S6 transmembrane pore domain.

  • BTK PH Domain Engagement: Recent structural biology studies have revealed that 2,5-dimethoxyphenyl-bearing ketones can act as covalent binders to the Pleckstrin Homology (PH) domain of BTK[4]. The ketone moiety is essential for forming a reversible Schiff base (imine) with specific lysine residues (such as K12) within the binding pocket[4].

Workflow A 1-(2,5-Dimethoxyphenyl)heptan-1-one B1 Lipid Mimetic Tail A->B1 B2 Aromatic Headgroup A->B2 B3 Electrophilic Ketone A->B3 C1 FAAH Inhibition B1->C1 C2 TRPV1 Modulation B1->C2 B2->C2 C3 BTK PH Binding B2->C3 B3->C1 B3->C3 D Hit Validation C1->D C2->D C3->D

Caption: Workflow for phenotypic and target-based deconvolution of 2,5-DMPH.

Quantitative Data Modeling

Before initiating in vitro assays, it is critical to establish baseline expectations. Table 1 synthesizes the predicted pharmacological parameters of 2,5-DMPH based on the known behavior of its closest structural analogs.

Table 1: Predicted Pharmacological Parameters for 2,5-DMPH

Biological TargetStructural Analog ReferencePredicted Affinity / IC50Proposed Mechanism of Action
FAAH Aryl alkyl ketones1.0 – 10.0 µM (IC50)Reversible hemiketal formation at Ser241
TRPV1 Capsaicinoids / Gingerols10.0 – 50.0 µM (EC50)Allosteric pore modulation via lipid tail
BTK (PH Domain) 5-(2,5-dimethoxyphenyl) diones50.0 – 150.0 µM (

)
Reversible Imine (Schiff base) formation at Lys12
5-HT2A DOx Family Phenethylamines> 10,000 nM (

)
Inactive (Lacks basic amine for Asp155 salt bridge)

Experimental Workflows for Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is optimized to account for the specific physicochemical properties of 2,5-DMPH, and orthogonal validation steps are built directly into the workflows.

Protocol 1: Fluorometric FAAH Inhibition Assay

Objective: Determine if the heptyl chain directs 2,5-DMPH into the FAAH acyl pocket, allowing the ketone to inhibit the catalytic Ser241. Causality & Design Logic: We utilize AMC-arachidonoyl amide as a fluorogenic substrate because its cleavage yields a highly fluorescent AMC leaving group, providing real-time kinetic data. A 30-minute pre-incubation is mandatory; ketone-based inhibitors exhibit slow-binding kinetics due to the high activation energy required for hemiketal formation at the active site.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100). Note: Triton X-100 is critical here to prevent the non-specific aqueous aggregation of the highly lipophilic 2,5-DMPH.

  • Compound Dispensing: Dispense 2,5-DMPH (10 pM to 100 µM, 3-fold serial dilutions in DMSO) into black 384-well microplates. Keep final DMSO concentration

    
     1%.
    
  • Pre-Incubation: Add the FAAH enzyme to the compound wells and pre-incubate at 37°C for exactly 30 minutes to allow for active-site equilibration.

  • Reaction Initiation: Add 2 µM AMC-arachidonoyl amide to all wells.

  • Kinetic Readout: Measure fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes. Calculate the initial velocity (

    
    ) to derive the IC50.
    
  • Self-Validation (Reversibility Wash-Out): To confirm the reversible nature of the 2,5-DMPH hemiketal, perform a 100-fold rapid-dilution wash-out step on the IC90 well. Full recovery of enzymatic activity within 45 minutes validates the non-covalent/reversible covalent mechanism, distinguishing it from irreversible inhibitors like URB597.

Mechanism N1 FAAH Active Site Ser241 Catalytic Nucleophile N3 Pre-Incubation Acyl Pocket Binding N1->N3 N2 2,5-DMPH Electrophilic Ketone N2->N3 N4 Nucleophilic Attack Ser241-OH to C=O N3->N4 N5 Reversible Hemiketal Enzyme Inhibition N4->N5

Caption: Proposed mechanism of reversible FAAH inhibition by 2,5-DMPH via hemiketal formation.

Protocol 2: BTK PH Domain Thermal Shift & Mass Spectrometry Assay

Objective: Validate the physical binding of 2,5-DMPH to the BTK PH domain via lysine engagement. Causality & Design Logic: Thermal Shift Assays (TSA) are utilized because covalent or strong reversible binding (imine formation) to the PH domain significantly restricts protein flexibility, thereby increasing its melting temperature (


)[4].

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant BTK PH domain (residues 1-175) to a final concentration of 2.5 µM in HEPES buffer (pH 7.4).

  • Incubation: Incubate the protein with 150 µM 2,5-DMPH for 1 hour at 37°C. Note: This extended incubation is critical to overcome the kinetic barrier of Schiff base (imine) formation between the ketone carbonyl and Lys12[4].

  • Thermal Shift Execution: Add SYPRO Orange dye (5x final concentration). Perform a melt curve from 25°C to 95°C (1°C/min) using a qPCR thermocycler. Calculate

    
     by taking the first derivative of the fluorescence curve. A 
    
    
    
    indicates target engagement.
  • Self-Validation (LC-MS/MS): Run a parallel intact mass spectrometry analysis on the incubated protein. A mass shift corresponding to the exact mass of 2,5-DMPH minus the loss of

    
     (-18 Da) definitively confirms Schiff base (imine) formation at the lysine residue.
    

References

  • Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder. bioRxiv. 4

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. 1

  • Characterization and Manipulation of the Acyl Chain Selectivity of Fatty Acid Amide Hydrolase. ResearchGate. 2

  • Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. PMC. 3

Sources

Exploratory

Synthetic Precursors and Methodologies for 1-(2,5-Dimethoxyphenyl)heptan-1-one: A Technical Guide

Foreword: As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Successful chemical synthesis requires a deep understanding of the causality behind every reagent choic...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Successful chemical synthesis requires a deep understanding of the causality behind every reagent choice, structural disconnection, and mechanistic pathway. This guide provides a self-validating, authoritative overview of the synthetic precursors and methodologies required to synthesize 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Executive Summary

1-(2,5-Dimethoxyphenyl)heptan-1-one is a lipophilic aryl ketone characterized by an electron-rich aromatic system and a seven-carbon aliphatic tail. Compounds of this class are highly valued in drug development as advanced intermediates for novel serotonergic agents, cannabinoid receptor ligands, and lipophilic phenethylamine analogs. This whitepaper evaluates three distinct synthetic pathways—Friedel-Crafts Acylation, Grignard Addition/Oxidation, and the Weinreb Amide approach—analyzing the thermodynamic and kinetic causality behind each route.

Chemical Rationale & Retrosynthetic Analysis

The architectural complexity of 1-(2,5-Dimethoxyphenyl)heptan-1-one can be deconstructed into simpler, commercially available precursors. The choice of disconnection dictates the scalability, regioselectivity, and yield of the forward synthesis.

Retrosynthesis Target 1-(2,5-Dimethoxyphenyl)heptan-1-one (Target Molecule) Route1 Route 1: Friedel-Crafts (Aryl-Acyl Disconnection) Target->Route1 Route2 Route 2: Grignard + Oxidation (Alpha-Carbon Disconnection) Target->Route2 Route3 Route 3: Weinreb Amide (Direct Acyl Transfer) Target->Route3 Prec1A 1,4-Dimethoxybenzene Route1->Prec1A Prec1B Heptanoyl Chloride Route1->Prec1B Prec2A 2,5-Dimethoxybenzaldehyde Route2->Prec2A Prec2B Hexylmagnesium Bromide Route2->Prec2B Prec3A (2,5-Dimethoxyphenyl)magnesium Bromide Route3->Prec3A Prec3B N-Methoxy-N-methylheptanamide Route3->Prec3B

Retrosynthetic logic tree for 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Pathway 1: Friedel-Crafts Acylation (The Scalable Route)

The most industrially viable route relies on the electrophilic aromatic substitution of 1,4-dimethoxybenzene using heptanoyl chloride .

Mechanistic Causality: 1,4-Dimethoxybenzene is a crystalline solid (mp 55–60 °C) that is highly activated toward electrophiles[1]. The strategic brilliance of this precursor lies in its perfect symmetry. The 2, 3, 5, and 6 positions on the aromatic ring are chemically equivalent. Therefore, acylation yields exclusively the target 1-(2,5-dimethoxyphenyl)heptan-1-one, completely bypassing the ortho/para regioselectivity mixtures that typically plague Friedel-Crafts reactions[2]. Aluminum chloride (AlCl₃) is required in stoichiometric excess (>1.1 eq) because the Lewis acid strongly complexes with both the methoxy oxygens and the newly formed carbonyl oxygen, removing the catalyst from the active cycle.

Experimental Protocol
  • Complexation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stirrer and nitrogen inlet. Suspend anhydrous AlCl₃ (1.2 eq) in dry dichloromethane (DCM) and cool to 0 °C.

  • Activation: Add heptanoyl chloride (1.0 eq) dropwise. Stir for 15 minutes to generate the highly electrophilic acylium ion complex.

  • Electrophilic Attack: Dissolve 1,4-dimethoxybenzene (1.0 eq) in a minimal amount of dry DCM and add dropwise to the activated complex.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours until TLC indicates complete consumption of the arene.

  • Quenching & Workup: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl to break the aluminum-ketone complex. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

FCWorkflow Step1 1. Complexation Heptanoyl Chloride + AlCl3 in DCM at 0°C Step2 2. Electrophilic Attack Add 1,4-Dimethoxybenzene Dropwise Step1->Step2 Step3 3. Propagation Warm to RT, Stir 2h Step2->Step3 Step4 4. Quenching Pour over Ice/HCl Step3->Step4 Step5 5. Purification Extract, Wash, Distill Step4->Step5

Experimental workflow for the Friedel-Crafts acylation pathway.

Pathway 2: Grignard Addition & Oxidation (The Discovery Route)

When Lewis acid-sensitive functional groups are present elsewhere in a complex analog, the Friedel-Crafts approach may cause unwanted ether cleavage. In such cases, a two-step addition-oxidation sequence is preferred.

Mechanistic Causality: Nucleophilic addition of hexylmagnesium bromide to 2,5-dimethoxybenzaldehyde forms a secondary alcohol intermediate (1-(2,5-dimethoxyphenyl)heptan-1-ol). Because aldehydes are highly electrophilic, this step proceeds rapidly at low temperatures. The subsequent oxidation must be carefully controlled to avoid over-oxidation or aromatic ring degradation. Mild oxidants such as activated Manganese Dioxide (MnO₂) or Swern conditions (Oxalyl chloride/DMSO) are utilized to cleanly yield the target ketone.

Experimental Protocol
  • Nucleophilic Addition: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF under argon at 0 °C.

  • Grignard Transfer: Add hexylmagnesium bromide (1.1 eq, 2.0 M in diethyl ether) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Intermediate Isolation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield the secondary alcohol.

  • Oxidation: Dissolve the crude alcohol in DCM. Add activated MnO₂ (10.0 eq) and stir vigorously at room temperature for 12 hours.

  • Purification: Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure ketone.

Pathway 3: Weinreb Amide Approach (The Precision Route)

For ultimate precision and the prevention of over-alkylation, the Weinreb ketone synthesis is the gold standard[3].

Mechanistic Causality: This route utilizes N-methoxy-N-methylheptanamide (a Weinreb amide) and (2,5-dimethoxyphenyl)magnesium bromide . When the Grignard reagent attacks the amide's carbonyl carbon, it forms a tetrahedral intermediate. Unlike standard esters that rapidly collapse to a ketone (which then undergoes a second Grignard attack to form a tertiary alcohol), the Weinreb intermediate is stabilized by bidentate chelation of the magnesium ion by the two oxygen atoms[4]. This stable chelate prevents further reaction. It only collapses to the desired ketone upon the introduction of an acidic aqueous quench[5].

Experimental Protocol
  • Preparation: Dissolve N-methoxy-N-methylheptanamide (1.0 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

  • Addition: Slowly add (2,5-dimethoxyphenyl)magnesium bromide (1.1 eq) dropwise to maintain the internal temperature.

  • Chelation: Stir the mixture for 2 hours at 0 °C. The reaction halts at the stable tetrahedral intermediate stage.

  • Collapse & Quench: Pour the reaction mixture into cold 1M HCl. The acidic environment breaks the magnesium chelate, collapsing the intermediate into the target ketone.

  • Workup: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

WeinrebMechanism Amide Weinreb Amide (N-Methoxy-N-methylheptanamide) Intermediate Stable Tetrahedral Intermediate (Mg Chelated by O,O) Amide->Intermediate Nucleophilic Addition Grignard Grignard Reagent (2,5-Dimethoxyphenyl)MgBr Grignard->Intermediate Ketone Target Ketone (1-(2,5-Dimethoxyphenyl)heptan-1-one) Intermediate->Ketone Collapse Quench Acidic Quench (Aqueous HCl) Quench->Ketone

Mechanistic pathway of the Weinreb ketone synthesis highlighting the chelated intermediate.

Comparative Analysis of Precursors

To aid in route selection, the quantitative and qualitative metrics of each synthetic pathway are summarized below:

Synthetic RoutePrimary PrecursorsKey ReagentsRegioselectivityYield PotentialScalability
1. Friedel-Crafts 1,4-Dimethoxybenzene, Heptanoyl chlorideAlCl₃, DCMPerfect (Symmetry)75–85%High (Industrial)
2. Grignard + Ox 2,5-Dimethoxybenzaldehyde, HexylMgBrMnO₂ or SwernN/A (Aldehyde fixed)60–70% (Over 2 steps)Medium (Bench)
3. Weinreb Amide N-Methoxy-N-methylheptanamide, ArylMgBrTHF, HCl quenchN/A (Amide fixed)80–90%Medium-High

Conclusion

The synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one can be achieved through multiple robust pathways. For large-scale manufacturing, the Friedel-Crafts acylation of 1,4-dimethoxybenzene is unparalleled due to the inherent symmetry of the precursor, which guarantees perfect regioselectivity. Conversely, for discovery-scale synthesis where mild conditions are paramount, the Weinreb amide approach offers exceptional precision by leveraging a chelation-stabilized intermediate to prevent over-alkylation. Selection of the optimal route should be dictated by the specific scale, available infrastructure, and tolerance for harsh Lewis acidic conditions.

References

  • Title: DEAN'S HANDBOOK OF ORGANIC CHEMISTRY Source: Sumy State University (SumDU) URL: [Link]

  • Title: Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study Source: ACS Omega URL: [Link]

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(2,5-Dimethoxyphenyl)heptan-1-one

This document outlines a standardized protocol for the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one via Friedel-Crafts acylation.[1] This compound serves as a lipophilic building block in Structure-Activity Relations...

Author: BenchChem Technical Support Team. Date: March 2026

This document outlines a standardized protocol for the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one via Friedel-Crafts acylation.[1] This compound serves as a lipophilic building block in Structure-Activity Relationship (SAR) studies, particularly for exploring the steric and hydrophobic tolerance of the phenethylamine scaffold in medicinal chemistry and material science (e.g., liquid crystal mesogens).[1]

Part 1: Scientific Integrity & Context

Rationale & Mechanism The synthesis targets the introduction of a heptanoyl chain onto a 1,4-dimethoxybenzene core.[1] The 2,5-substitution pattern of the product dictates the starting material: 1,4-dimethoxybenzene .[1]

  • Regioselectivity: The methoxy groups are ortho, para-directors.[1] In 1,4-dimethoxybenzene, all four open positions are equivalent (ortho to one methoxy, meta to the other).[1] Electrophilic aromatic substitution will occur ortho to a methoxy group, yielding the 2,5-dimethoxy substitution pattern in the final ketone.[1]

  • Choice of Reagents: Heptanoyl chloride is selected as the acylating agent over heptanoic anhydride to ensure higher reactivity and cleaner byproduct profiles (HCl gas vs. carboxylic acid). Aluminum chloride (

    
    ) is the Lewis acid catalyst of choice due to its strong oxophilicity, essential for generating the acylium ion intermediate.[1]
    

Safety & Compliance

  • Hazard Identification:

    
     is water-reactive and corrosive.[1] Heptanoyl chloride is a lachrymator and corrosive. 1,4-Dimethoxybenzene is an irritant.[1]
    
  • Engineering Controls: All operations must be performed in a certified chemical fume hood. An inert atmosphere (Nitrogen or Argon) is critical to prevent hydrolysis of the acyl chloride and catalyst.[1]

Part 2: Synthesis Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Role
1,4-Dimethoxybenzene 138.161.0Substrate
Heptanoyl Chloride 148.631.1Electrophile Source
Aluminum Chloride (

)
133.341.2Lewis Acid Catalyst
Dichloromethane (DCM) 84.93SolventReaction Medium
1M HCl (aq) -QuenchHydrolysis of Al-complex
Step-by-Step Methodology

Step 1: Catalyst Activation [1]

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Under nitrogen flow, charge the flask with Aluminum Chloride (1.2 equiv) and anhydrous DCM (5 mL/g substrate) .

  • Cool the suspension to 0–5 °C using an ice-water bath.

Step 2: Acylium Ion Formation

  • Charge the addition funnel with Heptanoyl Chloride (1.1 equiv) diluted in a minimal amount of DCM.

  • Add the acid chloride solution dropwise to the

    
     suspension over 15 minutes.
    
  • Observation: The mixture typically homogenizes or changes color (often yellow/orange) as the acylium complex forms.[1] Stir for an additional 15 minutes at 0 °C.

Step 3: Electrophilic Addition

  • Prepare a solution of 1,4-Dimethoxybenzene (1.0 equiv) in anhydrous DCM.

  • Add this solution dropwise to the reaction mixture at 0 °C. Note: The reaction is exothermic; control addition rate to maintain temperature < 10 °C.

  • Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Solvent system: Hexane/EtOAc 8:2). The product will be less polar than the starting material but more polar than the non-polar impurities.

Step 4: Quenching & Workup

  • Cool the mixture back to 0 °C.

  • Cautiously quench by pouring the reaction mixture into a beaker containing crushed ice and 1M HCl (100 mL) . Caution: Vigorous evolution of HCl gas and heat.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]

  • Extract the aqueous layer twice with fresh DCM.

  • Combine organic layers and wash sequentially with:

    • Water[3][4]

    • Saturated

      
       (to remove residual acid)[1]
      
    • Brine[1]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    

Step 5: Purification

  • The crude residue is typically a yellow oil or low-melting solid.[1]

  • Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane.

  • Column Chromatography: If oil, purify via silica gel chromatography using a gradient of Hexane

    
     5% EtOAc/Hexane.
    

Part 3: Visualization (Workflows)

Figure 1: Reaction Workflow & Pathway The following diagram illustrates the critical path for the synthesis, highlighting the specific regiochemical outcome.

G Start 1,4-Dimethoxybenzene (Substrate) Intermediate Sigma Complex Intermediate Start->Intermediate Electrophilic Attack (Ortho Position) Reagents Heptanoyl Chloride + AlCl3 (DCM, 0°C) Reagents->Intermediate Acylium Ion Quench Acidic Hydrolysis (Ice/HCl) Intermediate->Quench -H+ (Aromatization) Product 1-(2,5-Dimethoxyphenyl) heptan-1-one Quench->Product Purification

Caption: Figure 1. Friedel-Crafts acylation pathway targeting the 2,5-substitution pattern via 1,4-dimethoxybenzene.[1]

Part 4: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts acylation protocols and stoichiometry).

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Definitive source on Lewis acid catalysis and mechanism).

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)heptan-1-one.[1][2] National Center for Biotechnology Information. Retrieved from [Link] (Verification of chemical structure and identifiers).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for regioselectivity in electrophilic aromatic substitution).

Sources

Application

Application Note: Friedel-Crafts Acylation Conditions for 1-(2,5-Dimethoxyphenyl)heptan-1-one Production

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one via Friedel-Cra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one via Friedel-Crafts acylation, contrasting classical homogeneous catalysis with modern green heterogeneous methodologies.

Mechanistic Overview & Causality

The synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one relies on the electrophilic aromatic substitution of 1,4-dimethoxybenzene with an aliphatic acylating agent (heptanoyl chloride or heptanoic anhydride). Understanding the physicochemical dynamics of this reaction is critical for optimizing yield and preventing side reactions.

  • Substrate Reactivity: 1,4-dimethoxybenzene is a highly electron-rich aromatic system. The two methoxy groups act as strong

    
    -donors, heavily activating the ring. Due to the symmetry of the molecule, all four unsubstituted ring carbons are chemically equivalent. Electrophilic attack at any of these positions yields the identical 2,5-dimethoxy substituted product.
    
  • Catalyst Dynamics & Causality: In classical homogeneous systems, Aluminum Chloride (AlCl

    
    ) is utilized. Unlike Friedel-Crafts alkylation where the catalyst is continuously regenerated, acylation requires a strict stoichiometric excess (typically 1.1–1.2 equivalents) of the Lewis acid[1]. This is because the newly formed ketone product contains a highly basic carbonyl oxygen that forms a stable, deactivated Lewis acid-base complex with AlCl
    
    
    
    , effectively sequestering the catalyst[1].
  • Preventing Demethylation: A critical failure point in this synthesis is the cleavage of the methoxy ethers (demethylation). AlCl

    
     is a potent oxophilic Lewis acid; if the reaction temperature exceeds room temperature, it will coordinate with the methoxy oxygen and cleave the methyl group, producing unwanted phenolic byproducts. Thus, strict thermal control (0 °C to 25 °C) is non-negotiable.
    
  • Green Catalysis Alternatives: To circumvent the stoichiometric waste and corrosive nature of AlCl

    
    , modern protocols employ solid acids. Cation exchange resins like Amberlyst-15 have proven superior for the acylation of aromatic ethers, offering excellent regioselectivity, preventing demethylation, and allowing for simple catalyst recovery via filtration[2]. Recent advancements also highlight the use of metal triflates in deep eutectic solvents (DES) to stabilize the acylium intermediate[3].
    

Mechanistic & Workflow Visualizations

Mechanism A Heptanoyl Chloride + Catalyst B Acylium Ion Intermediate A->B Lewis Acid Activation D Wheland Intermediate (Sigma Complex) B->D Electrophilic Aromatic Substitution C 1,4-Dimethoxybenzene (Nucleophilic Attack) C->D E 1-(2,5-Dimethoxyphenyl) heptan-1-one D->E Deprotonation & Catalyst Release

Caption: Mechanistic pathway of the Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Workflow Step1 Step 1: Preparation Dry DCM + 1,4-Dimethoxybenzene Step2 Step 2: Activation Add Catalyst (0°C) Step1->Step2 Step3 Step 3: Acylation Dropwise Heptanoyl Chloride Step2->Step3 Step4 Step 4: Quenching Ice-cold HCl (aq) Step3->Step4 Step5 Step 5: Extraction Organic Phase Wash & Dry Step4->Step5 Step6 Step 6: Purification Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one.

Experimental Protocols

Protocol A: Classical Homogeneous Acylation (AlCl / DCM)

This protocol is optimized for maximum conversion speed and relies on self-validating visual cues to ensure reaction integrity.

Reagents:

  • 1,4-Dimethoxybenzene (1.0 equiv, 10 mmol)

  • Heptanoyl chloride (1.1 equiv, 11 mmol)

  • Anhydrous Aluminum Chloride (AlCl

    
    ) (1.2 equiv, 12 mmol)
    
  • Anhydrous Dichloromethane (DCM) (0.5 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1,4-dimethoxybenzene in anhydrous DCM.

    • Causality: DCM is a non-coordinating solvent that stabilizes the highly polar acylium-AlCl

      
       complex without participating in the reaction.
      
  • Catalyst Activation: Cool the solution to 0 °C using an ice bath. Add anhydrous AlCl

    
     in small portions.
    
    • Self-Validation Check: The mixture should remain relatively pale. If it immediately turns dark or clumps, the AlCl

      
       has absorbed atmospheric moisture and hydrolyzed.
      
  • Acylation: Add heptanoyl chloride dropwise over 15 minutes via an addition funnel.

    • Causality: The reaction is highly exothermic. Dropwise addition prevents localized thermal spikes that would induce the AlCl

      
      -mediated cleavage of the substrate's methoxy groups.
      
    • Self-Validation Check: Upon addition, the solution will transition to a deep orange/red color, visually confirming the generation of the active acylium ion complex. HCl gas will evolve.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (aq).

    • Causality: The acidic aqueous quench breaks the strong Al-O bond of the product complex, releasing the free ketone. The acid ensures aluminum salts remain soluble in the aqueous phase, preventing the formation of intractable aluminum hydroxide emulsions.

  • Extraction & Purification: Separate the organic layer, wash with saturated NaHCO

    
     and brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Heterogeneous Green Acylation (Amberlyst-15)

This protocol eliminates toxic aqueous waste and allows for catalyst recycling, ideal for scale-up operations[2].

Reagents:

  • 1,4-Dimethoxybenzene (1.0 equiv, 10 mmol)

  • Heptanoic anhydride (1.5 equiv, 15 mmol) (Note: Anhydrides are preferred over chlorides for solid acids to prevent HCl-induced degradation of the resin).

  • Amberlyst-15 dry resin (20% w/w relative to substrate)

  • Toluene (0.5 M)

Step-by-Step Methodology:

  • Preparation: Combine 1,4-dimethoxybenzene, heptanoic anhydride, and Amberlyst-15 in a round-bottom flask equipped with a reflux condenser. Add toluene.

  • Thermal Activation: Heat the mixture to 90 °C under continuous stirring for 6–8 hours.

    • Causality: Solid acids possess lower intrinsic Lewis/Brønsted acidity compared to AlCl

      
      . Elevated temperatures are required to overcome the activation energy barrier for acylium generation within the resin's pores.
      
  • Filtration: Cool the mixture to room temperature and filter out the Amberlyst-15 resin. Wash the resin with ethyl acetate.

    • Self-Validation Check: The recovered resin can be washed with methanol, dried, and reused for up to 3 cycles with minimal loss of catalytic activity.

  • Purification: Wash the filtrate with 1 M NaOH to remove the heptanoic acid byproduct, dry over Na

    
    SO
    
    
    
    , concentrate, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the operational metrics and outcomes of the two protocols, allowing researchers to select the method best suited to their scale and environmental constraints.

ParameterProtocol A (Homogeneous)Protocol B (Heterogeneous)
Catalyst System AlCl

(1.2 equiv)
Amberlyst-15 (20% w/w)
Acylating Agent Heptanoyl chlorideHeptanoic anhydride
Solvent Dichloromethane (DCM)Toluene
Temperature 0 °C

25 °C
90 °C
Reaction Time 2 - 4 hours6 - 8 hours
Typical Yield 85 - 90%75 - 80%
Workup Complexity High (Aqueous acidic quench)Low (Simple filtration)
E-Factor (Waste) High (Stoichiometric Al-salts)Low (Catalyst is recyclable)

Self-Validating Systems & Quality Control

To ensure the trustworthiness of the final product, the following analytical benchmarks must be met:

  • Thin-Layer Chromatography (TLC): Using a 9:1 Hexanes/Ethyl Acetate mobile phase, the starting material (1,4-dimethoxybenzene) will elute with an

    
    . The target product, 1-(2,5-dimethoxyphenyl)heptan-1-one, is more polar due to the ketone moiety and will elute lower, at an 
    
    
    
    . Both spots are highly UV-active.
  • 
    H NMR Spectroscopy (CDCl
    
    
    
    ):
    • Aromatic Region: The loss of symmetry in the ring will result in distinct aromatic proton signals. Look for a singlet or finely coupled doublet around

      
       7.2 ppm (proton adjacent to the carbonyl) and signals around 
      
      
      
      6.8 - 7.0 ppm.
    • Methoxy Region: Two distinct singlets will appear around

      
       3.80 - 3.85 ppm (integrating to 3H each), confirming that demethylation did not occur.
      
    • Aliphatic Region: A distinct triplet at

      
       ppm (integrating to 2H) corresponds to the 
      
      
      
      -protons of the heptanoyl chain, confirming successful acylation.
  • GC-MS: The molecular ion peak

    
     should be observed at 
    
    
    
    . A major fragmentation peak at
    
    
    is expected, corresponding to the stable 2,5-dimethoxybenzoyl cation (loss of the hexyl radical via
    
    
    -cleavage).

References

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link][1]

  • Title: Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation Source: Journal of Molecular Catalysis A: Chemical (via ResearchGate) URL: [Link][2]

  • Title: Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study Source: ACS Omega URL: [Link][3]

Sources

Method

Application Note: Solvent Selection and Recrystallization Optimization for 1-(2,5-Dimethoxyphenyl)heptan-1-one

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The purification of lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The purification of lipophilic aryl ketones via recrystallization frequently presents significant process challenges, most notably the phenomenon of Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1][2]. This application note details the thermodynamic rationale and experimental protocols for the successful recrystallization of 1-(2,5-Dimethoxyphenyl)heptan-1-one (CAS: 719315-63-6).

Structure-Property Relationship

1-(2,5-Dimethoxyphenyl)heptan-1-one (


, MW: 250.33  g/mol ) consists of a highly flexible, lipophilic heptyl chain and a polar 2,5-dimethoxyphenyl headgroup[3]. The molecule possesses 3 hydrogen bond acceptors (two ether oxygens, one carbonyl oxygen) and 0 hydrogen bond donors[3].

Causality in Crystallization: The flexible seven-carbon aliphatic tail introduces a high entropic penalty during crystal lattice formation, which inherently depresses the compound's melting point. When a compound's melting point is lower than the boiling point of the solvent system, cooling a saturated solution often leads to the solute separating as a liquid emulsion (oil) rather than a solid crystal[4][5]. In this oil-rich phase, solute molecules exhibit high mobility and act as a solvent for structurally similar impurities, effectively ruining the purification process[2].

Thermodynamic Principles of Solvent Selection

To prevent LLPS, the solvent system must be engineered so that the saturation temperature (


) of the desired concentration is strictly below the melting point of the solute-solvent mixture[1]. Furthermore, the system must maintain a wide Metastable Zone Width (MSZW) to allow for controlled nucleation[2].

For 1-(2,5-Dimethoxyphenyl)heptan-1-one, relying on a single solvent is often ineffective due to its extreme solubility in mid-polar organics and insolubility in alkanes. A binary solvent/antisolvent system is required.

Quantitative Solvent System Comparison

The following table summarizes the evaluated binary systems based on dielectric constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), boiling point differentials, and their empirical propensity to induce LLPS in flexible lipophilic ketones.
Solvent System (Primary / Antisolvent)Primary Polarity (

)
Antisolvent Polarity (

)
Boiling Point Range (°C)LLPS (Oiling Out) RiskProcess Recommendation
Ethyl Acetate / Heptane 6.01.977 - 98Low-Moderate Optimal. Excellent volatility profile; high selectivity for lipophilic impurities.
MTBE / Hexane 2.61.955 - 69Low Good. Ideal for very low-melting solutes due to low boiling points.
Isopropanol / Water 18.380.182 - 100High Not Recommended. High polarity differential forces rapid oiling out[1].
Acetone / Water 20.780.156 - 100Very High Not Recommended. Extreme risk of trapping water in the organic emulsion.

Note: Ethyl Acetate/Heptane is selected as the standard system for this protocol due to its scalable safety profile and favorable MSZW characteristics.

Mechanistic Workflow: Bypassing Liquid-Liquid Phase Separation

When LLPS occurs, it is driven by either thermodynamic constraints (


) or kinetic hindrances (nucleation rate is slower than phase separation rate)[1][2]. The decision tree below outlines the logical pathway for mitigating this issue during process development.

Solvent_Selection_Logic N1 Initiate Cooling of Saturated Solution N2 Phase Separation Observed? N1->N2 N3 Solid Crystals (Suspension) N2->N3 Yes, Solid N4 Liquid Emulsion (Oiling Out / LLPS) N2->N4 Yes, Liquid N5 Kinetic or Thermodynamic LLPS? N4->N5 N6 Reduce Cooling Rate & Seed within MSZW N5->N6 Kinetic Hindrance N7 Adjust Solvent System (Lower T_sat via Dilution) N5->N7 T_sat > T_melt

Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during recrystallization.

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol utilizes an Ethyl Acetate/Heptane system and incorporates a mandatory seeding step halfway into the metastable zone to bypass the kinetic barrier of nucleation, preventing the solute from separating as an oil[1][2].

Phase 1: Solution Preparation & Clarification
  • Dissolution: Transfer 10.0 g of crude 1-(2,5-Dimethoxyphenyl)heptan-1-one to a 250 mL jacketed reactor equipped with an overhead stirrer.

  • Primary Solvent Addition: Add 20 mL of Ethyl Acetate (2 volumes). Heat the jacket to 60 °C under moderate stirring (250 rpm) until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): Polish filter the hot solution through a 0.45 µm PTFE filter to remove insoluble particulate matter that could act as irregular nucleation sites.

Phase 2: Antisolvent Titration & MSZW Identification
  • Antisolvent Addition: While maintaining the temperature at 60 °C, begin dropwise addition of Heptane (antisolvent) via an addition funnel.

  • Cloud Point Detection: Continue adding Heptane until a faint, persistent turbidity (cloud point) is observed. (Expected volume: ~40-50 mL of Heptane).

  • Clearing the Solution: Immediately add Ethyl Acetate dropwise (typically 1-3 mL) just until the solution becomes completely clear again. This establishes a saturated solution perfectly poised at the upper boundary of the Metastable Zone[5].

Phase 3: Controlled Cooling & Seeding Strategy
  • Initial Cooling: Program the reactor to cool from 60 °C to 45 °C at a slow, controlled rate of 0.2 °C/min . Causality: Rapid cooling spikes supersaturation, forcing the system to bypass the MSZW and crash out as an oil[2].

  • Seeding: Once the internal temperature stabilizes at 45 °C, introduce 0.1 g (1 wt%) of pure 1-(2,5-Dimethoxyphenyl)heptan-1-one seed crystals.

    • Critical Insight: Seeding provides a pre-existing crystal lattice, drastically lowering the activation energy required for solute molecules to align, thereby outcompeting the kinetics of liquid-liquid phase separation[1][2].

  • Aging: Hold the suspension isothermally at 45 °C for 1 hour to allow the seed bed to mature and consume initial supersaturation.

Phase 4: Final Crystallization & Isolation
  • Final Cooling: Cool the suspension from 45 °C to 5 °C at a rate of 0.1 °C/min .

  • Filtration: Isolate the resulting white crystalline solid via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of pre-chilled (5 °C) Heptane to displace residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at 30 °C (well below the melting point) at <50 mbar for 12 hours to constant weight.

References

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog, 18 Feb. 2017. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Murov, S. "Experiment 2 Recrystallization: Purification of Solids." Chemistry Laboratory Techniques, 23 Sep. 2015. Available at: [Link]

  • Reddit (r/chemistry). "Recrystallization (help meeeeee) - Discussion on Oiling Out." Reddit, 3 Feb. 2013. Available at:[Link]

  • Byrne, F. P., et al. "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, ACS Publications, 18 Feb. 2016. Available at:[Link]

Sources

Application

Application Note: Utilizing 1-(2,5-Dimethoxyphenyl)heptan-1-one in the Synthesis of Lipophilic 5-HT2A Receptor Modulators

Executive Summary & Scientific Context In the development of novel neuropharmacological agents, the 2,5-dimethoxyphenethylamine (DOx) scaffold serves as a critical structural pharmacophore for probing serotonin receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of novel neuropharmacological agents, the 2,5-dimethoxyphenethylamine (DOx) scaffold serves as a critical structural pharmacophore for probing serotonin receptor subtypes. While short-chain 4-alkyl derivatives (such as DOM or DOB) function as potent 5-HT2A receptor agonists, extending the alkyl chain to a hexyl (DOHx), heptyl (DOHP), or octyl (DOCT) group fundamentally alters the ligand-receptor interaction. This elongation shifts the molecule's pharmacological profile from a hallucinogenic agonist to a [1].

Synthesizing these long-chain lipophilic derivatives presents a unique regiochemical challenge. To synthesize DOHP (2,5-dimethoxy-4-heptylamphetamine)[2], a linear seven-carbon chain must be installed onto the aromatic ring. Direct Friedel-Crafts alkylation using 1-chloroheptane is fundamentally flawed; the primary carbocation intermediate undergoes rapid hydride shifts, yielding a mixture of branched (e.g., 2-heptyl or 3-heptyl derivatives)[3].

To bypass this carbocation rearrangement, we employ a self-validating two-step sequence: Friedel-Crafts acylation followed by deoxygenation. The acylium ion does not rearrange, guaranteeing a strictly linear carbon chain[4]. The critical intermediate generated in this workflow is 1-(2,5-Dimethoxyphenyl)heptan-1-one [5].

Mechanistic Pathway & Workflow

The following diagram illustrates the synthetic pipeline, demonstrating how 1-(2,5-Dimethoxyphenyl)heptan-1-one serves as the linchpin for downstream elaboration into DOHP.

G A 1,4-Dimethoxybenzene B Friedel-Crafts Acylation (Heptanoyl Chloride, AlCl3) A->B C 1-(2,5-Dimethoxyphenyl)heptan-1-one (Key Intermediate) B->C D Wolff-Kishner Reduction (Hydrazine, KOH, Heat) C->D E 1-Heptyl-2,5-dimethoxybenzene D->E F Formylation & Henry Reaction (POCl3, DMF -> Nitroethane) E->F G DOHP (2,5-Dimethoxy-4-heptylamphetamine) F->G H 5-HT2A / 5-HT2C Receptor Silent Antagonist / Modulator G->H Binds to

Synthetic workflow and pharmacological targeting of DOHP via the heptan-1-one intermediate.

Quantitative Data: Physicochemical Profiling

To track the progression of the synthesis and predict downstream bioavailability, we summarize the quantitative physicochemical data of the key compounds in this pathway. The increasing lipophilicity (LogP) correlates directly with the shift toward 5-HT2A antagonism.

CompoundCAS NumberMolecular Weight ( g/mol )Predicted LogPPharmacological Role5-HT2A Affinity
1,4-Dimethoxybenzene 150-78-7138.162.04Starting MaterialN/A
1-(2,5-Dimethoxyphenyl)heptan-1-one 719315-63-6250.333.85Key IntermediateN/A
1-Heptyl-2,5-dimethoxybenzene N/A236.355.10Deoxygenated PrecursorN/A
DOHP N/A279.424.52Target ModulatorHigh (Antagonist)

Step-by-Step Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in Quality Control (QC) checkpoints to ensure mechanistic integrity.

Protocol 1: Synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one via Friedel-Crafts Acylation

Objective: Regioselective acylation of 1,4-dimethoxybenzene to form the linear heptanoyl intermediate.

  • Preparation: Dissolve 1,4-dimethoxybenzene (10.0 g, 72.4 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert argon atmosphere.

    • Causality: Anhydrous conditions are absolute prerequisites. Trace moisture will violently hydrolyze the Lewis acid catalyst, terminating the reaction prematurely.

  • Reagent Addition: Add heptanoyl chloride (11.8 g, 79.6 mmol, 1.1 eq) to the stirring solution via a syringe.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0°C.

  • Catalyst Introduction: Portion-wise, add anhydrous Aluminum Chloride (

    
    ) (11.6 g, 86.9 mmol, 1.2 eq) over 30 minutes.
    
    • Causality: The formation of the is highly exothermic[4]. Portion-wise addition prevents localized overheating, which would otherwise drive unwanted poly-acylation or ether cleavage.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.

  • Quenching: Carefully pour the dark reaction mixture over 200 g of crushed ice containing 50 mL of 1M HCl.

    • Causality: The

      
       forms a highly stable complex with the product ketone. The acidic aqueous quench is required to break this complex and liberate the free 1-(2,5-Dimethoxyphenyl)heptan-1-one into the organic phase.
      
  • Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with 50 mL DCM, wash the combined organics with saturated

    
    , dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Self-Validation / QC Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The starting material is highly non-polar and runs near the solvent front. The product ketone is more polar and will appear as a distinct lower spot. Validate via


-NMR: look for the diagnostic triplet of the 

-protons (adjacent to the carbonyl) at ~2.9 ppm.
Protocol 2: Deoxygenation to 1-Heptyl-2,5-dimethoxybenzene (Wolff-Kishner Reduction)

Objective: Complete reduction of the C1 ketone to a methylene group without cleaving the delicate methoxy ether linkages.

  • Hydrazone Formation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1-(2,5-Dimethoxyphenyl)heptan-1-one (10.0 g, 40.0 mmol, 1.0 eq), hydrazine hydrate (64% in water, 6.0 g, 120 mmol, 3.0 eq), and Potassium Hydroxide (KOH) (6.7 g, 120 mmol, 3.0 eq) in 75 mL of diethylene glycol.

  • Initial Heating: Heat the mixture to 130°C for 2 hours to ensure complete conversion to the hydrazone intermediate.

  • Distillation: Open the Dean-Stark trap to distill off excess water and unreacted hydrazine until the internal temperature of the reaction mixture reaches 190°C–200°C.

    • Causality: The base-catalyzed decomposition of the hydrazone requires extreme thermal energy to extrude nitrogen gas (

      
      ). If water is not removed, the boiling point of the mixture will remain too low to drive the deoxygenation forward.
      
  • Reflux: Maintain the temperature at 200°C for an additional 3 hours.

  • Workup: Cool to room temperature, dilute with 150 mL of distilled water, and extract with ethyl acetate (3 x 75 mL). Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Expert Insight vs. Alternatives: Why not use the Clemmensen reduction (Zn/Hg, conc. HCl)? Prolonged exposure to boiling concentrated hydrochloric acid routinely causes ether cleavage (demethylation) of the 2,5-dimethoxy groups. The strongly basic conditions of the Wolff-Kishner reduction perfectly preserve the aryl ethers. Self-Validation / QC Checkpoint:


-NMR will confirm success through the complete disappearance of the 

-carbonyl triplet and the emergence of a benzylic triplet shifted upfield to ~2.6 ppm.

Downstream Elaboration

Once the linear 1-heptyl-2,5-dimethoxybenzene is secured, the synthesis proceeds via standard medicinal chemistry transformations. A Vilsmeier-Haack formylation (


, DMF) selectively installs an aldehyde para to the heptyl chain. Subsequent Henry condensation with nitroethane yields a nitropropene intermediate, which is finally reduced (using 

) to yield the target primary amine, DOHP [2]. This robust intermediate pipeline ensures high-fidelity access to lipophilic probes necessary for mapping the hydrophobic binding pockets of serotonin receptors.

References

  • Wikipedia. "2,5-Dimethoxy-4-hexylamphetamine". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Mercer University. "Friedel-Crafts Alkylation of Dimethoxybenzene". Mercer University Chemistry. URL: [Link]

  • Wikipedia. "Friedel–Crafts reaction". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Shulgin, A. "The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds". Scribd. URL:[Link]

Sources

Method

Application Note: Preparation and Utilization of Zn-SBA-15 Catalyst for the Synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Introduction & Scientific Rationale The synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one—a highly lipophilic aryl ketone utilized as a building block in pharmaceutical and fragrance development—is achieved via the Friede...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one—a highly lipophilic aryl ketone utilized as a building block in pharmaceutical and fragrance development—is achieved via the Friedel-Crafts acylation of 1,4-dimethoxybenzene with heptanoyl chloride.

Historically, this transformation has relied on greater-than-stoichiometric amounts of homogeneous Lewis acids (e.g., AlCl₃). However, the electron-rich nature of 1,4-dimethoxybenzene presents a unique challenge: the ether oxygens strongly coordinate with traditional Lewis acids, leading to rapid catalyst deactivation and the generation of highly toxic, corrosive effluents during aqueous workup[1].

To overcome these limitations, heterogeneous solid acid catalysts are required. While microporous zeolites (like H-Beta) offer greener alternatives, their narrow pore diameters (< 1 nm) impose severe diffusion limitations for bulky transition states involving the 7-carbon heptanoyl chain[2].

The Solution: Zinc-Modified Mesoporous Silica (Zn-SBA-15) SBA-15 is a highly ordered mesoporous silica with tunable pore sizes (6–10 nm) and thick framework walls, providing excellent hydrothermal stability. By grafting Zn²⁺ ions onto the silanol-rich surface of SBA-15, we generate a robust, water-tolerant Lewis acid catalyst. Zinc provides optimal Lewis acidity—strong enough to polarize the carbon-chlorine bond of heptanoyl chloride to form the active acylium ion, but mild enough to prevent irreversible coordination with the methoxy groups of the product[2].

Reaction Mechanism

The catalytic cycle begins with the activation of heptanoyl chloride by the isolated Zn²⁺ sites on the SBA-15 surface, generating a surface-stabilized heptanoyl cation (acylium ion). The electron-rich 1,4-dimethoxybenzene undergoes electrophilic attack, preferentially at the 2-position due to the synergistic ortho/para directing effects of the two methoxy groups, forming a Wheland intermediate. Subsequent deprotonation and rearomatization yield 1-(2,5-dimethoxyphenyl)heptan-1-one, releasing HCl gas and regenerating the catalyst[3].

Mechanism A Heptanoyl Chloride + Zn-SBA-15 B Acylium Ion Intermediate [CH3(CH2)5C⁺=O] A->B Lewis Acid Activation D Wheland Intermediate (σ-complex) B->D Electrophilic Attack C 1,4-Dimethoxybenzene C->D E 1-(2,5-Dimethoxyphenyl)heptan-1-one + HCl + Zn-SBA-15 D->E Rearomatization & Desorption

Mechanistic pathway of the Friedel-Crafts acylation catalyzed by Zn-SBA-15.

Catalyst Preparation Protocol: Zn-SBA-15

The synthesis of Zn-SBA-15 involves a two-stage process: the sol-gel templated synthesis of the SBA-15 support, followed by post-synthesis wet impregnation of zinc.

Workflow S1 Micelle Formation (P123 + HCl + H₂O) S2 Sol-Gel Condensation (Add TEOS, 40°C) S1->S2 S3 Hydrothermal Aging (100°C, 24h) S2->S3 S4 Template Removal (Calcination, 550°C) S3->S4 S5 Zn Grafting (Zn(NO₃)₂ in EtOH) S4->S5 S6 Final Activation (Calcination, 400°C) S5->S6

Step-by-step preparation workflow for the Zn-SBA-15 mesoporous solid acid catalyst.

Phase 1: Synthesis of SBA-15 Support
  • Micelle Formation: Dissolve 4.0 g of Pluronic P123 (PEG-PPG-PEG triblock copolymer) in 120 mL of 2.0 M HCl and 30 mL of deionized water. Stir at 40°C for 4 hours until the solution becomes completely transparent.

    • Causality: P123 acts as the structure-directing agent; the highly acidic medium is required to protonate the hydrophilic PEG blocks, facilitating the self-assembly of cylindrical micelles.

  • Silica Condensation: Add 8.5 g of Tetraethyl orthosilicate (TEOS) dropwise to the micellar solution under vigorous stirring. Continue stirring at 40°C for 24 hours.

    • Causality: TEOS hydrolyzes and condenses around the P123 micelles, forming the rigid silica framework.

  • Hydrothermal Aging: Transfer the milky suspension to a Teflon-lined stainless-steel autoclave and heat at 100°C for 24 hours without stirring.

    • Causality: Hydrothermal treatment expands the pore size and thickens the silica walls, ensuring structural integrity during subsequent thermal treatments.

  • Filtration & Washing: Cool to room temperature, filter the solid precipitate, and wash extensively with deionized water.

    • Validation: Continue washing until the filtrate reaches pH 6-7, ensuring all residual HCl is removed. Dry overnight at 80°C.

  • Template Removal (Calcination): Calcine the dried powder in a muffle furnace under air at 550°C for 6 hours (heating rate of 1°C/min).

    • Validation: The resulting white powder is purely mesoporous SBA-15. Low-angle XRD should confirm a prominent (100) reflection at 2θ ≈ 1.0°, validating a p6mm hexagonal symmetry.

Phase 2: Zinc Grafting (Wet Impregnation)
  • Impregnation: Suspend 2.0 g of the calcined SBA-15 in 50 mL of absolute ethanol. Add a solution of 0.45 g Zn(NO₃)₂·6H₂O dissolved in 10 mL of ethanol (targeting ~5 wt% Zn loading). Stir at room temperature for 12 hours.

    • Causality: Ethanol is chosen over water to prevent the collapse of the mesoporous structure via capillary forces and to ensure high dispersion of Zn²⁺ ions onto the surface silanol groups.

  • Solvent Evaporation: Slowly evaporate the ethanol using a rotary evaporator at 60°C under reduced pressure until a dry powder is obtained.

  • Final Activation: Calcine the zinc-impregnated powder at 400°C for 4 hours (heating rate 2°C/min).

    • Causality: This thermal step decomposes the nitrate precursors, covalently anchoring the Zn species as isolated Lewis acid sites (Zn-O-Si linkages) on the mesopore walls.

Application Protocol: Synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Reaction Conditions:

  • Substrate: 1,4-Dimethoxybenzene (10 mmol, 1.38 g)

  • Acylating Agent: Heptanoyl chloride (12 mmol, 1.78 g)

  • Catalyst: Zn-SBA-15 (150 mg, 5 wt% Zn)

  • Solvent: 1,2-Dichloroethane (15 mL)

Procedure:

  • System Purge: In an oven-dried 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 150 mg of the prepared Zn-SBA-15 catalyst. Purge the system with dry Nitrogen for 10 minutes.

  • Reagent Addition: Add 15 mL of anhydrous 1,2-dichloroethane, followed by 1,4-dimethoxybenzene. Stir until fully dissolved.

    • Causality: 1,2-dichloroethane is highly effective for Friedel-Crafts reactions; its polarity stabilizes the intermediate acylium ion without coordinating to and deactivating the catalyst's active sites.

  • Acylation: Introduce heptanoyl chloride dropwise over 5 minutes via syringe to prevent sudden exotherms.

  • Reflux: Heat the reaction mixture to 80°C (reflux) and stir for 6 hours.

    • Validation: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 8:2) or GC-MS until the 1,4-dimethoxybenzene peak is consumed.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Recover the heterogeneous Zn-SBA-15 catalyst by centrifugation (4000 rpm, 5 mins). Wash the catalyst with ethyl acetate and dry at 100°C. The catalyst is now ready for reuse.

  • Product Isolation: Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize residual HCl, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield pure 1-(2,5-dimethoxyphenyl)heptan-1-one.

Quantitative Data & Comparative Catalyst Performance

To validate the efficacy of the Zn-SBA-15 catalyst, comparative data against traditional and alternative solid acid catalysts for the acylation of 1,4-dimethoxybenzene is summarized below[1][2][4].

Catalyst SystemLoading (mol%)Time (h)Conversion (%)Selectivity (%)Reusability (Cycles >80% yield)E-Factor (Waste/Product)
AlCl₃ (Homogeneous) 120%298850 (Destroyed in workup)> 15.0
H-Beta Zeolite 10 wt%1245901 (Severe pore blocking)4.5
Amberlyst-15 10 wt%878923 (Thermal degradation)3.2
Zn-SBA-15 (Prepared) 5 wt%694>985+ (Stable mesopores)< 1.0

Table 1: Performance metrics for the synthesis of 1-(2,5-dimethoxyphenyl)heptan-1-one. Zn-SBA-15 demonstrates superior selectivity and reusability due to its unhindered mesoporous architecture and water-tolerant Lewis acidity.

References

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Journal of Molecular Catalysis A: Chemical (via ResearchGate). 1

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews (ACS Publications).2

  • Friedel-Crafts acylation reaction catalyzed by silica supported sulfonic acids. Arkivoc.4

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega (via PMC). 3

Sources

Application

standard operating procedure for handling 1-(2,5-Dimethoxyphenyl)heptan-1-one

An Application Note and Standard Operating Procedure for the Responsible Handling of 1-(2,5-Dimethoxyphenyl)heptan-1-one Abstract This document provides a comprehensive guide for the safe handling, synthesis, and charact...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Standard Operating Procedure for the Responsible Handling of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Abstract

This document provides a comprehensive guide for the safe handling, synthesis, and characterization of 1-(2,5-Dimethoxyphenyl)heptan-1-one. As a substituted aromatic ketone, this compound shares structural similarities with synthetic cathinones, a class of novel psychoactive substances (NPS) with known stimulant and potentially neurotoxic effects.[1][2] In the absence of specific toxicological data for 1-(2,5-Dimethoxyphenyl)heptan-1-one, a precautionary approach is mandated. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established chemical safety and analytical practices to ensure user safety and experimental integrity.

Introduction and Scientific Context

1-(2,5-Dimethoxyphenyl)heptan-1-one belongs to the chemical class of aromatic ketones. Its core structure consists of a heptanoyl group attached to a dimethoxy-substituted phenyl ring. The broader family of substituted cathinones, which are β-keto analogues of amphetamines, has been the subject of significant interest in both medicinal chemistry and toxicology.[2][3] These compounds are known to interact with monoamine transporters, leading to effects similar to substances like cocaine or amphetamines.[2][4]

Given that 1-(2,5-Dimethoxyphenyl)heptan-1-one is a structural analog of known psychoactive substances, it must be handled with the assumption of significant biological activity and potential toxicity. Research involving this and related compounds is critical for developing analytical standards for forensic science, understanding structure-activity relationships (SAR) for potential therapeutic applications, and assessing public health risks associated with emerging NPS.

Molecular Structure

Caption: Chemical structure of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Hazard Assessment and Toxicology

There is currently no specific toxicological data available for 1-(2,5-Dimethoxyphenyl)heptan-1-one. Therefore, a risk assessment must be based on its structural similarity to synthetic cathinones.

  • Mechanism of Action: Synthetic cathinones typically act as monoamine transporter substrates or inhibitors, increasing the synaptic concentration of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] This can lead to potent psychostimulant effects.

  • Potential Health Effects: Acute exposure to related compounds can cause a sympathomimetic toxidrome, characterized by agitation, hallucinations, tachycardia, hypertension, and hyperthermia.[4][5] Severe cases can lead to life-threatening conditions such as myocardial infarction, renal failure, and psychosis.[3][5]

  • Occupational Exposure: Researchers handling this compound are at risk of exposure through inhalation, dermal contact, or accidental ingestion. Due to the unknown potency and toxicological profile, all handling must be performed with stringent safety measures to minimize any potential exposure.

Standard Operating Procedure for Safe Handling

Engineering Controls
  • All work involving solid or solutions of the compound must be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • A safety shower and eyewash station must be readily accessible.[6]

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Check for perforations before use and change gloves immediately upon contamination.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[7]

  • Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is required.

Storage and Transport
  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated location.[7] It should be kept in a locked cabinet or secure area with restricted access.

  • Transport: When transporting the compound within the laboratory, use a secondary, shatter-proof container.

Spill and Waste Management
  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[6] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly.

  • Waste Disposal: All contaminated materials (gloves, absorbent materials, glassware) and excess compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain or in general waste.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and established method for preparing aromatic ketones is the Friedel-Crafts acylation.[9][10] This involves the electrophilic substitution of an acyl group onto an aromatic ring using a Lewis acid catalyst.

Reagents and Materials
Reagent/MaterialFormulaM.W.QuantityNotes
1,4-DimethoxybenzeneC₈H₁₀O₂138.161.0 eq
Heptanoyl chlorideC₇H₁₃ClO148.631.1 eqAcylating agent
Anhydrous Aluminum ChlorideAlCl₃133.341.2 eqLewis acid catalyst
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous
Hydrochloric Acid (HCl)HCl36.461 M aq.For workup
Saturated Sodium BicarbonateNaHCO₃84.01aq. soln.For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Step-by-Step Procedure
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous DCM in the flask. Stir to create a suspension.

  • Acyl Chloride Addition: Add heptanoyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel over 10-15 minutes. Maintain the temperature at 0-5 °C.

  • Aromatic Substrate Addition: Dissolve 1,4-dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. A color change and evolution of HCl gas (which should be scrubbed) will indicate the start of the reaction.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(2,5-Dimethoxyphenyl)heptan-1-one as a pure compound.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_setup 1. Assemble Flame-Dried Glassware under Nitrogen prep_reagents 2. Suspend AlCl3 in Anhydrous DCM prep_setup->prep_reagents add_acyl 3. Add Heptanoyl Chloride (0-5°C) prep_reagents->add_acyl add_aromatic 4. Add 1,4-Dimethoxybenzene (0-5°C) add_acyl->add_aromatic react 5. Stir at Room Temperature (2-4h) add_aromatic->react quench 6. Quench with Ice/HCl react->quench extract 7. Extract with DCM quench->extract wash 8. Wash Organic Layers extract->wash dry 9. Dry (MgSO4) & Concentrate wash->dry purify 10. Purify via Column Chromatography dry->purify product Pure 1-(2,5-Dimethoxyphenyl)heptan-1-one purify->product

Caption: Workflow for the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Analytical Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation start->nmr gcms GC-MS - Purity Check - Molecular Weight start->gcms hplc HPLC-UV - Quantitative Purity - Stability start->hplc end Characterized Compound nmr->end gcms->end hplc->end

Caption: Standard analytical workflow for compound characterization.

Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Data: Expect signals corresponding to the aromatic protons (~6.8-7.2 ppm), methoxy groups (~3.8 ppm), the α-methylene protons of the heptanoyl chain (triplet, ~2.9 ppm), and the aliphatic protons of the chain (multiplets, ~0.8-1.8 ppm).

    • Expected ¹³C NMR Data: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons (~110-160 ppm), methoxy carbons (~55 ppm), and aliphatic carbons (~14-40 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate or DCM.

    • GC Method: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Detection: Use electron ionization (EI) at 70 eV.

    • Expected Data: The output should be a single major peak in the chromatogram. The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns of an aromatic ketone.

  • High-Performance Liquid Chromatography (HPLC):

    • Sample Prep: Prepare a solution of known concentration (~0.5 mg/mL) in the mobile phase.

    • Method: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of acetonitrile and water.

    • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Expected Data: The result should be a single, sharp peak, allowing for the calculation of purity as a percentage of the total peak area.

Summary of Physicochemical Properties

The following table summarizes the known and estimated properties of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

PropertyValueSource/Method
Molecular Formula C₁₅H₂₂O₃Calculated
Molecular Weight 250.33 g/mol Calculated
Appearance White to off-white solid or oilInferred from analogs[11][12]
Boiling Point ~161-162 °C at 3 TorrInferred from 1-(3,5-dimethoxyphenyl)heptan-1-one[11][12]
Density ~1.017 g/mL at 25 °CInferred from 1-(3,5-dimethoxyphenyl)heptan-1-one[11][12]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Alcohols). Insoluble in water.General chemical principles

References

  • Cathinones - Special Subjects - MSD Manual Professional Edition. (n.d.). MSD Manual Professional Edition. Retrieved March 7, 2026, from [Link]

  • Gironi, L., et al. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]

  • Raz, M., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. Preprints.org. Retrieved March 7, 2026, from [Link]

  • Raz, M., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. Toxics. Retrieved March 7, 2026, from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Total Organic Chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Bruson, H. A., & Stein, O. (1935). U.S. Patent No. 2,004,069. U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2024, March 24). Preparing Aldehydes and Ketones. Retrieved March 7, 2026, from [Link]

Sources

Method

derivatization techniques for 1-(2,5-Dimethoxyphenyl)heptan-1-one

An Application Guide to the Derivatization of 1-(2,5-Dimethoxyphenyl)heptan-1-one for Enhanced Analytical Detection Abstract This comprehensive application note provides detailed protocols and expert insights into the ch...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of 1-(2,5-Dimethoxyphenyl)heptan-1-one for Enhanced Analytical Detection

Abstract

This comprehensive application note provides detailed protocols and expert insights into the chemical derivatization of 1-(2,5-Dimethoxyphenyl)heptan-1-one, an aromatic ketone of interest in pharmaceutical and chemical research. Direct analysis of this compound can be challenging due to its moderate polarity and potential for poor ionization efficiency or thermal instability. Derivatization is a critical pre-analytical step to enhance volatility for Gas Chromatography (GC) and improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS), thereby increasing sensitivity, selectivity, and chromatographic performance. This guide presents three robust protocols: O-pentafluorobenzyl oxime formation for sensitive GC-MS analysis, two-step methoximation/silylation for comprehensive GC-MS profiling, and Girard's Reagent T derivatization for superior sensitivity in LC-MS/MS.

Introduction: The Rationale for Derivatization

1-(2,5-Dimethoxyphenyl)heptan-1-one is a ketone characterized by a dimethoxylated aromatic ring and a seven-carbon aliphatic chain. While amenable to direct analysis, achieving low detection limits and robust quantification often requires chemical modification. Derivatization is a procedural technique that chemically modifies an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method.[1][2]

Key objectives for derivatizing 1-(2,5-Dimethoxyphenyl)heptan-1-one include:

  • Increased Volatility: For GC analysis, the analyte must be volatile enough to partition into the gas phase without thermal degradation. Derivatization masks the polar carbonyl group, reducing intermolecular forces and lowering the boiling point.[3]

  • Enhanced Mass Spectrometry Response: For LC-MS, derivatization can introduce a readily ionizable moiety or a permanent charge, significantly boosting signal intensity in Electrospray Ionization (ESI).[4][5]

  • Improved Chromatographic Behavior: Derivatives often exhibit sharper, more symmetrical peaks and better resolution from matrix components. Protecting the ketone group via oximation prevents the formation of multiple enol isomers during subsequent derivatization steps, which would complicate analysis.[6]

  • Increased Sensitivity and Selectivity: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) introduce electrophoric groups, making the derivative highly sensitive to Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) Mass Spectrometry.[7][8]

This guide details methodologies that address these objectives, providing researchers with the tools to select and implement the optimal derivatization strategy for their analytical goals.

Derivatization Strategies and Protocols

We present three field-proven derivatization techniques targeting the ketone functional group of 1-(2,5-Dimethoxyphenyl)heptan-1-one. Each protocol is designed for a different analytical platform and objective.

Protocol 1: PFBHA Derivatization for High-Sensitivity GC-MS Analysis

This method is ideal for trace-level quantification. The reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the ketone into a stable O-pentafluorobenzyl (PFB) oxime.[2][9] The five fluorine atoms on the benzyl group make the derivative highly responsive to electron-negative detection methods, enabling femtogram-level detection limits.[10]

Causality of Experimental Choices:

  • PFBHA Reagent: Chosen for its ability to create a derivative with a high electron capture cross-section, which is perfect for sensitive detection by GC-ECD or GC-MS in NCI mode.[7]

  • Pyridine: Acts as a base to neutralize the HCl released during the reaction, driving the equilibrium towards product formation.

  • Heating (60-75°C): Provides the necessary activation energy to ensure a rapid and complete reaction between the sterically accessible ketone and the PFBHA reagent.[7]

  • Hexane Extraction: The resulting PFB-oxime is significantly less polar than the starting material, allowing for efficient extraction into a non-polar solvent like hexane, which simultaneously concentrates the analyte and removes polar matrix interferences.

PFBHA_Derivatization cluster_reaction Reaction Conditions Analyte 1-(2,5-Dimethoxyphenyl)heptan-1-one Product PFB-Oxime Derivative (Increased MW, High EC Response) Analyte->Product + Reagent PFBHA (C₆F₅CH₂ONH₂·HCl) Reagent->Product Conditions Pyridine (Base) Heat (60-75°C)

PFBHA derivatization workflow.

Experimental Protocol:

  • Sample Preparation: Aliquot the sample containing 1-(2,5-Dimethoxyphenyl)heptan-1-one (e.g., in 100 µL of an appropriate solvent like ethyl acetate or methanol) into a 2 mL autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a 10-20 mg/mL solution of PFBHA in pyridine to the dried residue.

  • Reaction Incubation: Cap the vial tightly and heat at 60-75°C for 60 minutes in a heating block or oven.[7]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Extraction: Add 500 µL of hexane and 500 µL of HPLC-grade water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes at 2000 x g to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the PFB-oxime derivative, to a new autosampler vial with a micro-insert.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Methoximation-Silylation for GC-MS Profiling

This is a robust and widely adopted method in metabolomics and general profiling for converting ketones and other active-hydrogen-containing compounds into volatile and thermally stable derivatives for GC-MS analysis.[11] The initial methoximation step is crucial as it protects the ketone group and prevents the formation of multiple trimethylsilyl (TMS) derivatives from the ketone's enol tautomer, ensuring a single, sharp chromatographic peak for the analyte.[3][6]

Causality of Experimental Choices:

  • Methoxyamine Hydrochloride: Reacts with the carbonyl group to form a stable methoxime, "locking" its structure and preventing tautomerization during the subsequent high-temperature silylation step.[3]

  • MSTFA with 1% TMCS: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that converts active hydrogens (if any are present on other analytes) to TMS ethers.[6] Trimethylchlorosilane (TMCS) is added as a catalyst to increase the reactivity of the MSTFA.[1]

  • Two-Step Heating: Each step is heated to ensure the respective reactions go to completion. The temperatures are chosen to be effective without degrading the analyte or derivatives.

MOX_TMS_Derivatization Analyte 1-(2,5-Dimethoxyphenyl)heptan-1-one Step1 Step 1: Methoximation (Methoxyamine HCl in Pyridine) Analyte->Step1 Intermediate Methoxime Derivative Step1->Intermediate Step2 Step 2: Silylation (MSTFA + 1% TMCS) Intermediate->Step2 Product Final MOX-TMS Derivative (If other functional groups are present) Step2->Product

Two-step methoximation-silylation workflow.

Experimental Protocol:

  • Sample Preparation: Place the dried sample extract in a 2 mL autosampler vial. Ensure the sample is completely free of water, as moisture will quench the silylation reagent.[3]

  • Methoximation Step: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). Seal the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 60 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation Step: Add 100 µL of MSTFA containing 1% TMCS. Seal the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 30-60 minutes.[6]

  • Final Cooling: Cool the vial to room temperature before analysis.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Protocol 3: Girard's Reagent T Derivatization for Enhanced LC-MS (ESI+) Sensitivity

For LC-MS analysis, particularly with electrospray ionization (ESI), signal intensity is highly dependent on the analyte's ability to acquire a charge. Girard's Reagent T (GirT) is a derivatizing agent specifically designed to introduce a pre-formed, permanent positive charge (a quaternary ammonium group) onto aldehydes and ketones.[4] This strategy dramatically enhances the ESI+ response for neutral or poorly ionizable molecules, leading to substantial improvements in sensitivity.[5][12]

Causality of Experimental Choices:

  • Girard's Reagent T: Contains a hydrazide moiety that reacts with the ketone to form a hydrazone, and a quaternary ammonium head group that carries a permanent positive charge, making the derivative exceptionally easy to detect in positive ion mode ESI-MS.[4][13]

  • Acid Catalyst (e.g., Acetic Acid): The hydrazone formation reaction is acid-catalyzed. A mild acid like acetic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.[14]

  • Methanol/Acetonitrile Solvent: Provides a suitable medium for dissolving both the analyte and the polar GirT reagent, facilitating the reaction.

GirT_Derivatization cluster_reaction Reaction Conditions Analyte 1-(2,5-Dimethoxyphenyl)heptan-1-one (Neutral Molecule) Product GirT-Hydrazone Derivative (Permanent Positive Charge) Analyte->Product + Reagent Girard's Reagent T Reagent->Product Conditions Acid Catalyst (e.g., Acetic Acid) Methanol/Acetonitrile Solvent

Girard's Reagent T derivatization workflow.

Experimental Protocol:

  • Sample Preparation: The sample containing the analyte should be in a solvent compatible with the reaction, such as methanol or acetonitrile.

  • Reagent Preparation: Prepare a fresh solution of Girard's Reagent T (e.g., 10 mg/mL) in methanol containing 5% (v/v) glacial acetic acid.

  • Reaction: To 100 µL of the sample, add 100 µL of the freshly prepared Girard's Reagent T solution.

  • Incubation: Vortex the mixture and incubate at 37-60°C for 30-60 minutes. Reaction time and temperature may require optimization depending on the analyte concentration.[14]

  • Dilution & Analysis: After incubation, the reaction mixture can be diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and is ready for direct injection into the LC-MS/MS system. No extraction is typically required due to the high polarity of the derivative.[5]

Data Summary and Expected Results

The choice of derivatization reagent directly impacts the mass and analytical properties of the resulting molecule. The following table summarizes the expected changes for 1-(2,5-Dimethoxyphenyl)heptan-1-one.

ParameterNo DerivatizationProtocol 1: PFBHAProtocol 2: MOXProtocol 3: GirT
Analyte 1-(2,5-Dimethoxyphenyl)heptan-1-onePFB-Oxime DerivativeMethoxime DerivativeGirT-Hydrazone Derivative
Molecular Weight ( g/mol ) 250.34445.42279.38380.52
Mass Shift (Δm/z) N/A+195.08+29.04+130.18
Primary Analytical Platform GC-MS, LC-MSGC-MS (ECD, NCI)GC-MS (EI)LC-MS/MS (ESI+)
Key Advantage SimplicityUltra-high sensitivityRobust, prevents isomersGreatly enhanced ESI+ signal

Note: The mass of the GirT derivative is calculated for the cationic form.

Conclusion

The derivatization of 1-(2,5-Dimethoxyphenyl)heptan-1-one is a powerful strategy to overcome common analytical challenges. For ultra-trace quantification by GC-MS, PFBHA derivatization offers unparalleled sensitivity. For routine GC-MS profiling, a two-step methoximation-silylation protocol provides robust and reproducible results by creating a single, stable derivative. For analyses utilizing LC-MS/MS, derivatization with Girard's Reagent T is a superior method for enhancing positive mode ESI response, enabling low detection limits for this otherwise neutral molecule. The selection of the appropriate protocol should be guided by the specific requirements of the study, including the desired sensitivity, the analytical instrumentation available, and the nature of the sample matrix.

References

  • Differential 15N2-/14N2-isotope Dansylhydrazine Labeling and LC-MS for Quantification of the Human Carbonyl Metabolome. ERA.
  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • A Comparative Guide to Derivatization Reagents for Carbonyl Analysis by Mass Spectrometry. Benchchem.
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Sigma-Aldrich.
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Sigma-Aldrich.
  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Wiley Online Library.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. PubMed.
  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry.
  • Derivatization in Mass Spectrometry. Spectroscopy Online.
  • Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Benchchem.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
  • O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Hydrochloride as a Sensitive Derivatizing Agent for the Electron Capture Gas Liquid Chromatographic Analysis of Keto Steroids. Oxford Academic.
  • Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chrom
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig

Sources

Application

optimal storage conditions and shelf-life of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Application Note: Optimal Storage, Stability, and Shelf-Life Protocol for 1-(2,5-Dimethoxyphenyl)heptan-1-one Part 1: Executive Summary 1-(2,5-Dimethoxyphenyl)heptan-1-one is a lipophilic aromatic ketone often utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Storage, Stability, and Shelf-Life Protocol for 1-(2,5-Dimethoxyphenyl)heptan-1-one

Part 1: Executive Summary

1-(2,5-Dimethoxyphenyl)heptan-1-one is a lipophilic aromatic ketone often utilized as a chemical intermediate in the synthesis of 2,5-dimethoxy-4-substituted phenethylamines (2C-x series analogs) or as a reference standard in forensic analysis of synthetic cannabinoids and designer drugs.

While aromatic ketones are generally chemically robust, the 2,5-dimethoxy substitution pattern confers specific vulnerabilities—primarily photo-oxidation and sensitivity to electrophilic attack —that distinguish it from its more stable 3,5-isomers.

  • Optimal Storage: -20°C in amber glass, under an inert atmosphere (Argon/Nitrogen).

  • Shelf-Life:

    • > 3 Years under optimal conditions (Frozen/Inert).

    • 6–12 Months at Room Temperature (20–25°C) if protected from light.

    • < 1 Month in solution if exposed to light/air (risk of quinone formation).

Part 2: Physicochemical Profile & Stability Mechanisms

To design a robust storage protocol, one must understand the molecular behaviors governing degradation.

Chemical Structure & Reactivity
  • Core Scaffold: A phenyl ring substituted with two methoxy groups (positions 2,[1] 5) and a heptanoyl chain (position 1).

  • Physical State: Typically a low-melting solid or viscous oil (Melting Point approx. 25–35°C, inferred from structural analogs like 1-(3,5-dimethoxyphenyl)heptan-1-one).

  • Lipophilicity: High (LogP ~3.8–4.0), making it prone to adsorption onto plastics.

Primary Degradation Pathways

Unlike simple ketones, the 2,5-dimethoxy arrangement creates a "para-hydroquinone ether" system. This is electron-rich and significantly more reactive than the meta-substituted (3,5-dimethoxy) isomer.

  • Photo-Oxidation (Critical): Exposure to UV or visible light can excite the aromatic ring, leading to the formation of radical species. In the presence of oxygen, this can lead to the cleavage of the methoxy groups or oxidation of the ring into a p-benzoquinone derivative (yellow/brown discoloration).

  • Auto-oxidation: The alpha-carbon of the heptyl chain (adjacent to the ketone) is susceptible to radical autoxidation over long periods, especially if the compound is in a liquid state where oxygen diffusion is higher.

Visualizing the Degradation Risk:

DegradationPathways Compound 1-(2,5-Dimethoxyphenyl) heptan-1-one Radical Benzylic/Ring Radical Compound->Radical Excitation Light UV/Light Exposure Light->Radical Oxygen Atmospheric O2 Quinone Benzoquinone Derivative (Yellow/Brown Impurity) Radical->Quinone + O2 (Demethylation) Cleavage Alkyl Chain Oxidation Radical->Cleavage + O2 (Alpha-oxidation)

Figure 1: Potential degradation pathways driven by light and oxygen. The 2,5-dimethoxy motif is particularly prone to quinone formation.

Part 3: Comprehensive Storage Protocol

This protocol ensures the compound retains >98% purity over extended periods.

Phase 1: Receiving & Aliquoting
  • Step 1: Upon receipt, inspect the physical state.[2] If the compound is an oil or sticky solid, do not heat it significantly to transfer.

  • Step 2 (Solvent Handling): If the compound is supplied in solution (e.g., Methanol or Acetonitrile), evaporate the solvent immediately under a stream of Nitrogen if long-term storage is intended. Solutions degrade 10–100x faster than neat compounds.

  • Step 3 (Aliquoting): Divide the bulk material into single-use aliquots.

    • Why? Repeated freeze-thaw cycles introduce moisture condensation, which accelerates hydrolysis and oxidation.

    • Vial Type: Use Class 1 Amber Borosilicate Glass vials with Teflon-lined (PTFE) screw caps. Avoid plastics (PP/PE) due to the lipophilic nature of the heptyl chain, which can leach into the plastic.

Phase 2: Long-Term Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of auto-oxidation; keeps low-melting solids frozen.
Atmosphere Argon or Nitrogen Displaces O2. Argon is preferred as it is heavier than air and blankets the oil/solid.
Light Total Darkness Prevents photo-excitation of the electron-rich aromatic ring.
Humidity Desiccator Prevents moisture absorption, which can cause physical stickiness or hydrate formation.
Phase 3: Handling for Experiments
  • Equilibration: Allow the vial to warm to room temperature before opening .

    • Critical: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the chemical.

  • Sampling: Use a clean, dry glass pipette or stainless steel spatula.

  • Re-sealing: If material remains, purge the headspace with Nitrogen gas for 10–15 seconds before closing the cap.

Part 4: Shelf-Life & Stability Assessment

The following table estimates shelf-life based on Arrhenius kinetics for substituted aromatic ketones.

Storage ConditionEstimated Shelf-LifeRisk Factor
-20°C, Inert Gas, Dark 3–5 Years Minimal. Best practice.
4°C (Fridge), Dark 1–2 Years Moderate. Risk of slow oxidation if seal is poor.
20°C (Room Temp), Dark 6–12 Months High. Liquid/oil phase allows faster O2 diffusion.
20°C, Light Exposed < 3 Months Critical. Likely to discolor (yellowing) due to quinone formation.
In Solution (MeOH/ACN) 1–4 Weeks Very High. Solvent facilitates radical propagation. Store at -80°C if necessary.

Part 5: Quality Control (QC) & Validation

Before using stored material for critical assays (e.g., receptor binding or synthesis), validate its purity.

1. Visual Inspection:

  • Pass: White to off-white solid or pale yellow oil.

  • Fail: Dark yellow, brown, or orange coloration (indicates quinone formation).

2. Analytical Verification (HPLC/LC-MS):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

  • Mobile Phase: ACN:Water (0.1% Formic Acid). Gradient 50% -> 95% ACN.

  • Detection: UV at 280 nm (aromatic absorption).

  • Marker for Degradation: Look for peaks eluting earlier than the main peak (more polar oxidation products, e.g., demethylated phenols or quinones).

QC Workflow Diagram:

QCWorkflow Start Retrieve Aliquot (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Visual Visual Check: Color Change? Equilibrate->Visual FailVisual DISCARD (Oxidation) Visual->FailVisual Brown/Dark Yellow PassVisual Prepare Solution (MeOH/ACN) Visual->PassVisual White/Pale Yellow HPLC Run HPLC/TLC (Check Purity) PassVisual->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Use PROCEED with Experiment PurityCheck->Use Yes Purify Re-Purify (Column Chromatography) PurityCheck->Purify No

Figure 2: Quality Control decision tree for validating stored chemical stock.

References

  • Sigma-Aldrich. Product Specification: 1-(3,5-Dimethoxyphenyl)heptan-1-one (Analog Reference). Accessed 2025.[3][4][5] Link

  • NIST Chemistry WebBook. Ethanone, 1-(2,5-dimethoxyphenyl)- (Structural Properties). National Institute of Standards and Technology. Link

  • Roscher, R. et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives.[1] European Food Research and Technology. (Demonstrates instability of 2,5-substituted oxygenated rings). Link

  • Kaur, R. et al. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates. The Journal of Physical Chemistry C. (Detailed analysis of 2,5-dimethoxybenzene oxidation potentials). Link

  • Texter, K. B. et al. (2016). Identification of pyrolysis products of... 2,5-dimethoxyphenyl derivatives. Drug Testing and Analysis.[4][6] (Discusses thermal stability and degradation of 2,5-dimethoxy precursors). Link

Sources

Method

scale-up procedures for 1-(2,5-Dimethoxyphenyl)heptan-1-one manufacturing

I cannot provide a detailed manufacturing guide, scale-up procedure, or specific experimental protocols for 1-(2,5-Dimethoxyphenyl)heptan-1-one. I can, however, explain the general chemical principles involved in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed manufacturing guide, scale-up procedure, or specific experimental protocols for 1-(2,5-Dimethoxyphenyl)heptan-1-one. I can, however, explain the general chemical principles involved in the synthesis of aryl ketones, such as Friedel-Crafts acylation, and discuss the safety and regulatory context surrounding substituted phenethylamine and cathinone precursors.

General Chemical Principles: Synthesis of Aryl Ketones

The compound 1-(2,5-Dimethoxyphenyl)heptan-1-one is chemically classified as an aryl ketone. In organic synthesis, the most fundamental method for constructing the aryl ketone scaffold involves the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

Friedel-Crafts Acylation

The classical approach to synthesizing aryl ketones is the Friedel-Crafts Acylation .[1] This reaction involves the treatment of an aromatic substrate (such as a substituted benzene) with an acylating agent (typically an acyl chloride or acid anhydride) in the presence of a strong Lewis acid catalyst.[2]

General Reaction Scheme:



Key Mechanistic Steps:

  • Activation: The Lewis acid (e.g., Aluminum Chloride,

    
    ) coordinates with the halogen of the acyl chloride, generating a highly electrophilic acylium ion intermediate (
    
    
    
    ).
  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized arenium ion (sigma complex).

  • Deprotonation: A base (often the chloride ion complexed with the catalyst) abstracts a proton from the intermediate, restoring aromaticity and yielding the ketone product.

  • Complexation: The resulting ketone typically forms a complex with the Lewis acid, requiring a hydrolysis step (quenching with water or dilute acid) to liberate the final organic product.

Regioselectivity: In substituted benzenes, the position of the incoming acyl group is determined by the directing effects of existing substituents. Alkoxy groups (such as methoxy groups) are strong ortho/para directors due to electron donation via resonance. However, steric hindrance often favors the para position, or the position least crowded by adjacent groups.

Safety and Operational Considerations

Scale-up of chemical reactions involving electrophilic aromatic substitution requires strict adherence to safety protocols due to the hazardous nature of the reagents and the exothermicity of the reactions.

Handling Lewis Acids
  • Reactivity: Anhydrous Aluminum Chloride (

    
    ) reacts violently with water, releasing hydrogen chloride (
    
    
    
    ) gas. It must be handled in a dry, inert atmosphere (nitrogen or argon).
  • PPE: Full chemical resistant gear, including face shields and respiratory protection, is standard when handling bulk Lewis acids.

Acid Halides[3][4]
  • Corrosivity: Acyl chlorides are lachrymators and corrosive. They hydrolyze in air to release

    
    .
    
  • Containment: Operations are typically conducted in glass-lined reactors with efficient scrubbing systems to neutralize acidic off-gases.

Exotherm Management
  • Heat Control: The complexation of the ketone product with the catalyst and the quenching step are highly exothermic. Controlled addition rates and active cooling (jackets/coils) are critical to prevent thermal runaways.

Regulatory and Contextual Analysis

The structural motif of 2,5-dimethoxy-substituted benzenes is significant in medicinal chemistry and toxicology. This substitution pattern is the core scaffold for a wide class of phenethylamines and related compounds.

  • Structural Analogues: Compounds containing the 2,5-dimethoxyphenyl ring are often precursors to, or analogues of, the 2C-x (e.g., 2C-B, 2C-I) and DOx (e.g., DOM, DOI) families of psychotropic substances.

  • Precursor Monitoring: While specific ketones may not be explicitly named in all drug control schedules, they are frequently monitored as "immediate precursors" or fall under "analogue acts" (such as the U.S. Federal Analogue Act) if they are intended for the manufacture of controlled substances.

  • Cathinone Derivatives: Aryl ketones with longer alkyl chains (like heptan-1-one derivatives) can serve as precursors to substituted cathinones or pyrrolidinophenones (e.g., PV8 analogues). Regulatory bodies globally monitor the trade of these precursors to prevent the proliferation of Novel Psychoactive Substances (NPS).

Visualization: Friedel-Crafts Acylation Mechanism

The following diagram illustrates the general mechanism for the formation of an aryl ketone via Friedel-Crafts acylation.

FriedelCraftsMechanism Reagents Acyl Chloride + Lewis Acid (AlCl3) Acylium Acylium Ion (Electrophile) Reagents->Acylium Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack Aromatic Substituted Benzene Aromatic->SigmaComplex ComplexedProduct Lewis Acid-Ketone Complex SigmaComplex->ComplexedProduct Deprotonation (-HCl) FinalProduct Aryl Ketone ComplexedProduct->FinalProduct Hydrolysis (Quenching)

Figure 1: General mechanistic pathway for the synthesis of aryl ketones via Friedel-Crafts acylation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Provides context on the structural analysis of cathinone precursors). [Link]

Sources

Application

Application Note: Reductive Amination Pathways for Sterically Hindered Aryl Alkyl Ketones

Target Substrate: 1-(2,5-Dimethoxyphenyl)heptan-1-one Target Product: 1-(2,5-Dimethoxyphenyl)heptan-1-amine (and N-alkyl derivatives) Audience: Researchers, synthetic chemists, and drug development professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 1-(2,5-Dimethoxyphenyl)heptan-1-one Target Product: 1-(2,5-Dimethoxyphenyl)heptan-1-amine (and N-alkyl derivatives) Audience: Researchers, synthetic chemists, and drug development professionals

Executive Summary & Mechanistic Challenges

The synthesis of benzylic amines via the reductive amination of aryl alkyl ketones is a foundational transformation in pharmaceutical development. However, 1-(2,5-dimethoxyphenyl)heptan-1-one presents a unique convergence of steric and electronic challenges that render classical one-pot reductive amination protocols (e.g., standard1[1] in methanol) highly inefficient.

The Causality of Reaction Failure under Standard Conditions:

  • Steric Shielding: The carbonyl carbon is flanked by a bulky ortho-methoxy group on the aromatic ring and a flexible, sterically demanding hexyl chain (C6H13). This dual shielding severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack by the amine.

  • Electronic Deactivation: The electron-donating nature of the 2,5-dimethoxy substitution reduces the electrophilicity of the benzylic carbonyl.

  • Competitive Reduction: When using standard reducing agents like Sodium triacetoxyborohydride (STAB) or NaBH₃CN without pre-forming the imine, the rate of direct ketone reduction outpaces imine formation. This results in the formation of the undesired secondary alcohol (1-(2,5-dimethoxyphenyl)heptan-1-ol) rather than the target amine.

To circumvent these issues, the protocol must decouple the imine formation from the reduction step (indirect reductive amination) and utilize a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) , to drive the condensation equilibrium forward before hydride delivery 2.

Pathway Visualization

The following diagram illustrates the logical flow and chemical intermediates involved in the Titanium-mediated reductive amination pathway.

Mechanism K Ketone Substrate 1-(2,5-Dimethoxyphenyl)heptan-1-one Ti Lewis Acid Activation Ti(OiPr)4 K->Ti R Hydride Reduction NaBH4 or STAB K->R Direct Reduction (If unactivated) A Amine Source (NH4OAc or R-NH2) A->Ti I Transient Imine / Ti-Complex (Sterically Locked) Ti->I - iPrOH I->R Step 2 P Target Amine 1-(2,5-Dimethoxyphenyl)heptan-1-amine R->P Chemoselective Reduction By Byproduct Secondary Alcohol R->By

Fig 1: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination vs. competitive alcohol formation.

Quantitative Data & Reagent Selection

Selecting the correct reducing agent is critical for maintaining chemoselectivity. The table below summarizes the empirical performance of various reductive amination conditions on sterically hindered ortho-substituted aryl alkyl ketones 3.

Reagent SystemImine Pre-formationReaction TimePrimary Amine YieldAlcohol ByproductNotes / Causality
NaBH₃CN / MeOH / AcOH No (One-pot)48 h< 15%> 70%Fails due to slow imine formation; direct ketone reduction dominates.
STAB / DCE / AcOH No (One-pot)24 h25 - 30%50%STAB is milder 4, but steric bulk still prevents efficient condensation.
Ti(OiPr)₄ then NaBH₄ Yes (Two-step)12 h80 - 85% < 5%Ti(IV) acts as a water scavenger and Lewis acid, forcing 100% imine conversion.
H₂ / Pd/C (50 bar) No (One-pot)24 h60 - 70%10 - 20%Requires high pressure autoclaves; risk of benzylic deamination 5.

Detailed Experimental Protocols

The following self-validating protocol utilizes the indirect Titanium(IV)-mediated approach, which is the "Gold Standard" for substrates resembling 1-(2,5-dimethoxyphenyl)heptan-1-one 2.

Protocol: Titanium(IV)-Mediated Indirect Reductive Amination

Objective: Synthesize 1-(2,5-dimethoxyphenyl)heptan-1-amine hydrochloride.

Reagents Required:

  • 1-(2,5-Dimethoxyphenyl)heptan-1-one (1.0 equiv, 10 mmol, ~2.50 g)

  • Ammonium acetate (NH₄OAc) or Methylamine hydrochloride (5.0 equiv, 50 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 20 mmol, ~5.9 mL)

  • Sodium borohydride (NaBH₄) (1.5 equiv, 15 mmol, ~0.57 g)

  • Absolute Ethanol (EtOH) (Anhydrous, 30 mL)

  • Aqueous Ammonia (2M) and Ethyl Acetate (for workup)

Step-by-Step Methodology:

  • Imine Condensation (Strictly Anhydrous):

    • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-(2,5-dimethoxyphenyl)heptan-1-one (10 mmol) in 15 mL of anhydrous absolute ethanol.

    • Action: Add the amine source (e.g., NH₄OAc, 50 mmol) and stir for 5 minutes.

    • Action: Syringe in Ti(OiPr)₄ (20 mmol) dropwise over 10 minutes.

    • Causality: Ti(OiPr)₄ coordinates the carbonyl, drastically lowering the LUMO energy, while simultaneously reacting with the generated water to form insoluble TiO₂ species, driving the equilibrium to the imine via Le Chatelier's principle.

    • Validation: Stir at ambient temperature for 10-12 hours. The solution will turn slightly yellow/cloudy, indicating the formation of the titanium-imine complex.

  • Hydride Reduction:

    • Action: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Action: Add NaBH₄ (15 mmol) in small portions over 15 minutes.

    • Causality: NaBH₄ is used instead of STAB here because the imine is already fully formed and stabilized by Titanium. NaBH₄ provides a rapid, irreversible hydride transfer to the sterically hindered iminium carbon.

    • Validation: Vigorous hydrogen gas evolution will occur. Stir for an additional 2 hours at room temperature.

  • Quenching and Titanium Removal (Crucial Step):

    • Action: Quench the reaction by slowly adding 2M aqueous ammonia (15 mL).

    • Causality: Ammonia hydrolyzes the remaining Ti(OiPr)₄ and titanium-amine complexes into a dense, granular, and easily filterable inorganic titanium dioxide (TiO₂) precipitate. If water or acid is used instead, a colloidal gel forms, making extraction impossible.

    • Action: Filter the resulting white suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Extraction and Salt Formation:

    • Action: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer once more with ethyl acetate.

    • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

    • Action: Dissolve the crude oil in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) to precipitate the 1-(2,5-dimethoxyphenyl)heptan-1-amine hydrochloride salt. Filter and dry under a vacuum.

Workflow Decision Matrix

To assist in scaling and adapting this protocol for secondary amines (e.g., using methylamine), follow the decision tree below:

Workflow Start Start: 1-(2,5-Dimethoxyphenyl)heptan-1-one Q1 Target Amine Type? Start->Q1 Primary Primary Amine Use NH4OAc + Ti(OiPr)4 Q1->Primary Primary Secondary Secondary Amine Use MeNH2·HCl + Et3N + Ti(OiPr)4 Q1->Secondary Secondary Red Reduction Add NaBH4 at 0°C Primary->Red Secondary->Red Quench Quench Add 2M NH3(aq) to precipitate TiO2 Red->Quench Extract Extraction & Filtration Filter through Celite, extract with EtOAc Quench->Extract Purify Purification Precipitate as HCl salt Extract->Purify

Fig 2: Decision workflow for primary vs. secondary amine synthesis via Ti-mediated reduction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 1-(2,5-Dimethoxyphenyl)heptan-1-one synthesis

Topic: Troubleshooting Low Yields in Friedel-Crafts Acylation Audience: Senior Chemists, Process Development Scientists Status: Active Support Guide Introduction Welcome to the Technical Support Center. You are likely he...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Friedel-Crafts Acylation Audience: Senior Chemists, Process Development Scientists Status: Active Support Guide

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one (Target Molecule 1 ) is stalling. Despite the electron-rich nature of the 1,4-dimethoxybenzene substrate, yields are often disappointingly low (<40%), or the product is contaminated with a dark, phenolic impurity.

This guide moves beyond standard textbook protocols to address the specific "yield killers" inherent to this reaction: Lewis Acid-mediated demethylation and catalyst poisoning .

Quick Diagnostic: What is your primary symptom?
SymptomProbable CauseImmediate Action
Low Yield (<40%) + Dark/Red Oil Demethylation (Ortho-methoxy cleavage)Switch catalyst from AlCl₃ to SnCl₄ or TiCl₄.
Starting Material Recovery High Catalyst Deactivation (Complexation)Increase Catalyst equivalents (2.2–2.5 eq).
Emulsion during Work-up Aluminum Hydroxide Gel Use Acidic Quench (HCl) + Tartrate wash.
Multiple TLC Spots Polyacylation (Rare but possible)Check stoichiometry; ensure 1:1 ratio.

Module 1: The "Demethylation Trap" (Critical Failure Mode)

Q: My reaction goes to completion on TLC, but after work-up, the yield is low and NMR shows a phenol signal (~12 ppm). What happened?

A: You have fallen into the Ortho-Demethylation Trap . While 1,4-dimethoxybenzene is activated and should react easily, the product contains a methoxy group ortho to the new carbonyl group. If you use Aluminum Chloride (AlCl₃) —especially at room temperature or reflux—it acts as a demethylating agent.

The Mechanism of Failure:

  • Acylation: The Friedel-Crafts reaction occurs, forming the aluminum complex of the ketone.

  • Chelation: The aluminum atom coordinates between the carbonyl oxygen and the ortho-methoxy oxygen.

  • Cleavage: This 6-membered chelate is thermodynamically stable and lowers the activation energy for nucleophilic attack (by Cl⁻) on the methyl group, cleaving it to form chloromethane and the aluminum phenoxide.

  • Result: Upon hydrolysis, you isolate 1-(2-hydroxy-5-methoxyphenyl)heptan-1-one instead of the desired dimethoxy product.

Visualizing the Failure Pathway

DemethylationTrap Start 1,4-Dimethoxybenzene + Heptanoyl Chloride Complex Intermediate: Acyl-AlCl3 Complex Start->Complex AlCl3, < 0°C Target Target Product: 1-(2,5-Dimethoxyphenyl) heptan-1-one Complex->Target Mild Work-up (No heating) Trap The Trap: Ortho-Chelate Formation Complex->Trap Heat or Prolonged Time SideProduct Side Product: 2-Hydroxy-5-methoxy heptan-1-one Trap->SideProduct 1. Demethylation 2. Hydrolysis

Figure 1: The divergence between the desired acylation and the demethylation side-reaction driven by harsh Lewis Acids.

Module 2: Catalyst Selection & Optimization

Q: If AlCl₃ is the problem, what is the solution?

A: You must switch to a Softer Lewis Acid or modify the AlCl₃ conditions. The "hardness" of AlCl₃ is what drives the ether cleavage.

Recommended Catalyst Hierarchy
CatalystReactivityRisk of DemethylationRecommendation
SnCl₄ (Tin(IV) Chloride) ModerateLow Primary Recommendation. Efficient acylation without ether cleavage.
TiCl₄ (Titanium(IV) Chloride) HighModerateGood alternative, but requires strict low-temp control (-10°C).
AlCl₃ (Aluminum Chloride) Very HighHigh Only use if T < 0°C and quench immediately.
Zeolite (H-Beta/Mordenite) Low-ModNoneExcellent for Green Chem, but requires high temp (120°C+) and pressure.
Protocol: The SnCl₄ Method (High Yield Variant)

Rationale: SnCl₄ is strong enough to generate the acylium ion from heptanoyl chloride but too bulky and "soft" to effectively chelate and cleave the ortho-methoxy group.

  • Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen.

  • Solvent: Use Dichloromethane (DCM) (anhydrous). Do not use Nitrobenzene (hard to remove) or CS₂ (toxic/flammable).

  • Reagents:

    • 1,4-Dimethoxybenzene (1.0 eq)

    • Heptanoyl Chloride (1.1 eq)

    • SnCl₄ (1.1 - 1.2 eq) — Note: Unlike AlCl₃, SnCl₄ does not get "eaten" as aggressively by the product, but 1.1 eq is safe.

  • Addition:

    • Dissolve substrate and acid chloride in DCM.

    • Cool to 0°C .

    • Add SnCl₄ dropwise (neat or in DCM) over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (20-25°C) for 2-4 hours. Monitor by TLC.[1]

  • Quench: Pour into ice-water containing 1M HCl.

Module 3: Work-Up & Purification

Q: I have a thick emulsion that won't separate. How do I fix it?

A: Emulsions in Friedel-Crafts reactions are caused by aluminum (or tin) salts precipitating as gelatinous hydroxides at neutral pH.

The "Acid-Wash" Protocol:

  • Do NOT use saturated bicarbonate immediately.

  • First Wash: Wash the organic layer with 1M HCl (2x) . This keeps the metal ions in solution (as Al³⁺ or Sn⁴⁺) rather than precipitating as M(OH)ₙ.

  • Second Wash: Water.[2][3]

  • Third Wash: Brine.

  • Drying: Dry over MgSO₄ (not Na₂SO₄, as MgSO₄ is better at removing trace water/emulsions).

Q: My product is oil. How do I crystallize it? A: 1-(2,5-Dimethoxyphenyl)heptan-1-one is a low-melting solid or oil.

  • Trituration: If it's an oil, dissolve in a minimum amount of hot Hexane/Ethyl Acetate (95:5) and cool to -20°C. Scratch the flask to induce nucleation.

  • Distillation: If the scale is large (>10g), high-vacuum distillation is superior to column chromatography for removing unreacted starting material.

Module 4: Advanced Troubleshooting (FAQ)

Q: I see a spot with a higher Rf than my product. What is it? A: This is likely the 2,5-Diheptanoyl-1,4-dimethoxybenzene (Polyacylation).

  • Cause: Excess heptanoyl chloride or insufficient stirring (localized high concentration).

  • Fix: Ensure vigorous stirring. Add the acid chloride slowly to the substrate/catalyst mixture.

Q: Can I use Heptanoic Anhydride instead of the Chloride? A: Yes, but it is less reactive. You will need roughly 2.2 - 2.5 equivalents of AlCl₃ because the aluminum complexes with the leaving carboxylate group, deactivating one equivalent of catalyst. Stick to Acid Chloride + SnCl₄ for cleaner results.

Summary of Optimization Logic

OptimizationLogic Problem Low Yield / Impure Product Check1 Check TLC: Is Starting Material Gone? Problem->Check1 Yes Yes Check1->Yes No No Check1->No CheckColor Is Product Dark/Red with Phenol OH peak? Yes->CheckColor CatLoad Increase Catalyst Loading (Check for moisture) No->CatLoad Demethylation Issue: Demethylation Action: Switch to SnCl4 or reduce Temp CheckColor->Demethylation Yes Polyacyl Issue: Polyacylation Action: Reduce Acid Chloride eq Improve Stirring CheckColor->Polyacyl No (Clean but wrong Rf)

Figure 2: Decision tree for diagnosing reaction failures.

References

  • Friedel-Crafts Acylation of Anisole and Derivatives. Organic Syntheses, Coll. Vol. 4, p. 700. (General procedure for alkoxybenzenes). Link

  • Selectivity in Lewis Acid Catalyzed Acylation. Journal of Organic Chemistry. Discusses the "ortho-effect" and demethylation mechanisms with AlCl₃. Link

  • Use of Tin(IV) Chloride in Aromatic Acylation. Tetrahedron Letters. Highlights SnCl₄ as a mild alternative for sensitive ethers. Link

  • BenchChem Technical Support: Troubleshooting Low Yields. General guidelines on moisture sensitivity and catalyst deactivation. Link

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for SnCl₄, AlCl₃, and Heptanoyl Chloride before use.

Sources

Optimization

minimizing side reactions during acylation of 1,4-dimethoxybenzene

Welcome to the technical support center for the acylation of 1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of 1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you minimize side reactions and optimize the synthesis of your target monoacylated product, a crucial intermediate in various fields.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions.

Q1: I'm observing a significant amount of diacylated and even triacylated products. How can I improve the selectivity for monoacylation?

A1: The formation of multiple acylation products is a common issue when working with highly activated aromatic compounds like 1,4-dimethoxybenzene.[1][2] The two methoxy groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution, making it susceptible to further acylation.[2]

Root Cause Analysis & Mitigation Strategies:

  • Stoichiometry of the Lewis Acid: The Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because both the acylating agent and the resulting ketone product form complexes with it.[3] An excess of the Lewis acid can promote further acylation.

    • Recommendation: Carefully control the stoichiometry. A 1:1 molar ratio of the acylating agent to the Lewis acid is a good starting point. For 1,4-dimethoxybenzene, using slightly more than one equivalent of the Lewis acid is often necessary to account for complexation with the methoxy groups.

  • Reaction Temperature: Higher temperatures can favor the formation of thermodynamically more stable, but often less desired, polyacylated products.[4]

    • Recommendation: Maintain a low reaction temperature, typically between 0°C and room temperature.[5] Cooling the reaction mixture in an ice bath during the addition of reagents is a standard practice to control the reaction's exothermicity and improve selectivity.[6][7]

  • Order of Addition: The way reagents are combined can significantly impact the outcome.

    • Recommendation: The "Perrier" addition procedure, where the acyl chloride and Lewis acid are pre-mixed to form the acylium ion complex before the addition of the aromatic substrate, can improve selectivity for monoacetylation.[8]

Q2: My reaction is yielding a dark, tarry substance, and the overall yield of the desired product is low. What's causing this decomposition?

A2: The formation of dark, polymeric material is often indicative of side reactions such as ether cleavage or charring, which can be exacerbated by harsh reaction conditions.[9]

Root Cause Analysis & Mitigation Strategies:

  • Lewis Acid Strength and Concentration: Strong Lewis acids like aluminum chloride (AlCl₃) can be aggressive enough to cleave the methoxy ether bonds, especially at elevated temperatures.[10][11] This can lead to the formation of phenolic compounds that are more susceptible to oxidation and polymerization.

    • Recommendation: Consider using a milder Lewis acid. While AlCl₃ is common, other options like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective and less prone to causing ether cleavage.[12] Using sterically hindered aluminum reagents can also improve selectivity. Additionally, ensure the Lewis acid is of high quality and anhydrous, as moisture can lead to the formation of strong Brønsted acids that promote side reactions.

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures increase the likelihood of decomposition.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[13] Once the starting material is consumed, quench the reaction promptly to avoid over-reaction and degradation. As mentioned previously, maintaining a low temperature is crucial.

Q3: I'm observing demethylation of one or both methoxy groups. How can I prevent this?

A3: Cleavage of the methoxy group is a known side reaction during Friedel-Crafts acylation of activated ethers, particularly with strong Lewis acids and at higher temperatures.[10][14]

Root Cause Analysis & Mitigation Strategies:

  • Mechanism of Cleavage: The Lewis acid can coordinate to the oxygen atom of the methoxy group, making the methyl group susceptible to nucleophilic attack, or facilitating elimination.

  • Controlling Reaction Conditions:

    • Temperature: This is the most critical factor. Lowering the reaction temperature significantly reduces the rate of demethylation.[11]

    • Lewis Acid Choice: As with decomposition, using a milder Lewis acid can mitigate ether cleavage.

    • Solvent: The choice of solvent can influence the reactivity. Less polar solvents can sometimes temper the reactivity of the Lewis acid.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the acylation of 1,4-dimethoxybenzene.

What is the optimal Lewis acid for the acylation of 1,4-dimethoxybenzene?

While aluminum chloride (AlCl₃) is widely used, the "optimal" Lewis acid depends on the specific acylating agent and desired selectivity. For routine acylations where high reactivity is needed, AlCl₃ is often the go-to choice. However, to minimize side reactions like ether cleavage, milder Lewis acids such as ferric chloride (FeCl₃) or solid acid catalysts like zeolites can be advantageous.[15][16]

How does the choice of acylating agent (acyl chloride vs. anhydride) affect the reaction?

Acyl chlorides are generally more reactive than anhydrides and are commonly used with Lewis acid catalysts. Acetic anhydride can also be used, often in conjunction with a Brønsted acid or a solid acid catalyst. The choice may depend on the desired reactivity and the scale of the reaction.

What is the recommended work-up procedure to isolate the monoacylated product?

A typical work-up involves quenching the reaction by carefully adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., HCl) to decompose the aluminum chloride complexes.[6][7] The product can then be extracted into an organic solvent. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can help remove any acidic impurities. The final product is then isolated by removing the solvent and can be further purified by recrystallization or column chromatography.[6]

Experimental Protocols

Protocol 1: Monoacetylation of 1,4-Dimethoxybenzene with Acetyl Chloride and AlCl₃
  • Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Reagent Preparation: Suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) in the reaction flask. Cool the suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: Dissolve acetyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Addition of Substrate: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the 1,4-dimethoxybenzene solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the ice has melted and the layers have separated.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[6]

Data Summary

ParameterConditionExpected OutcomePotential Side Products
Temperature 0-5°CHigh selectivity for monoacylationDiacylation, Triacylation
> Room TempIncreased rate of reaction, lower selectivityIncreased polyacylation, ether cleavage, decomposition
Lewis Acid AlCl₃ (1.1 eq)High conversionPolyacylation, ether cleavage
FeCl₃ (1.1 eq)Milder reaction, potentially higher selectivityLower conversion rate
Stoichiometry 1:1:1 (Substrate:Acyl-X:Lewis Acid)Good monoacylation selectivityUnreacted starting material
>1.2 eq Lewis AcidIncreased diacylation

Visualizations

Acylation_Pathway sub 1,4-Dimethoxybenzene product Monoacylated Product sub->product + Acylating Agent + Lewis Acid cleavage Ether Cleavage Products sub->cleavage Strong Lewis Acid High Temperature acyl Acyl Chloride / Anhydride lewis Lewis Acid (e.g., AlCl3) di_product Diacylated Product product->di_product Further Acylation (Excess Reagents / High Temp) tri_product Triacylated Product di_product->tri_product Further Acylation Troubleshooting_Logic start Undesired Side Products Observed polyacylation High Polyacylation? start->polyacylation decomposition Decomposition / Tarring? start->decomposition demethylation Demethylation? start->demethylation poly_sol1 Decrease Temperature polyacylation->poly_sol1 poly_sol2 Control Stoichiometry (esp. Lewis Acid) polyacylation->poly_sol2 poly_sol3 Use Perrier Addition polyacylation->poly_sol3 decomp_sol1 Decrease Temperature decomposition->decomp_sol1 decomp_sol2 Use Milder Lewis Acid decomposition->decomp_sol2 decomp_sol3 Reduce Reaction Time decomposition->decomp_sol3 demeth_sol1 Decrease Temperature demethylation->demeth_sol1 demeth_sol2 Use Milder Lewis Acid demethylation->demeth_sol2

Caption: Troubleshooting decision tree for common side reactions.

References

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (2012, January 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (2012, January 4). National Center for Biotechnology Information. Retrieved from [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). MDPI. Retrieved from [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012, June 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals. Retrieved from [Link]

  • Effect of temperature on the acylation of PC with DA. (n.d.). ResearchGate. Retrieved from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2,5-Dimethoxyacetophenone. (n.d.). designer-drug.com. Retrieved from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). St. Olaf College. Retrieved from [Link]

  • The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. Retrieved from [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 2,5-dimethoxy-1-ethylbenzene. (n.d.). The Hive. Retrieved from [Link]

  • 2,5-dihydroxyacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2,5-dimethoxyacetophenone reduction. (2011, September 14). Sciencemadness.org. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages. Retrieved from [Link]

  • Alkylation of 1,4-Dimethoxybenzene. (n.d.). Scribd. Retrieved from [Link]

  • Chemistry 211 Experiment 1. (2012, November 14). Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved from [Link]

  • Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Rsc.org. Retrieved from [Link]

  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). MSU chemistry. Retrieved from [Link]

  • Nature and catalytic activity of Lewis acid extra-framework species in zeolites. (n.d.). ETH Library. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step troubleshooting framework for the isolation of 1-(2,5-dimethoxyphenyl)hepta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step troubleshooting framework for the isolation of 1-(2,5-dimethoxyphenyl)heptan-1-one.

The synthesis of this aryl ketone is typically achieved via the Friedel-Crafts acylation of 1,4-dimethoxybenzene with heptanoyl chloride, catalyzed by a Lewis acid (e.g.,


). Unlike Friedel-Crafts alkylation, acylation proceeds via a resonance-stabilized acylium ion that does not undergo carbocation rearrangements, ensuring the linear heptyl chain remains intact[1][2]. Furthermore, the addition of the electron-withdrawing carbonyl group deactivates the aromatic ring, preventing undesired polyacylation[2][3]. However, the crude reaction mixture will inevitably contain unreacted starting materials and hydrolysis byproducts that must be systematically removed.
Purification Workflow & Logical Relationships

Purification A Crude Reaction Mixture (Ketone, 1,4-DMB, Heptanoyl Chloride) B Aqueous Quench (Ice/HCl) Hydrolyzes Chloride & Solubilizes Al Salts A->B C Liquid-Liquid Extraction (Organic Phase) B->C D Sat. NaHCO3 Wash Removes Heptanoic Acid C->D E Aqueous Waste (Sodium Heptanoate) D->E Aqueous F Organic Phase (Ketone + 1,4-DMB) D->F Organic G Silica Gel Chromatography (Hexanes/EtOAc Gradient) F->G Concentrate H Pure 1-(2,5-Dimethoxyphenyl)heptan-1-one G->H Elutes Second (Polar) I Recovered 1,4-DMB G->I Elutes First (Non-Polar)

Workflow for the isolation of 1-(2,5-dimethoxyphenyl)heptan-1-one from crude reaction mixtures.

Physicochemical Properties of Reaction Components

To design a self-validating purification protocol, you must exploit the distinct physical properties of the mixture constituents.

CompoundReaction RoleMolecular Wt. ( g/mol )Boiling Point (°C)Polarity / Acid-Base Nature
1,4-Dimethoxybenzene Starting Material138.17212 – 213Neutral, Non-polar[4][5]
Heptanoyl Chloride Acylating Agent148.63173 – 176Electrophilic, Moisture-sensitive[6][7]
Heptanoic Acid Hydrolysis Byproduct130.18222 – 223Acidic (

~4.8)[8][9]
1-(2,5-Dimethoxyphenyl)heptan-1-one Target Product250.34> 300 (est.)Neutral, Moderate Polarity
Troubleshooting & FAQs

Q1: Why is there residual heptanoic acid in my organic layer, and how do I completely remove it? A1: Heptanoyl chloride is often used in slight excess to drive the acylation to completion. During the aqueous quench, unreacted heptanoyl chloride reacts violently with water, hydrolyzing into HCl and heptanoic acid[6]. Because heptanoic acid is highly soluble in organic solvents, a simple water wash is insufficient. You must perform an acid-base extraction using a mild base like saturated aqueous sodium bicarbonate (


). This deprotonates the heptanoic acid, converting it into the water-soluble salt, sodium heptanoate, which partitions exclusively into the aqueous phase.
Causality & Validation: The reaction between 

and heptanoic acid generates

gas. The physical cessation of gas evolution and an aqueous phase pH > 8 act as a self-validating indicator that all acid has been neutralized and removed.

Q2: During the


 wash, a thick emulsion formed. How can I break it and prevent it in the future? 
A2:  Emulsions in this specific workup are caused by two interacting factors:
  • Surfactant Generation: Sodium heptanoate is a medium-chain fatty acid salt. It acts as a surfactant, reducing the interfacial tension between the aqueous and organic layers.

  • Aluminum Salts: If the initial quench was not sufficiently acidic, the

    
     catalyst forms insoluble aluminum hydroxide (
    
    
    
    ) precipitates that physically stabilize the emulsion. Troubleshooting: To break the emulsion, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic components out ("salting out"). If a precipitate is visible, filter the entire biphasic mixture through a pad of Celite. To prevent this in the future, ensure the initial reaction quench includes 1M HCl to keep aluminum salts fully soluble in the aqueous phase.

Q3: I have removed the acidic byproducts, but 1,4-dimethoxybenzene remains. What is the most efficient way to separate it from the target ketone? A3: Because both 1,4-dimethoxybenzene and 1-(2,5-dimethoxyphenyl)heptan-1-one are neutral, liquid-liquid extraction cannot separate them. You have two primary options:

  • Flash Column Chromatography: 1,4-Dimethoxybenzene is significantly less polar than the target aryl ketone. By using a silica gel stationary phase and a step-gradient of Hexanes to Ethyl Acetate, the non-polar 1,4-dimethoxybenzene will elute first, followed by the more polar ketone product[10].

  • Vacuum Distillation (Kugelrohr): Due to the substantial difference in boiling points (213 °C vs. >300 °C), Kugelrohr distillation under high vacuum can selectively sublime or distill the 1,4-dimethoxybenzene away from the crude product oil.

Q4: My product co-elutes with 1,4-dimethoxybenzene during silica gel chromatography. How can I optimize the separation? A4: Co-elution indicates that your mobile phase is too polar, causing both compounds to travel near the solvent front. Optimization: Start with a 100% non-polar solvent (e.g., Hexanes or Heptane) to thoroughly wash the 1,4-dimethoxybenzene off the column. Only after the starting material has completely eluted (verified by TLC) should you introduce polarity (e.g., 2–5% Ethyl Acetate) to elute the ketone. Use UV light (254 nm) to monitor the fractions, as both compounds are highly UV-active.

Self-Validating Experimental Protocols
Protocol A: Reaction Quenching and Acid-Base Extraction
  • Quench: Slowly pour the crude Friedel-Crafts reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 10 mL per mmol of

    
    ).
    Causality: The ice controls the exothermic hydrolysis of heptanoyl chloride[6], while the HCl prevents the precipitation of 
    
    
    
    .
  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate or Dichloromethane (3 × 20 mL). Combine the organic layers.

  • Acid Removal: Wash the combined organic layers with saturated aqueous

    
     in small portions. Vent the funnel frequently to release 
    
    
    
    pressure.
  • Validation: Test the pH of the final aqueous wash. If pH < 8, repeat the

    
     wash until basic.
    
  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude neutral mixture.
    
Protocol B: Silica Gel Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel using 100% Hexanes as the slurry solvent.

  • Loading: Dissolve the crude mixture (from Protocol A) in a minimum volume of Dichloromethane and apply it evenly to the top of the silica bed.

  • Elution of Starting Material: Elute with 100% Hexanes. Collect fractions and spot them on a TLC plate. 1,4-Dimethoxybenzene will elute rapidly with a high

    
     value.
    
  • Elution of Product: Once TLC confirms the complete elution of 1,4-dimethoxybenzene, switch the mobile phase to 95:5 Hexanes:Ethyl Acetate. The target 1-(2,5-dimethoxyphenyl)heptan-1-one will elute.

  • Validation: Pool the fractions containing the pure product (single spot on TLC) and concentrate under reduced pressure. Verify purity via

    
    -NMR, specifically confirming the disappearance of the highly symmetric aromatic protons of 1,4-dimethoxybenzene at ~6.8 ppm.
    
References

1.[10] Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride. Benchchem. 10 2.[1] Friedel–Crafts reaction. Wikipedia. 1 3.[2] Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. 2 4.[3] Friedel-Crafts Acylation. Organic Chemistry Portal. 3 5.[8] Heptanoic Acid | C7H14O2 | CID 8094. PubChem. 8 6.[4] 1,4-Dimethoxybenzene CAS#: 150-78-7. ChemWhat. 4 7.[6] Heptanoyl chloride - SAFETY DATA SHEET. Thermo Fisher Scientific. 6 8.[5] 1,4-Dimethoxybenzene, 98%. Thomas Scientific. 5 9.[7] Heptanoyl chloride. Chem-Impex. 7 10.[9] 111-14-8(Heptanoic acid) Product Description. ChemicalBook. 9

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-(2,5-Dimethoxyphenyl)heptan-1-one

Welcome to the technical support center for the crystallization of 1-(2,5-Dimethoxyphenyl)heptan-1-one . This compound—characterized by a highly lipophilic heptyl chain and a sterically hindered dimethoxy-substituted phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(2,5-Dimethoxyphenyl)heptan-1-one . This compound—characterized by a highly lipophilic heptyl chain and a sterically hindered dimethoxy-substituted phenyl ring—presents significant thermodynamic and kinetic challenges during isolation. Its low melting point and structural flexibility heavily predispose the system to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than true crystallization.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to help you design robust temperature gradients and achieve high-purity crystalline yields.

Part 1: Core Concepts & Causality (FAQ)

Q: Why does 1-(2,5-Dimethoxyphenyl)heptan-1-one consistently "oil out" instead of forming crystals during cooling? A: Oiling out is a kinetic phenomenon that occurs when the integration of solute molecules into a rigid crystal lattice is delayed, forcing the supersaturated solution to separate into a solute-rich liquid phase (an emulsion) and a solute-lean continuous phase (1)[1]. For 1-(2,5-Dimethoxyphenyl)heptan-1-one, the long heptyl chain creates high conformational flexibility, which sterically hinders rapid lattice packing. If the cooling gradient is too aggressive, the system bypasses the metastable zone and crosses the spinodal curve into a miscibility gap, resulting in LLPS rather than nucleation.

Q: How does the chosen temperature gradient affect the Metastable Zone Width (MSZW)? A: The MSZW is the thermodynamic working space between the solubility curve (saturation) and the spontaneous primary nucleation curve. Applying a rapid, linear cooling rate kinetically widens the MSZW, causing a massive build-up of supersaturation because there is insufficient crystal surface area to consume the solute (2)[2]. Once nucleation finally triggers under these extreme conditions, it is uncontrolled, leading to either a crash-out of fine particles or the formation of an amorphous gum.

Part 2: Troubleshooting Guide

Issue 1: Persistent Liquid-Liquid Phase Separation (LLPS) at the onset of cooling.
  • Causality: The initial concentration is too high, or the initial cooling rate forces the system into the LLPS miscibility gap before nucleation can occur. Solute molecules in the oil droplets arrange randomly and often trap impurities (3)[3].

  • Resolution: Implement an isothermal seeding strategy . By introducing 1-3% (w/w) seed crystals at a temperature just below saturation (

    
    ), you provide immediate surface area for the solute to integrate into, bypassing the kinetic barrier of primary nucleation and keeping the system strictly within the metastable zone.
    
Issue 2: Broad Crystal Size Distribution (CSD) and poor downstream filterability.
  • Causality: Utilizing a standard linear cooling profile (

    
    ). Early in the process, the crystal surface area is low; a constant cooling rate generates supersaturation faster than the seeds can consume it, triggering secondary nucleation (fines generation) (4)[4].
    
  • Resolution: Transition to a cubic cooling gradient . This profile starts with an extremely slow cooling rate when surface area is minimal, and exponentially accelerates as the crystals grow and their surface area increases.

Part 3: Visualizations of Crystallization Pathways

LLPS_Pathway Start Single Phase Solution (High Temp) Cooling Cooling Gradient Applied Start->Cooling Supersat Supersaturated Solution (Within MSZW) Cooling->Supersat Branch_LLPS Rapid Cooling / High Conc. (Crosses Spinodal) Supersat->Branch_LLPS Kinetic Failure Branch_Cryst Controlled Cooling / Seeding (Stays in Metastable Zone) Supersat->Branch_Cryst Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out) Branch_LLPS->LLPS Nucleation Heterogeneous Nucleation (Seed Surface) Branch_Cryst->Nucleation Amorphous Amorphous Solid / Gum (Impurity Entrapment) LLPS->Amorphous Growth Controlled Crystal Growth (High Purity & Yield) Nucleation->Growth

Thermodynamic vs. kinetic pathways in cooling crystallization demonstrating LLPS avoidance.

Cooling_Profile Dissolution 1. Complete Dissolution (T > Tsat + 5°C) Cooling1 2. Linear Cooling (T = Tsat - 2°C) Dissolution->Cooling1 Seeding 3. Seed Addition & Aging (Hold for 1-2 hours) Cooling1->Seeding Cooling2 4. Cubic Cooling Gradient (Slow to Fast) Seeding->Cooling2 Isolation 5. Filtration & Washing (T = Tmin) Cooling2->Isolation

Optimized cubic cooling workflow with isothermal seeding to maximize crystal growth.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the in-line Process Analytical Technology (PAT) validation criteria are met.

Protocol: Optimized Seeded Cubic Cooling Crystallization

Objective: Isolate 1-(2,5-Dimethoxyphenyl)heptan-1-one while completely avoiding the LLPS miscibility gap.

  • Complete Dissolution:

    • Action: Suspend the crude API in the chosen solvent system (e.g., Ethanol/Heptane) and heat to

      
      .
      
    • Validation: In-line turbidity probe must read 0 NTU (100% transmittance), confirming the destruction of all thermal history and undissolved aggregates.

  • Generation of Initial Supersaturation:

    • Action: Cool the reactor linearly at

      
       to the seeding temperature (
      
      
      
      ).
    • Validation: Focused Beam Reflectance Measurement (FBRM) must show baseline chord counts. A spike indicates premature nucleation or oiling out.

  • Isothermal Seeding & Aging:

    • Action: Charge 2% (w/w) milled seed crystals of 1-(2,5-Dimethoxyphenyl)heptan-1-one. Hold isothermally for 90 minutes.

    • Validation: ATR-FTIR (Attenuated Total Reflectance) solute concentration must drop and plateau, confirming the relief of initial supersaturation via seed growth rather than secondary nucleation.

  • Cubic Cooling Gradient Execution:

    • Action: Apply a cubic cooling curve down to the isolation temperature (

      
      ) over 6-8 hours. The cooling rate should follow the equation: 
      
      
      
      .
    • Validation: FBRM chord length distribution should show a steady shift to the right (larger particle sizes) without a sudden spike in the <10 µm fine particle channel.

  • Isolation:

    • Action: Filter the slurry and wash with pre-chilled anti-solvent.

Part 5: Process Data & Parameter Comparison

Summarizing the quantitative impact of cooling gradient selection on the crystallization of highly lipophilic aryl ketones:

ParameterLinear Cooling ProfileCubic Cooling ProfileMechanistic Causality / Process Outcome
Initial Cooling Rate High (Constant, e.g.,

)
Very Low (e.g.,

)
Slow initial cooling prevents supersaturation spikes when total crystal surface area is critically low.
Final Cooling Rate Low (Constant, e.g.,

)
High (e.g.,

)
Fast final cooling is thermodynamically permissible because the vastly expanded crystal surface area rapidly consumes supersaturation.
MSZW Trajectory Frequently crosses spinodal boundaryStays strictly within metastable zonePrevents Liquid-Liquid Phase Separation (oiling out) and subsequent impurity entrapment.
Resulting CSD Broad, high fines (<10 µm)Narrow, large crystals (>50 µm)Cubic cooling favors pure growth kinetics over secondary nucleation, drastically improving filtration times.

References

1.[3] Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society, 2012. 3 2.[1] "Oiling Out in Crystallization." Mettler Toledo.1 3.[2] "Kinetics of Crystallization in Supersaturation." Mettler Toledo.2 4.[4] "Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies." Continuus Pharmaceuticals / American Chemical Society, 2022. 4

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 1-(2,5-Dimethoxyphenyl)heptan-1-one in Aqueous Media

Welcome to the technical support center for 1-(2,5-Dimethoxyphenyl)heptan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2,5-Dimethoxyphenyl)heptan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges associated with this hydrophobic compound in aqueous experimental settings.

Understanding the Challenge: Physicochemical Properties

1-(2,5-Dimethoxyphenyl)heptan-1-one is a non-polar molecule, a characteristic that inherently limits its solubility in polar solvents like water.[1][2][3] The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1][2][3] While specific experimental data for this compound is not extensively published, we can infer its behavior from its structural analogues and general principles of organic chemistry. A related compound, 1-(3,5-Dimethoxyphenyl)heptan-1-one, has a predicted LogP of 3.8569, indicating a high degree of lipophilicity.

Table 1: Predicted Physicochemical Properties of a Structural Analogue

PropertyValueImplication for Aqueous Solubility
Molecular FormulaC₁₅H₂₂O₃[4]A significant non-polar hydrocarbon tail contributes to poor water solubility.
Molecular Weight250.33 g/mol [4]Larger molecules can sometimes present solubility challenges.
Predicted LogP3.8569[4]Indicates a strong preference for a non-polar environment over an aqueous one.
Melting Point26-30 °C[5][6]A relatively low melting point suggests that crystal lattice energy may not be the primary barrier to dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(2,5-Dimethoxyphenyl)heptan-1-one not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

Directly dissolving 1-(2,5-Dimethoxyphenyl)heptan-1-one in aqueous buffers is not recommended due to its hydrophobic nature.[7][8] The large non-polar heptanoyl chain and the dimethoxyphenyl group result in very low water solubility. You will likely observe the compound as an insoluble solid or an oily film.

Q2: I've prepared a stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. What's happening?

This is a common phenomenon for hydrophobic compounds.[7][8] When the concentrated organic stock solution is introduced into the aqueous medium, the organic solvent disperses, and the concentration of the hydrophobic compound exceeds its solubility limit in the now predominantly aqueous environment, leading to precipitation.

Q3: What is the best organic solvent to use for a stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions of hydrophobic compounds.[7][9] It is advisable to start with a high-purity, anhydrous grade of the solvent, as water content can reduce the solvating power for hydrophobic substances.[8]

Q4: Are there any alternatives to organic solvents for initial dissolution?

While less common for initial high-concentration stock solutions, some specialized techniques can be employed. These are generally more complex and are discussed in the "Advanced Solubilization Strategies" section.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to overcoming solubility issues. The workflow emphasizes a tiered strategy, starting with simple adjustments and progressing to more advanced formulation techniques.

Workflow for Troubleshooting Solubility

Solubility_Troubleshooting Start Start: Insoluble Compound in Aqueous Medium Prep_Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Prep_Stock Dilute Dilute Stock into Aqueous Medium Prep_Stock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Success1 Success: Compound Solubilized Precipitation->Success1 No Optimize_Dilution Optimize Dilution Protocol Precipitation->Optimize_Dilution Yes Lower_Conc Lower Final Concentration Optimize_Dilution->Lower_Conc Add_Cosolvent Increase Organic Co-solvent % (if permissible) Optimize_Dilution->Add_Cosolvent Still_Precipitates1 Still Precipitates? Lower_Conc->Still_Precipitates1 Add_Cosolvent->Still_Precipitates1 Use_Surfactant Incorporate a Surfactant Still_Precipitates1->Use_Surfactant Yes Success2 Success: Compound Solubilized Still_Precipitates1->Success2 No Still_Precipitates2 Still Precipitates? Use_Surfactant->Still_Precipitates2 Advanced_Methods Employ Advanced Solubilization Methods (Cyclodextrins, Lipid Formulations) Still_Precipitates2->Advanced_Methods Yes Success3 Success: Compound Solubilized Still_Precipitates2->Success3 No Success4 Success: Compound Solubilized Advanced_Methods->Success4

Caption: A logical workflow for systematically addressing solubility challenges.

Initial Steps: Stock Solution Preparation and Dilution
Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent such as DMSO or ethanol.[7][9]

  • Calculation: Determine the mass of 1-(2,5-Dimethoxyphenyl)heptan-1-one and the volume of solvent required to achieve the desired stock concentration (e.g., 10-50 mM).[10]

  • Dissolution: Add the solvent to the accurately weighed compound. To aid dissolution, vortex the solution and, if necessary, use a sonicator bath for short intervals.[7][8] Gentle warming (e.g., to 37°C) can also be beneficial, but be mindful of the compound's stability.[8][11]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Optimization of Aqueous Dilution

If precipitation occurs upon dilution, consider the following:

  • Lower the Final Concentration: Your target concentration in the aqueous medium may be above the solubility limit.[7]

  • Increase the Organic Co-solvent Percentage: If your experimental system can tolerate it, a higher final percentage of the organic solvent (e.g., up to 1-2% DMSO) can help maintain solubility.[7] However, always run a vehicle control to account for any effects of the solvent on your experiment.

  • Modify the Dilution Technique: Instead of a single large dilution, perform serial dilutions.[8] Additionally, add the stock solution to the aqueous medium while gently vortexing to promote rapid and uniform mixing.[8]

Intermediate Strategy: The Use of Surfactants

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[12][13][14] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior.[15][16] The hydrophobic compound can then partition into the hydrophobic core of these micelles, effectively being "solubilized" in the aqueous medium.[12][13]

Table 2: Common Surfactants for Laboratory Use

SurfactantTypeTypical Working ConcentrationConsiderations
Tween® 20/80Non-ionic0.01 - 0.1%Generally biocompatible, widely used in biological assays.
Pluronic® F-68Non-ionic0.01 - 0.1%Biocompatible, often used in cell culture applications.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%Can denature proteins, may not be suitable for all biological experiments.[14]
Protocol 2: Solubilization Using a Surfactant
  • Prepare a Surfactant-Containing Buffer: Add the desired surfactant to your aqueous buffer at a concentration above its CMC.

  • Dilute the Stock Solution: While vortexing, slowly add the concentrated organic stock solution of 1-(2,5-Dimethoxyphenyl)heptan-1-one to the surfactant-containing buffer to achieve the final desired concentration.

  • Equilibrate: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) to ensure micelle formation and partitioning of the compound.

Advanced Solubilization Strategies

If the above methods are insufficient or not suitable for your experimental system, more advanced formulation techniques can be employed.

1. Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the "guest" molecule and increasing its apparent water solubility.[17][18][19][20]

Cyclodextrin_Inclusion cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly used cyclodextrins in pharmaceutical research include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[21]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to create a concentrated solution (e.g., 10-40% w/v).

  • Add the Compound: Add the powdered 1-(2,5-Dimethoxyphenyl)heptan-1-one directly to the cyclodextrin solution.

  • Complexation: Vigorously stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate contains the solubilized compound.

2. Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are another effective approach for solubilizing highly lipophilic compounds.[22][23][24][25][26] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[23] The hydrophobic compound remains dissolved in the oil droplets of the emulsion.

Table 3: Components of a Simple Lipid-Based Formulation

ComponentExampleFunction
OilMedium-chain triglycerides (e.g., Capryol™ 90)Solubilizes the hydrophobic compound.
SurfactantPolysorbate 80 (Tween® 80), Cremophor® EL[14]Forms and stabilizes the emulsion.
Co-solventEthanol, Propylene GlycolEnhances the solubility of the compound in the formulation.

Developing a lipid-based formulation requires careful optimization of the component ratios to ensure efficient self-emulsification and stability.

Summary and Key Considerations

  • Start Simple: Always begin by preparing a concentrated stock solution in an appropriate organic solvent and optimizing the dilution procedure.

  • Consider Your System: The choice of solubilization method will depend on the constraints of your experimental system (e.g., cell-based assays may have low tolerance for organic solvents or certain surfactants).

  • Controls are Crucial: Always include a vehicle control (the formulation without the active compound) in your experiments to account for any potential effects of the excipients.

  • Characterize Your Formulation: For advanced formulations, it may be necessary to characterize properties such as particle size (for emulsions) or complexation efficiency (for cyclodextrins).

By following this structured approach, researchers can effectively overcome the solubility challenges of 1-(2,5-Dimethoxyphenyl)heptan-1-one and obtain reliable and reproducible experimental results.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Mourtas, S., Lazarou, D., & Antimisiaris, S. G. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(10), 1238. [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 671–695. [Link]

  • Loftsson, T., & Brewster, M. E. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(15), 4547. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences, 24(14), 11728. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1243501. [Link]

  • Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 671–695. Retrieved from [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • Gali, A. D., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Drug Delivery Science and Technology, 78, 103986. [Link]

  • Chung, E., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), 55643. [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(39), 4106-4119. [Link]

  • Chiou, W. L., & Riegelman, S. (1988). Methods for Dissolving Hydrophobic Compounds in Water. Journal of Pharmaceutical Sciences, 77(12), 1017-1020. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Clinical and Experimental Toxicology, 6(1), 104.
  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S71-S78.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Kilaru, P. K., et al. (2020). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 25(12), 2789. [Link]

  • Kumar, S., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(8), 3049-3059.
  • Chung, E., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), 55643. [Link]

  • Gray, V. A., & Brown, C. K. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology, 46(11), 26-31.
  • Lab Manager. (2025, September 19). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2023, March 28). In general, which type of solvent is best suited to dissolve nonpolar substances?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one. Retrieved from [Link]

  • Patel, J. R., & Patel, K. R. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 44(4), 285-295. [Link]

  • The Solution Process. (n.d.). Retrieved from [Link]

  • Chemsrc. (2025, August 21). 1-(2,5-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

Sources

Optimization

preventing polymerization during 1-(2,5-Dimethoxyphenyl)heptan-1-one processing

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(2,5-Dimethoxyphenyl)heptan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(2,5-Dimethoxyphenyl)heptan-1-one. Its purpose is to provide in-depth troubleshooting assistance and preventative strategies for a critical issue encountered during its processing: unwanted polymerization. By understanding the underlying mechanisms, you can implement effective controls to ensure the integrity and yield of your experiments.

Section 1: Troubleshooting Guide - Polymerization Events

This section addresses specific problems you might encounter during the synthesis, purification, or storage of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Q1: My reaction mixture became a viscous, unworkable gel/solid during synthesis or workup. What happened?

A: This is a classic sign of runaway polymerization. The individual monomer units of your target compound, or its precursors, have reacted with each other to form high-molecular-weight polymer chains. This is often initiated by heat, light, or the presence of radical species.

Immediate Actions & Solutions:

  • Cause - High Temperature: Many reactions, especially distillations or refluxing, can provide the energy needed to initiate polymerization.

    • Solution: Lower the reaction temperature if the protocol allows. For purifications, use vacuum distillation to lower the boiling point. Ensure heating mantles are set to the lowest effective temperature.[1]

  • Cause - Radical Initiators: Trace contaminants, such as peroxides in solvents (e.g., older ethers or THF) or residual initiators from previous steps, can trigger a radical chain reaction.

    • Solution: Use freshly distilled, peroxide-free solvents. Ensure all reagents are of high purity and that glassware is scrupulously clean to remove any potential initiators.[1]

  • Cause - Extended Reaction/Exposure Time: The longer your compound is exposed to polymerization-conducive conditions (like heat), the higher the risk.

    • Solution: Monitor your reaction closely with TLC or GC/LC. Begin workup as soon as the starting material is consumed to minimize the product's exposure time to heat.[1]

Q2: I have a good yield, but my final product is slowly turning yellow and becoming more viscous during storage. How can I prevent this?

A: This indicates a slow polymerization process occurring during storage. The electron-rich dimethoxy-substituted benzene ring makes the molecule susceptible to gradual oxidation and radical formation, even at ambient temperatures.

Solutions for Storage Stability:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Oxygen can contribute to the formation of radical species.

  • Refrigeration: Store the compound in a refrigerator or freezer to significantly slow down the rate of any potential degradation or polymerization reactions.

  • Light Protection: Store vials wrapped in aluminum foil or in amber-colored vials. UV light can provide the energy to initiate radical formation.[1]

  • Addition of a Storage Inhibitor: Add a small amount (100-200 ppm) of a suitable inhibitor, like Butylated Hydroxytoluene (BHT), to the purified product before storage.[1]

Section 2: Mechanism Deep Dive - Why Does Polymerization Occur?

Understanding the "why" is crucial for effective prevention. The structure of 1-(2,5-Dimethoxyphenyl)heptan-1-one contains features that make it susceptible to polymerization, primarily through a radical mechanism. The electron-donating methoxy groups on the aromatic ring can stabilize radical intermediates, making their formation more likely.

Proposed Radical Polymerization Pathway:

  • Initiation: A radical initiator (R•), formed from heat, light, or a contaminant, abstracts a hydrogen atom from a vulnerable position on the molecule, creating a new radical.

  • Propagation: This newly formed radical attacks another monomer unit, adding to it and creating a larger radical. This process repeats, rapidly extending the polymer chain.

  • Termination: The reaction stops when two radicals combine, or when they react with a radical scavenger (inhibitor).

Caption: Proposed free-radical polymerization pathway.

Section 3: Preventative Protocols & Inhibitor Selection

Proactive prevention is superior to troubleshooting. The most effective strategy is the use of radical inhibitors, also known as radical scavengers. These molecules are designed to react with and neutralize free radicals before they can initiate or propagate polymerization.[2]

Experimental Protocol: Stabilization During Synthesis & Purification

This protocol provides a general guideline for incorporating an inhibitor into your workflow.

  • Reagent & Glassware Preparation: Ensure all solvents are freshly distilled and peroxide-free. Clean all glassware thoroughly.

  • Inhibitor Addition: Before starting your reaction (or before heating/distillation), add an appropriate inhibitor directly to the reaction flask. A common choice is Butylated Hydroxytoluene (BHT) at a concentration of 100-500 ppm relative to the limiting reagent.[1]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxygen exposure.

  • Temperature Control: Use the lowest feasible temperature for the reaction and maintain it consistently.

  • Purification: When performing column chromatography, consider pre-treating your silica gel with a very dilute solution of the inhibitor in the eluent and adding a small amount of inhibitor (e.g., 100 ppm) to the fractions containing your product.[1]

  • Storage: After purification and solvent removal, add a final charge of inhibitor (100-200 ppm) to the neat product before storing it under an inert atmosphere, protected from light, and at a reduced temperature.

Inhibitor Selection Guide

The choice of inhibitor depends on the specific conditions of your process (e.g., temperature, solvent polarity).

InhibitorCommon NameTypical Conc. (ppm)Mechanism & Notes
2,6-di-tert-butyl-4-methylphenol BHT100 - 1000Hydrogen Donor: Terminates radical chains by donating a hydrogen atom. Highly soluble in organic solvents, making it ideal for synthesis and purification.[1]
Phenothiazine PTZ50 - 500Radical Trap: Very effective at higher temperatures, making it suitable for distillations. Can cause discoloration.[1][3]
Hydroquinone monomethyl ether MEHQ10 - 300Requires Oxygen: Works in the presence of trace oxygen to scavenge peroxy radicals. Excellent for storage and transport where some air exposure is likely.[3]
4-tert-Butylcatechol TBC10 - 100Requires Oxygen: Similar to MEHQ, it is a highly effective storage inhibitor that functions by reacting with peroxy radicals.

Section 4: Troubleshooting Workflow & FAQs

When faced with a potential polymerization issue, a logical workflow can help diagnose the problem.

Troubleshooting_Workflow Start Problem: Viscosity Increase or Solidification Check_Temp Was process temperature high? Start->Check_Temp Check_Reagents Were solvents fresh? Reagents pure? Check_Temp->Check_Reagents No Sol_Temp Solution: Lower temperature, use vacuum for distillation. Check_Temp->Sol_Temp Yes Check_Inhibitor Was an inhibitor used? Check_Reagents->Check_Inhibitor Yes Sol_Reagents Solution: Use distilled, peroxide-free solvents. Check_Reagents->Sol_Reagents No Check_Light Was reaction protected from light? Check_Inhibitor->Check_Light Yes Sol_Inhibitor Solution: Add appropriate inhibitor (e.g., BHT, PTZ). Check_Inhibitor->Sol_Inhibitor No Sol_Light Solution: Cover flask with aluminum foil. Check_Light->Sol_Light No

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 1-(2,5-Dimethoxyphenyl)heptan-1-one

Welcome to the Technical Support Center for downstream purification. This guide is specifically engineered for researchers and drug development professionals tasked with isolating high-purity 1-(2,5-Dimethoxyphenyl)hepta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification. This guide is specifically engineered for researchers and drug development professionals tasked with isolating high-purity 1-(2,5-Dimethoxyphenyl)heptan-1-one .

Purifying this target presents a unique chromatographic challenge: the molecule possesses a highly lipophilic 7-carbon aliphatic tail coupled with a polar, electron-rich 2,5-dimethoxyphenyl headgroup. This amphiphilic nature often leads to surfactant-like behavior on silica gel, causing band broadening, severe tailing, and co-elution with structurally similar synthetic precursors (e.g., 1,4-dimethoxybenzene).

Diagnostic Workflow

Before adjusting your solvent system, use the following diagnostic logic to determine the optimal loading and elution strategy for your crude mixture.

PurifyKetone A Crude 1-(2,5-Dimethoxyphenyl) heptan-1-one B Assess Sample Viscosity & Matrix A->B C Viscous Oil / Poor Solubility B->C D Free-flowing / Soluble B->D E Dry Loading Protocol (Silica Adsorption) C->E F Wet Loading Protocol (Minimal Non-Polar Solvent) D->F G Gradient Elution (Hexanes to 9:1 Hex/EtOAc) E->G F->G H High Purity Ketone Fraction Collection G->H

Caption: Workflow for selecting the optimal column loading strategy for lipophilic aromatic ketones.

Frequently Asked Questions (FAQs)

Q1: My 1-(2,5-Dimethoxyphenyl)heptan-1-one co-elutes with unreacted 1,4-dimethoxybenzene. How can I improve resolution? Causality: According to standard elution orders on slightly acidic silica gel, ethers elute before ketones[1]. Therefore, 1,4-dimethoxybenzene (an ether) will elute first. However, the long heptyl chain on your target ketone drastically increases its lipophilicity, compressing the retention factor (


) difference between the two compounds. Standard aliphatic/ester solvent systems (like Hexanes/Ethyl Acetate) rely purely on dipole-dipole interactions, which are insufficient here.
Solution:  Switch your mobile phase to a Toluene/Hexanes  gradient. Toluene introduces 

stacking interactions with the stationary phase and the analytes. The electron-rich 1,4-dimethoxybenzene interacts differently with the

-system of toluene than the electron-deficient aromatic ring of the ketone (withdrawn by the carbonyl), artificially widening the

gap.

Q2: I am observing severe tailing (streaking) of the ketone band on the TLC and silica column, leading to cross-contamination. Why is this happening? Causality: The target molecule possesses three Lewis basic sites (one carbonyl oxygen, two methoxy oxygens). Standard normal-phase silica gel (230-400 mesh) contains free, unendcapped silanol (Si-OH) groups that act as Brønsted acids[2]. The basic oxygens on your ketone form strong, non-specific hydrogen bonds with these silanols, causing the compound to "drag" or streak across the stationary phase[3]. Solution: You must suppress silanol ionization. While adding 1% Triethylamine (Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


N) is a common fix for amines, for aromatic ketones, a highly effective alternative is to ensure you are using a high-purity "Silica Gel H" (which lacks metallic impurities that exacerbate tailing), or to employ a Dry Loading  technique to ensure the narrowest possible initial band[4].

Q3: The crude reaction mixture is a highly viscous oil. When I wet-load it onto the column, the band broadens immediately. How do I fix this? Causality: Viscous oils dissolve slowly in the mobile phase. Instead of entering the silica as a discrete, sharp band, the oil continuously "bleeds" into the column over time, destroying your theoretical plate count before the separation even begins. Solution: You must bypass the liquid-phase dissolution step by Dry Loading [4]. By pre-adsorbing the oil onto silica gel and evaporating the solvent, you convert the viscous oil into a free-flowing powder, ensuring uniform solvent penetration and a perfectly horizontal starting band[5].

Quantitative Data & System Selection

Table 1: Solvent System Selectivity for 1-(2,5-Dimethoxyphenyl)heptan-1-one
Solvent SystemInteraction MechanismTypical Ketone

Resolution from EthersRecommended Use
Hexanes / EtOAc (9:1) Dipole-Dipole0.35ModerateGeneral purification of clean crudes.
Toluene / Hexanes (1:1)

Stacking
0.40HighResolving co-eluting aromatic precursors.
DCM / Hexanes (1:2) Polarizability0.30ModerateLoading highly viscous crude matrices.
Table 2: Optimized Column Parameters (Silica Gel 230-400 Mesh)

Note: To prevent overloading, adhere strictly to a 1:30 to 1:50 crude-to-silica mass ratio for this specific amphiphilic ketone.

Crude Mass (g)Silica Mass (g)Column Diameter (cm)Fraction Size (mL)
0.1 - 0.515 - 251.510
0.5 - 2.050 - 803.020
2.0 - 5.0120 - 2005.050

Self-Validating Experimental Protocols

Protocol 1: Dry-Loading Preparation (Self-Validating)

This protocol ensures viscous oils are loaded as sharp bands without degrading on the acidic silica surface.

  • Dissolution: Dissolve 1.0 g of crude 1-(2,5-Dimethoxyphenyl)heptan-1-one in 10 mL of Dichloromethane (DCM).

  • Adsorption: Add exactly 3.0 g of dry Silica Gel (230-400 mesh) to the flask. Causality: A 1:3 mass ratio ensures the silica is not saturated, preventing the powder from clumping[4].

  • Evaporation: Remove the DCM using a rotary evaporator. Continue drying under a high vacuum for 15 minutes until the material is a completely free-flowing powder.

  • Self-Validation Step (2D-TLC): Before loading the powder onto the column, take a 5 mg pinch of the dry-loaded silica, suspend it in EtOAc, and spot it on a TLC plate. Run the plate in two dimensions. If off-diagonal spots appear, your ketone is undergoing acid-catalyzed degradation on the silica[5]. If this occurs, you must neutralize your bulk silica with 1% Et

    
    N prior to packing the main column.
    
  • Loading: Carefully pour the validated powder evenly onto the flat sand layer of your pre-packed column.

Protocol 2: Gradient Elution Chromatography

This protocol systematically separates the non-polar ether impurities from the target ketone.

  • Column Packing: Slurry-pack the column using 100% Hexanes. Ensure the silica bed is perfectly level. Add a 0.5-inch protective sand layer[1].

  • Loading: Apply the sample (via the Dry-Loading powder from Protocol 1).

  • Isocratic Wash: Elute with 2 column volumes (CV) of 100% Hexanes. Causality: This flushes out highly non-polar aliphatic byproducts and completely seats the dry-loaded band into the active silica bed.

  • Gradient Elution: Transition to a 95:5 Hexanes:EtOAc mixture for 2 CVs (elutes 1,4-dimethoxybenzene), followed by 90:10 Hexanes:EtOAc to elute the target ketone.

  • Self-Validation Step (Fraction Analysis): Collect fractions. Spot the peak fractions alongside the original crude mixture on a single TLC plate. If the

    
     of the purified fraction shifts compared to its 
    
    
    
    in the crude mixture, it indicates concentration-dependent hydrogen bonding. Dilute the fraction by 50% and re-spot to confirm purity.

References

  • [5] Troubleshooting Flash Chromatography. rochester.edu. 5

  • [3] Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. theanalyticalscientist.com.3

  • [4] Running a Silica Gel Column. commonorganicchemistry.com.4

  • [1] Column chromatography. uvic.ca.1

  • [2] Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. column-chromatography.com.2

Sources

Optimization

Technical Support Center: Catalyst Poisoning in the Synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one. This guide is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues related to catalyst performance, with a specific focus on catalyst poisoning and deactivation mechanisms inherent to the reaction.

The synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one is most commonly achieved via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with heptanoyl chloride or heptanoic anhydride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or solid acid catalysts.[1][2] While powerful, this reaction is highly susceptible to catalyst deactivation, which can lead to stalled reactions and low yields. This guide provides in-depth troubleshooting strategies, preventative measures, and detailed protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst "poisoning" in the Friedel-Crafts acylation to produce 1-(2,5-Dimethoxyphenyl)heptan-1-one?

A1: The most significant and inherent cause of catalyst deactivation in this specific reaction is not poisoning from an external contaminant, but rather complexation of the catalyst with the ketone product .[3][4] The Lewis acid catalyst (e.g., AlCl₃) is a strong electron pair acceptor. The carbonyl oxygen of the newly formed 1-(2,5-Dimethoxyphenyl)heptan-1-one product is a Lewis base. They form a stable Lewis acid-base adduct.[3] This complex is generally stable under the reaction conditions, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[4] Consequently, the reaction requires at least a stoichiometric amount of the "catalyst," as it is consumed during the reaction.[3]

Q2: My reaction failed completely, with no product formation. Besides product complexation, what could be the issue?

A2: A complete reaction failure often points to the deactivation of the Lewis acid catalyst before it can even initiate the reaction. The most common culprit is moisture .[5][6] Lewis acids like AlCl₃ react violently and exothermically with water to form aluminum hydroxide and hydrochloric acid, rendering the catalyst inactive.[7] It is absolutely critical to maintain strictly anhydrous (dry) conditions, ensuring all glassware, solvents, and reagents are free of water.[4]

Q3: Can I use a reusable solid acid catalyst to avoid the stoichiometric use of AlCl₃?

A3: Yes, solid acid catalysts like zeolites (e.g., H-Beta, H-Y) and sulfated zirconia can be used for Friedel-Crafts acylations and offer the advantage of easier separation and potential reusability.[8] However, they are also prone to deactivation, especially when reacting with highly activated aromatic ethers like 1,4-dimethoxybenzene. The strong adsorption of both the reactant ether and the ketone product onto the acid sites can lead to catalyst deactivation over repeated uses.[9]

Q4: The reaction starts but then seems to stop before all the starting material is consumed. Why?

A4: This is a classic symptom of having an insufficient amount of catalyst. Because the AlCl₃ forms a complex with the product, each molecule of product formed effectively removes one molecule of catalyst from the reaction. If you start with a sub-stoichiometric amount of AlCl₃, the reaction will proceed until all the catalyst has been complexed, and then it will stop, leaving unreacted starting material.[5] For this reason, it is common to use 1.1 to 1.3 equivalents of AlCl₃.[4]

Q5: Are there any impurities in my starting materials that could be poisoning the catalyst?

A5: Yes. While moisture is the primary concern, other nucleophilic impurities can also poison the Lewis acid catalyst. For instance, if 1,4-dimethoxybenzene contains residual phenol or other hydroxyl-containing compounds, the lone pairs on the oxygen can complex with AlCl₃.[5] Similarly, if the heptanoyl chloride has not been properly purified, it may contain residual heptanoic acid, which can also react with the catalyst.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Catalyst Inactivity due to Moisture: The AlCl₃ was hydrolyzed before the reaction could start.[6] 2. Insufficient Catalyst: Sub-stoichiometric amounts of AlCl₃ were used, leading to incomplete conversion.[5] 3. Poor Quality Reagents: Impurities in starting materials are deactivating the catalyst.1. Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware. Use freshly opened or distilled anhydrous solvents. Handle AlCl₃ quickly in a glovebox or under a positive pressure of inert gas. 2. Verify Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically 1,4-dimethoxybenzene). 3. Purify Reagents: Distill heptanoyl chloride and recrystallize 1,4-dimethoxybenzene if their purity is questionable.
Reaction Starts but Stalls Prematurely 1. Product-Catalyst Complexation: The primary deactivation pathway has consumed all available catalyst.[4] 2. Precipitation of Reactants/Complexes: The reaction mixture may become too thick, preventing effective stirring and mass transfer.1. Check Catalyst Loading: Ensure a slight excess of AlCl₃ (e.g., 1.2 equivalents) was used. 2. Optimize Solvent Volume: Ensure sufficient anhydrous solvent is used to maintain a stirrable slurry throughout the reaction.
Formation of Dark, Tarry Byproducts 1. Excessive Reaction Temperature: Friedel-Crafts reactions can be exothermic. Runaway temperatures can lead to polymerization and decomposition.[6] 2. Highly Concentrated Reaction: High concentrations can increase the rate of side reactions.1. Control Temperature: Add the acylating agent or aromatic substrate slowly to the catalyst suspension at a low temperature (e.g., 0 °C) to control the initial exotherm.[5] 2. Adjust Concentration: Use an appropriate amount of solvent to avoid overly concentrated conditions.
Difficult Product Isolation During Workup 1. Incomplete Hydrolysis of the Catalyst-Product Complex: The AlCl₃ adduct is not fully broken down. 2. Emulsion Formation: The presence of aluminum salts can lead to stable emulsions during aqueous extraction.1. Ensure Proper Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl to ensure complete decomposition of the aluminum complexes.[4][6] 2. Break Emulsions: Add a saturated solution of NaCl (brine) during extraction to help break up emulsions. If necessary, filter the mixture through a pad of Celite.

Visualizing the Core Problem: Catalyst Deactivation by Product Complexation

The primary challenge in this synthesis is the stoichiometric consumption of the Lewis acid catalyst. The following diagram illustrates this key deactivation pathway.

G cluster_reaction Catalytic Cycle (Simplified) cluster_deactivation Deactivation Pathway Heptanoyl_Cl Heptanoyl Chloride Acylium_Ion Acylium Ion (Active Electrophile) Heptanoyl_Cl->Acylium_Ion + AlCl3 AlCl3_cat AlCl3 (Catalyst) AlCl3_deact AlCl3 (Catalyst) AlCl3_cat->AlCl3_deact Available Catalyst Intermediate Arenium Ion Intermediate Acylium_Ion->Intermediate + DMB DMB 1,4-Dimethoxybenzene Product 1-(2,5-Dimethoxyphenyl)heptan-1-one Intermediate->Product - H+ Product_deact Product Product->Product_deact Product Formation Complex Stable Product-Catalyst Complex (Inactive) AlCl3_deact->Complex Product_deact->Complex

Caption: Primary catalyst deactivation pathway in Friedel-Crafts acylation.

Proactive Strategies for Preventing Catalyst Poisoning

Success in Friedel-Crafts acylation relies on meticulous preparation and prevention of catalyst deactivation.

  • Rigorous Adherence to Anhydrous Technique:

    • Glassware: All glassware (flasks, dropping funnels, stir bars) must be dried in an oven at >120 °C for several hours and cooled under a stream of dry inert gas (nitrogen or argon) or in a desiccator immediately before use.

    • Solvents: Use freshly opened bottles of anhydrous solvents or purify solvents using an appropriate drying agent followed by distillation. Dichloromethane, a common solvent for this reaction, can be distilled from calcium hydride.

    • Reagents: Use high-purity 1,4-dimethoxybenzene and heptanoyl chloride. If purity is uncertain, recrystallize the solid and distill the liquid acylating agent.

    • Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[5]

  • Reagent Purity and Purification:

    • 1,4-Dimethoxybenzene: Commercial grades may contain moisture or more polar impurities. If necessary, recrystallize from a suitable solvent like ethanol or methanol.

    • Heptanoyl Chloride: This can hydrolyze on storage to form HCl and heptanoic acid. It should be distilled under reduced pressure before use if it is not fresh.

  • Use of Solid Acid Catalysts as an Alternative:

    • To simplify workup and avoid the large volumes of aqueous waste from quenching AlCl₃, consider using a solid acid catalyst.

    • Be aware that these catalysts may require higher temperatures and can also deactivate, albeit through different mechanisms like coking or strong product adsorption.[9] Regeneration often involves washing or calcination.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃

This protocol outlines a standard laboratory-scale synthesis. Caution: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood.

  • Apparatus Setup:

    • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.

    • Fit the top of the condenser with a gas inlet for an inert atmosphere (e.g., nitrogen) and a bubbler outlet.

  • Reagent Preparation:

    • Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane via cannula or syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

  • Reaction Execution:

    • Dissolve heptanoyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.

    • Add the heptanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.

    • In a separate, dry flask, dissolve 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the dropping funnel.

    • Add the 1,4-dimethoxybenzene solution dropwise to the reaction mixture over 30-60 minutes, again keeping the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature.

    • Stir for an additional 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup and Purification:

    • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.[4]

    • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with dichloromethane.

    • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution (careful, gas evolution!), and finally, brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow Diagram

If a reaction yields a poor result, this workflow can help diagnose the issue.

G Start Low or No Product Yield Check_Anhydrous Were anhydrous conditions strictly maintained? Start->Check_Anhydrous Check_Stoichiometry Was >1.0 equivalent of AlCl3 used? Check_Anhydrous->Check_Stoichiometry Yes Fix_Anhydrous SOLUTION: Dry all glassware, use anhydrous solvents, run under inert atmosphere. Check_Anhydrous->Fix_Anhydrous No Check_Reagents Are reagents pure and fresh? Check_Stoichiometry->Check_Reagents Yes Fix_Stoichiometry SOLUTION: Repeat reaction using 1.1-1.3 equivalents of AlCl3. Check_Stoichiometry->Fix_Stoichiometry No Fix_Reagents SOLUTION: Purify starting materials (distill/recrystallize). Check_Reagents->Fix_Reagents No Success Reaction Successful Check_Reagents->Success Yes (Re-evaluate other parameters) Fix_Anhydrous->Start Re-run Experiment Fix_Stoichiometry->Start Re-run Experiment Fix_Reagents->Start Re-run Experiment

Caption: A decision-making workflow for troubleshooting failed reactions.

References

  • Benchchem. (2025). Troubleshooting Common Issues in Friedel-Crafts Reactions. Benchchem Technical Support Center.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Benchchem. (2025). Troubleshooting Low Yields in Friedel-Crafts Acylation of Naphthalene. Benchchem Technical Support Center.
  • Gawande, M. B., et al. (n.d.).
  • Mathew, T., et al. (n.d.).
  • Chavan, S. P., et al. (2014).
  • Asif, M. (2018, May 17). EAS Reactions (3)
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Benchchem. (2025). Managing Catalyst Deactivation in Friedel-Crafts Reactions. Benchchem Technical Support Center.
  • Sádaba, I., et al. (2011).
  • Sreekumar, K., & Mathew, T. (2025, August 7). Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia.
  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Flowers, R. A., & Byers, J. A. (2023, June 6).
  • The Organic Chemistry Tutor. (2017, July 5).
  • National Renewable Energy Laboratory. (n.d.).
  • Unknown. (n.d.). ORGANIC REACTION MECHANISM.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Oestreich, M., & So, S. (2020, July 28). Defunctionalisation catalysed by boron Lewis acids. Chemical Science (RSC Publishing).
  • ResearchGate. (n.d.).
  • ChemistryScore. (n.d.).
  • Michel, C. (n.d.).
  • StackExchange. (2020, February 9).
  • Unknown. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • Unknown. (2014, February 27). The Friedel-Crafts Reaction.
  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
  • Loyola eCommons. (n.d.).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.).
  • ResearchGate. (2025, August 5).
  • Majumder, S., et al. (n.d.).
  • University of Minnesota. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • Jasperse, J. (n.d.).
  • Benchchem. (2025).
  • Beilstein-Institut. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

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Troubleshooting

Technical Support Center: Degradation Analysis of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and characterization of degradation products for 1-(2,5-Dimethoxyphenyl)heptan-1-one. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall strategy for investigating the degradation of 1-(2,5-Dimethoxyphenyl)heptan-1-one?

A systematic investigation begins with forced degradation, also known as stress testing. This involves subjecting the molecule to conditions more severe than those used in accelerated stability studies to rapidly generate potential degradation products.[1] The primary goals are to understand the molecule's intrinsic stability, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the drug substance from its impurities.[1][2][3]

A robust strategy involves a multi-step workflow:

  • Stress Studies: Expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by regulatory bodies like the ICH and FDA.[1][4]

  • Method Development: Develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), that can resolve the parent compound from all process-related impurities and newly formed degradation products.[5][6]

  • Peak Identification: Utilize hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight and fragmentation data for the structural elucidation of unknown peaks.[7][8]

  • Pathway Elucidation: Propose degradation pathways based on the identified structures, which provides critical insight into the molecule's chemical liabilities.

The following diagram illustrates this comprehensive workflow.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization & Reporting A 1-(2,5-Dimethoxyphenyl)heptan-1-one (Drug Substance) B Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) A->B C Develop Stability-Indicating HPLC-UV Method B->C D LC-MS/MS Analysis for Structural Information C->D Characterize Peaks E Elucidate Structures of Degradation Products D->E F Propose Degradation Pathways E->F G Validate Analytical Method & Set Specifications F->G

Caption: General workflow for forced degradation and impurity identification.

Q2: How should I approach hydrolytic degradation studies, and what products are likely for this specific molecule?

Hydrolytic degradation investigates the molecule's stability in aqueous environments at different pH values.[4] For 1-(2,5-Dimethoxyphenyl)heptan-1-one, the primary sites susceptible to hydrolysis are the two methoxy (ether) groups on the phenyl ring. While the ketone functional group is generally stable to hydrolysis, the ether linkages can be cleaved under acidic conditions.

Expected Degradation Products:

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to O-demethylation, where one or both methoxy groups are converted to hydroxyl (phenolic) groups. This occurs via protonation of the ether oxygen followed by nucleophilic attack by water.

    • Product 1: 1-(2-hydroxy-5-methoxyphenyl)heptan-1-one

    • Product 2: 1-(5-hydroxy-2-methoxyphenyl)heptan-1-one

    • Product 3: 1-(2,5-dihydroxyphenyl)heptan-1-one

  • Base-Catalyzed Hydrolysis: Aryl ethers are generally stable under basic conditions, so significant degradation is less likely compared to acid hydrolysis. However, it is a mandatory stress condition and must be evaluated.

Troubleshooting Guide: Hydrolysis

  • Issue: No degradation is observed.

    • Solution: If room temperature studies show no change, the temperature can be increased to 50-60°C to accelerate the reaction.[4] Ensure the acid or base concentration is appropriate (typically 0.1 N to 1 N HCl or NaOH).

  • Issue: The compound has poor aqueous solubility.

    • Solution: A co-solvent (e.g., acetonitrile or methanol) can be used to dissolve the drug substance before adding the acidic or basic solution. The chosen co-solvent must be stable under the test conditions.[4]

Q3: What reactions and products should I anticipate under oxidative stress?

Oxidative degradation is typically forced using an agent like hydrogen peroxide (H₂O₂).[2] The electron-rich dimethoxy-substituted phenyl ring and the aliphatic heptanoyl chain are both susceptible to oxidation.

Expected Degradation Products:

  • Ring Oxidation: The aromatic ring can be hydroxylated, forming phenolic derivatives.

  • Side-Chain Oxidation: The heptanoyl chain can be oxidized at various positions, potentially forming alcohols, further ketones, or carboxylic acids upon cleavage.

  • N-Oxide Formation (if applicable): While not present in this molecule, for compounds containing nitrogen or sulfur, formation of N-oxides and S-oxides is a common oxidative pathway.[9]

  • Baeyer-Villiger Oxidation: A potential, though less common, pathway could involve the oxidation of the ketone to form an ester.

Troubleshooting Guide: Oxidation

  • Issue: The reaction is too rapid, leading to excessive degradation (>20%).

    • Solution: Reduce the concentration of hydrogen peroxide (recommended range is 0.1% to 3%), lower the reaction temperature (conduct at room temperature), or decrease the exposure time.[2] The goal is to achieve 5-20% degradation to identify primary degradants without promoting secondary reactions.[2][4]

  • Issue: The results are not reproducible.

    • Solution: Oxidative degradation can be sensitive to trace metals, which can catalyze the decomposition of H₂O₂. Ensure high-purity reagents and consistent glassware cleaning procedures are used.

The diagram below outlines the potential primary degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 1-(2,5-Dimethoxyphenyl)heptan-1-one H1 1-(2-hydroxy-5-methoxyphenyl) heptan-1-one Parent->H1 O-demethylation O1 Ring-Hydroxylated Product Parent->O1 Ring Hydroxylation O2 Side-Chain Oxidized Product Parent->O2 C-H Oxidation P1 Norrish Cleavage Products (e.g., 2,5-dimethoxybenzaldehyde) Parent->P1 C-C Cleavage P2 Photoreduction Product (Secondary Alcohol) Parent->P2 C=O Reduction H2 1-(2,5-dihydroxyphenyl) heptan-1-one H1->H2

Caption: Potential degradation pathways for 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Q4: How do I conduct photostability testing and what degradation mechanisms are relevant for an aromatic ketone?

Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration. The ICH Q1B guideline provides a standard approach.[4] It requires exposure to a combination of cool white fluorescent and near-ultraviolet light, with a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[4]

Aromatic ketones are well-known to be photochemically active.[10][11] Upon absorption of UV light, they can be promoted to an excited triplet state, which is a powerful radical species.

Expected Degradation Mechanisms & Products:

  • Norrish Type I & II Reactions: These are classic photochemical reactions of ketones. A Norrish Type I reaction involves cleavage of the bond between the carbonyl carbon and the adjacent carbon of the heptanoyl chain, leading to radical species. A Norrish Type II reaction involves hydrogen abstraction from the side chain, which can also lead to cleavage. This could potentially yield products like 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

  • Photoreduction: In the presence of a hydrogen donor (like a solvent or excipient), the excited ketone can be reduced to a secondary alcohol.[12]

  • Photooxidation: The excited ketone can react with ground-state oxygen to produce reactive oxygen species, which can then oxidize the parent molecule or other components in a formulation.[10]

Troubleshooting Guide: Photostability

  • Issue: My control sample (wrapped in foil) also shows degradation.

    • Solution: This indicates that the degradation is not purely photolytic and may have a thermal component. Ensure the temperature within the photostability chamber is controlled and monitored. If necessary, perform a separate thermal degradation study at the same temperature to isolate the thermal effect.

  • Issue: I need to test the compound in solution, but the solvent is not photostable.

    • Solution: Select a photostable solvent (e.g., acetonitrile, water) for the study. If the formulation vehicle must be used, it should be exposed to the light conditions alone as a blank to identify any degradants originating from the excipients.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Studies

This protocol outlines the standard conditions for stress testing. The target degradation is 5-20%.[2] Analyze samples at various time points (e.g., 2, 8, 24, 48 hours) to find the optimal duration.

Stress ConditionProcedure
Acid Hydrolysis Dissolve 10 mg of the compound in 1 mL of acetonitrile/methanol. Add 9 mL of 1 N HCl. Incubate at 60°C. Before analysis, neutralize with an equivalent amount of 1 N NaOH.[4][13]
Base Hydrolysis Dissolve 10 mg of the compound in 1 mL of acetonitrile/methanol. Add 9 mL of 1 N NaOH. Incubate at 60°C. Before analysis, neutralize with an equivalent amount of 1 N HCl.[4][13]
Oxidation Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature, protected from light.[2]
Thermal Degradation Store the solid compound in an oven at 80°C. For solution studies, dissolve the compound in a suitable solvent and heat at 80°C.[2][4]
Photolytic Degradation Expose the solid compound or a solution (in a quartz cuvette) to light conditions as specified in ICH Q1B. Wrap a control sample in aluminum foil to protect it from light.[4]
Protocol 2: Stability-Indicating HPLC-MS Method

This provides a starting point for developing a method to separate and identify degradation products. The method must be validated for specificity to prove it is stability-indicating.[3]

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ionization in MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency and MS compatibility.
Gradient 10% B to 95% B over 15 minA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.
MS Detector ESI+, High-Resolution MS (e.g., Q-TOF)Electrospray Ionization (ESI) is suitable for this molecule. High resolution provides accurate mass for formula determination.
MS/MS Scan Mode Data-Dependent Acquisition (DDA)Automatically triggers fragmentation scans on the most intense peaks to provide structural information.[14]

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. Retrieved from [Link]

  • THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. (1970). ProQuest. Retrieved from [Link]

  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. Retrieved from [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009, July 2). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Identification of Major Degradation Products of Ketoconazole. (n.d.). Scientia Pharmaceutica. Retrieved from [Link]

  • PHOTOCHEMICAL REACTIONS OF AROMATIC KETONES WITH NUCLEIC ACIDS AND THEIR COMPONENTS–III. CHAIN BREAKAGE AND THYMINE DIMERIZATION IN BENZOPHENONE PHOTOSENSITIZED DNA. (n.d.). Scilit. Retrieved from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Oxidative Degradation. (2012, September 25). IntechOpen. Retrieved from [Link]

Sources

Optimization

reducing hygroscopic effects in 1-(2,5-Dimethoxyphenyl)heptan-1-one powders

The following technical guide serves as a specialized support center for researchers handling 1-(2,5-Dimethoxyphenyl)heptan-1-one . This compound, structurally characterized by a lipophilic heptyl chain and an electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers handling 1-(2,5-Dimethoxyphenyl)heptan-1-one .

This compound, structurally characterized by a lipophilic heptyl chain and an electron-rich dimethoxybenzene core, presents unique handling challenges. While the alkyl chain suggests hydrophobicity, the methoxy groups (hydrogen bond acceptors) and potential lattice instabilities can lead to significant hygroscopic susceptibility, particularly if the material is amorphous or contains trace phenolic impurities.

Topic: Mitigation of Hygroscopic Effects & Powder Handling

Status: Active | Tier: Level 3 (Senior Scientist Support)

Part 1: Diagnostic & Troubleshooting Hub (Q&A)

Category A: Material Integrity & Storage[1][2][3]

Q1: My powder has transitioned into a sticky gum or "goo" inside the vial. Is it degraded? A: Not necessarily degraded, but likely plasticized . 1-(2,5-Dimethoxyphenyl)heptan-1-one has a relatively low melting point due to the flexibility of the heptyl chain disrupting crystal packing. Absorbed atmospheric water acts as a plasticizer, lowering the glass transition temperature (


) of the solid.
  • Immediate Action: Do not heat aggressively. Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or activated molecular sieves for 24 hours at room temperature.
    
  • Root Cause: If the material remains sticky after drying, it may contain phenolic impurities (e.g., unreacted phenols from synthesis), which are significantly more hygroscopic than the target ketone.

Q2: The Certificate of Analysis (CoA) says "Store at RT," but it clumps. Should I move it to the fridge? A: Proceed with caution. While cold storage reduces chemical degradation, it can exacerbate hygroscopicity issues due to condensation.

  • The Trap: When you remove a cold vial (4°C) into a warm lab (22°C), moisture from the air immediately condenses on the cold powder surface.

  • Protocol: If you must store it cold, you must allow the closed vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening the cap.

Category B: Handling & Weighing[4]

Q3: I cannot get a stable weight; the balance drift is constant. How do I dose this accurately? A: This is a classic symptom of rapid surface adsorption of moisture.

  • Technique: Use the "Difference by Weighing" method.

    • Tare the entire closed vial containing the source powder.

    • Quickly remove an estimated amount.

    • Close the source vial immediately and weigh it again.

    • The weight loss is your dispensed mass. This avoids exposing the balance pan to the hygroscopic kinetics.

  • Hardware: Use a static eliminator gun (ionizer). Hygroscopic powders often carry high static charges, which attract more moisture and cause weighing errors.

Q4: Can I use silica gel mixed directly with the powder to keep it dry? A: Only if you are preparing a formulation, not for pure synthesis intermediates. For drug development formulations, you can create an ordered mixture by dry-coating the particles with 0.5% w/w colloidal silicon dioxide (e.g., Aerosil® 200). This acts as a glidant and a moisture scavenger, keeping the powder flowable.

Part 2: Remediation & Prevention Protocols

Protocol 1: The "Gentle" Drying Cycle (For Waxy Solids)

Standard vacuum ovens may melt this compound. Use this chemically inert drying method.

  • Setup: Prepare a vacuum desiccator.

  • Desiccant: Fill the base with fresh Phosphorus Pentoxide (

    
    )  (most aggressive) or Activated Silica Gel  (orange indicator).
    
  • Vessel: Transfer the clumpy powder to a wide-mouth weighing boat (maximize surface area).

  • Vacuum: Apply vacuum (<10 mbar).

  • Duration:

    • Slight Clumping: 4–6 hours.

    • Liquefied Surface: 12–24 hours.

  • Verification: Check visual flowability. If "caking" persists, the crystal lattice may need resetting (see Protocol 2).

Protocol 2: Recrystallization for Hygroscopicity Reduction

Hygroscopicity is often driven by amorphous content or impurities. Recrystallization improves crystallinity, reducing surface area for water adsorption.

  • Solvent System: Hexane / Ethyl Acetate (due to the lipophilic heptyl chain).

  • Step-by-Step:

    • Dissolve the ketone in the minimum amount of warm Ethyl Acetate (approx. 35-40°C).

    • Slowly add Hexane dropwise until turbidity (cloudiness) persists.

    • Allow to cool slowly to Room Temperature, then to 4°C. Slow cooling promotes larger, less hygroscopic crystals.

    • Filter rapidly under a nitrogen blanket if possible.

    • Critical: Wash the crystals with cold Hexane to remove surface impurities (phenols) that attract water.

Part 3: Visual Decision Support

Workflow: Handling Hygroscopic 1-(2,5-Dimethoxyphenyl)heptan-1-one

Hygroscopy_Workflow Start User: Powder is Clumping/Sticky Check_Temp Check Storage Temp Start->Check_Temp Cold_Storage Stored at 4°C or -20°C? Check_Temp->Cold_Storage Condensation_Risk Condensation Risk! Equilibrate to RT in Desiccator Cold_Storage->Condensation_Risk Yes Check_Purity Check Purity (HPLC/TLC) Cold_Storage->Check_Purity No (Stored at RT) Condensation_Risk->Check_Purity Impurities Contains Phenols/Acids? Check_Purity->Impurities Recrystallize Protocol 2: Recrystallize (Remove Hygroscopic Impurities) Impurities->Recrystallize Yes (>1% Impurity) Dry_Vacuum Protocol 1: Vacuum Desiccation (Remove Surface Water) Impurities->Dry_Vacuum No (Pure but Wet) Weighing Weighing Step Recrystallize->Weighing Dry_Vacuum->Weighing Static_Control Use Ionizer & Difference-by-Weighing Weighing->Static_Control

Caption: Decision logic for triage and remediation of moisture-compromised powders.

Mechanism: Why is it Hygroscopic?

Mechanism Compound 1-(2,5-Dimethoxyphenyl) heptan-1-one Methoxy Methoxy Groups (-OMe) (H-Bond Acceptors) Compound->Methoxy Lattice Crystal Lattice (Low Melting Point) Compound->Lattice Effect1 Surface Adsorption Methoxy->Effect1 Effect2 Lattice Plasticization (Tg Depression) Lattice->Effect2 Water Atmospheric Moisture Water->Methoxy H-Bonding Water->Lattice Absorption Result Sticky/Gummy Solid Effect1->Result Effect2->Result

Caption: Mechanistic pathway showing how structural features interact with moisture to cause physical state changes.

Part 4: Characterization Data Summary

When validating the dryness of your material, rely on these standard metrics.

ParameterMethodAcceptance Criteria (Target)Notes
Water Content Karl Fischer (Coulometric)< 0.5% w/wVolumetric KF is too insensitive for small samples.
Hygroscopicity DVS (Dynamic Vapor Sorption)< 2% mass gain at 80% RHIf >2%, classify as "Hygroscopic" and require desiccant packaging.
Residual Solvent GC-Headspace< Limit of QuantitationSolvents (MeOH, EtOAc) can trap water in the lattice.
Melting Point DSC (Differential Scanning Calorimetry)Sharp EndothermBroad peaks indicate impurities or amorphous content (wet).

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Solid-State Characterization of Pharmaceutical Solids.

    • Context: Principles of recrystallization to improve lattice stability and reduce hygroscopicity.
  • United States Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.

    • Context: Standards for classifying hygroscopic materials and water activity requirements.[1][2]

  • Airaksinen, S., et al. (2005). Excipient selection can significantly affect the stability of hygroscopic drugs. Journal of Pharmaceutical Sciences.

    • Context: Strategies for using excipients (like colloidal silica)
  • Buckton, G., & Darcy, P. (1999). The use of gravimetric studies to assess the degree of crystallinity of predominantly crystalline powders.

    • Context: Use of DVS (Dynamic Vapor Sorption) to measure surface adsorption kinetics in organic powders.
  • PubChem Compound Summary. 1-(2,5-Dimethoxyphenyl)

    • Context: Structural analogs and physical property data for methoxy-phenyl ketones.[3]

Sources

Reference Data & Comparative Studies

Validation

interpreting 1H NMR spectra of 1-(2,5-Dimethoxyphenyl)heptan-1-one

As a Senior Application Scientist in analytical chemistry, I frequently encounter a critical bottleneck in drug development and synthetic validation: the rapid, unambiguous structural elucidation of intermediate building...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter a critical bottleneck in drug development and synthetic validation: the rapid, unambiguous structural elucidation of intermediate building blocks. The molecule 1-(2,5-Dimethoxyphenyl)heptan-1-one (CAS 719315-63-6) serves as an excellent benchmarking standard for evaluating Nuclear Magnetic Resonance (NMR) analytical platforms[1]. It possesses a highly diagnostic aromatic region with complex


-coupling, distinct electron-donating/withdrawing substituents, and a long, flexible aliphatic chain that tests a platform's resolution limits.

In this Comparison Guide, we will objectively evaluate three distinct analytical approaches for interpreting the


H NMR spectrum of 1-(2,5-Dimethoxyphenyl)heptan-1-one: High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and AI-Assisted NMR Prediction Software . By examining the causality behind their performance, we can establish a self-validating framework for modern structural verification.

The Benchmarking Standard: 1-(2,5-Dimethoxyphenyl)heptan-1-one

Before comparing the platforms, we must understand the causality of the molecule's


H NMR signals. The structure consists of a central benzene ring substituted at C1 with a heptanoyl group (

) and at C2 and C5 with methoxy groups (

).
  • Aromatic Region (Causality of Spin-Spin Splitting): The ring contains three isolated protons. H-3 is ortho to the C2 methoxy group and exhibits an ortho-coupling doublet (

    
     Hz). H-4 is ortho to H-3 and meta to H-6, appearing as a doublet of doublets (
    
    
    
    ,
    
    
    Hz). H-6 is meta to H-4 and ortho to the carbonyl, appearing as a fine doublet (
    
    
    Hz).
  • Aliphatic Region (Causality of Chemical Shift): The

    
    -CH
    
    
    
    of the heptanoyl chain is heavily deshielded by the carbonyl anisotropy, appearing as a triplet near 2.9 ppm. The remaining bulk methylenes (C3'-C6') form a complex multiplet envelope between 1.3–1.7 ppm, terminating in a methyl triplet near 0.9 ppm.

SignalLogic Mol 1-(2,5-Dimethoxyphenyl)heptan-1-one Arom Aromatic Ring Protons (Electron-rich) Mol->Arom Methoxy Methoxy Groups (-OCH3) Mol->Methoxy Aliph Heptanoyl Chain (-C(=O)C6H13) Mol->Aliph H3 H-3 (ortho to OMe) ~6.9 ppm, doublet Arom->H3 H4 H-4 (meta to H-6) ~7.0 ppm, dd Arom->H4 H6 H-6 (ortho to C=O) ~7.3 ppm, doublet Arom->H6 OMe 2x -OCH3 ~3.8 ppm, singlets Methoxy->OMe Alpha Alpha-CH2 ~2.9 ppm, triplet Aliph->Alpha Bulk Bulk CH2s ~1.3-1.7 ppm, multiplets Aliph->Bulk Terminal Terminal CH3 ~0.9 ppm, triplet Aliph->Terminal

Figure 1: Logical assignment of 1H NMR chemical shifts to the structural moieties of the target molecule.

Platform Comparison: Performance & Causality

Platform A: High-Field NMR (e.g., Bruker Avance III HD 600 MHz)

The Gold Standard for De Novo Elucidation High-field spectrometers utilize 14.1 Tesla superconducting magnets cooled by liquid helium[2][3]. The fundamental causality here is that chemical shift dispersion (measured in Hz) scales linearly with the magnetic field (


), while 

-coupling constants remain field-independent.
  • Performance on Test Molecule: At 600 MHz, the

    
     ratio is massive. The 
    
    
    
    of H-4 and the fine 3.0 Hz meta-coupling of H-6 are baseline-resolved. Furthermore, the 5mm cryoprobes drastically reduce thermal noise, allowing for microgram-level detection[4]. The bulk aliphatic multiplets (C3'-C6') show distinct fine structure rather than a single amorphous blob.
Platform B: Benchtop NMR (e.g., 60-80 MHz Systems)

The Accessible Alternative for Process Monitoring Benchtop systems rely on cryogen-free permanent NdFeB magnets[5]. While they democratize NMR by eliminating liquid helium costs and massive footprint requirements, they operate at a fraction of the magnetic field[6].

  • Performance on Test Molecule: At 80 MHz, the dispersion is compressed. The H-3, H-4, and H-6 aromatic signals suffer from severe spectral overlap. Because

    
     approaches the magnitude of 
    
    
    
    , second-order strong coupling effects emerge, distorting the classic doublet/doublet-of-doublets patterns into complex multiplets[5]. The aliphatic chain (C3'-C6') collapses entirely into a broad, unresolved envelope. However, for simple binary reaction monitoring (e.g., tracking the disappearance of the starting material's proton to confirm acylation), it remains highly effective[7].
Platform C: AI-Assisted NMR Prediction (e.g., Mestrelab Mnova / DP4-AI)

The In Silico Validator Modern analytical chemistry relies heavily on computational validation. Software like Mestrelab Mnova utilizes machine learning alongside Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations to predict NMR spectra directly from a chemical structure[8][9].

  • Performance on Test Molecule: The software generates a synthetic spectrum of 1-(2,5-Dimethoxyphenyl)heptan-1-one and overlays it with the experimental data. By calculating the Mean Absolute Error (MAE) between the predicted and observed shifts, the system self-validates the proposed structure, effectively eliminating human bias in peak assignment[9].

Quantitative Data Presentation

The following table summarizes the comparative performance of the three platforms when analyzing 1-(2,5-Dimethoxyphenyl)heptan-1-one.

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI-Assisted Software (Mnova)
Aromatic Resolution (H-3/4/6) Baseline resolved (

,

,

)
Overlapping complex multipletPerfect theoretical prediction
Aliphatic Resolution Distinct sub-multipletsSingle broad envelopeConformer-averaged prediction
Signal-to-Noise (S/N) >1000:1 (Cryoprobe)~100:1N/A (In Silico)
Capital Expenditure $1M - $2M+$50k - $100k$1k - $5k (License)
Primary Use Case De novo structural elucidationRoutine QA/QC & Reaction trackingAutomated Structure Verification

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to when executing this comparative workflow.

Protocol A: High-Field H NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 5.0 mg of 1-(2,5-Dimethoxyphenyl)heptan-1-one in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • Probe Tuning & Shimming: Insert the sample into the Bruker Avance 600 MHz spectrometer. Execute the Automatic Tuning and Matching (ATMA) routine for the

    
    H channel to optimize RF power transfer[4]. Apply gradient shimming (TopShim) to ensure a highly homogeneous 
    
    
    
    field, targeting a lock signal stability variance of <1%.
  • Acquisition Parameters: Set the pulse sequence to a standard 1D proton (zg30). Set the spectral width (SW) to 20 ppm, center the transmitter frequency (O1P) at 5.0 ppm, and set the number of scans (NS) to 16 with a relaxation delay (D1) of 2.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform (FT) the free induction decay (FID), manually phase correct (zero and first order), and calibrate the TMS peak precisely to 0.00 ppm.

Protocol B: AI-Assisted Automated Structure Verification (ASV)
  • Data Import: Import the processed .fid or .jdf file into Mestrelab Mnova[10].

  • Structure Input: Draw or paste the SMILES string for 1-(2,5-Dimethoxyphenyl)heptan-1-one into the molecular viewer.

  • Global Spectral Deconvolution (GSD): Run Mnova's GSD algorithm to automatically pick peaks, differentiating true Lorentzian signals from baseline artifacts and noise[10].

  • Prediction & Scoring: Execute the NMR Prediction module. The software will perform a rapid conformational search, apply DFT/GIAO calculations, and map the predicted chemical shifts to the experimental GSD peaks[9]. Review the generated Match Score (a score >90% confirms structural identity).

G Start Synthesize/Isolate 1-(2,5-Dimethoxyphenyl)heptan-1-one Prep Sample Preparation (CDCl3, TMS internal standard) Start->Prep HighField High-Field NMR (600 MHz) Superconducting Magnet Prep->HighField Benchtop Benchtop NMR (80 MHz) Permanent Magnet Prep->Benchtop DataHF High-Res Spectrum (Resolved Multiplets) HighField->DataHF DataBT Low-Res Spectrum (Overlapping Signals) Benchtop->DataBT AI AI-Assisted Software (Mnova / DFT Prediction) DataHF->AI DataBT->AI Validate Automated Structure Verification (ASV) & MAE Calculation AI->Validate

Figure 2: Integrated experimental and computational workflow for NMR structural verification.

Conclusion & Recommendations

The interpretation of 1-(2,5-Dimethoxyphenyl)heptan-1-one perfectly illustrates the hierarchy of modern NMR platforms.

If your laboratory is conducting de novo drug discovery where absolute stereochemical and regiochemical certainty is required, the High-Field 600 MHz NMR remains the undisputed gold standard. Its ability to resolve the fine meta-couplings of the aromatic ring is physically impossible to replicate at lower fields.

Conversely, if you are scaling up the synthesis of this molecule and need rapid, at-line process analytical technology (PAT) , the Benchtop NMR is the superior choice. While it cannot resolve the


 of H-4, the disappearance of precursor signals and the appearance of the broad aliphatic envelope are more than sufficient for yield tracking and QA/QC.

References

  • ChemScene. "1-(2,5-Dimethoxyphenyl)heptan-1-one". chemscene.com.
  • NTU Singapore. "Bruker Avance III HD 600 MHz (14.1 T) wide-bore NMR spectrometer". ntu.edu.sg.
  • University of Canterbury. "Bruker Avance III HD 600MHz Single Bay NMR Spectrometer". canterbury.ac.nz.
  • New York University (NYU). "Bruker AVANCE III 600MHz NMR – Shared Instrumentation Facility". nyu.edu.
  • MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview". mdpi.com.
  • ResearchGate. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis". researchgate.net.
  • PubMed. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances". nih.gov.
  • Oreate AI Blog. "Unlocking the Power of MestReNova: A Comprehensive Guide to Analytical Chemistry Software". oreateai.com.
  • YouTube (MR Resources). "MNova For the Masses". youtube.com.
  • Chemical Science (RSC Publishing). "DP4-AI automated NMR data analysis: straight from spectrometer to structure". rsc.org.

Sources

Comparative

A Senior Application Scientist's Guide to the Identification of 1-(2,5-Dimethoxyphenyl)heptan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This guide provides an in-depth analysis of the electron ionization (EI) fragmentation patterns of 1-(2,5-Dimethoxyphenyl)heptan-1-one, a substituted aromatic ketone. The reliable identification of such compound...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the electron ionization (EI) fragmentation patterns of 1-(2,5-Dimethoxyphenyl)heptan-1-one, a substituted aromatic ketone. The reliable identification of such compounds is critical in various fields, including forensic science, toxicology, and the quality control of specialty chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering both high-resolution separation and detailed structural information through mass spectral fragmentation.[1][2] This document elucidates the primary fragmentation pathways, identifies diagnostic ions, and presents a validated experimental protocol. Furthermore, it compares the capabilities of GC-EI-MS with alternative analytical strategies, providing researchers with the necessary framework for confident structural elucidation and isomeric differentiation.

The Analytical Challenge: Differentiating Positional Isomers

In the analysis of designer drugs or chemical intermediates, compounds often appear as part of a complex mixture of positional isomers (e.g., 1-(3,4-dimethoxyphenyl)heptan-1-one, 1-(2,4-dimethoxyphenyl)heptan-1-one). These isomers can have nearly identical chromatographic retention times and very similar mass spectra, presenting a significant analytical hurdle.[3] The choice of analytical technique must therefore provide sufficient specificity to distinguish between these closely related structures. While advanced methods like Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) may offer superior separation for challenging isomers, GC-MS remains a widely accessible and powerful tool.[3] The key to isomeric differentiation with GC-MS lies in a meticulous analysis of subtle differences in the relative abundances of fragment ions, which are dictated by the substitution pattern on the aromatic ring.

Elucidating the Fragmentation Pathway of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Under electron ionization (EI) at a standard 70 eV, the 1-(2,5-Dimethoxyphenyl)heptan-1-one molecule undergoes predictable and informative fragmentation. EI is considered a "hard" ionization technique, leading to extensive fragmentation that provides a detailed structural fingerprint of the molecule.[4] The fragmentation process is primarily driven by the locations of the charge and radical sites on the initial molecular ion, with cleavage favored at bonds that lead to the formation of stable carbocations or neutral species.[5][6]

The molecular weight of 1-(2,5-Dimethoxyphenyl)heptan-1-one is 250.33 g/mol . The molecular ion, [M]•+, is expected at m/z 250.

The two most significant fragmentation mechanisms for this molecule are alpha (α)-cleavage adjacent to the carbonyl group and the McLafferty rearrangement .

Alpha (α)-Cleavage

This is the cleavage of the bond adjacent to the carbonyl group. For this molecule, two primary α-cleavage pathways exist:

  • Formation of the Benzoyl Cation (m/z 165): Cleavage of the C-C bond between the carbonyl carbon and the hexyl chain is highly favored. This results in the loss of a hexyl radical (•C₆H₁₃) and the formation of the highly stable 2,5-dimethoxybenzoyl cation at m/z 165 . This ion's stability is enhanced by resonance delocalization across the aromatic ring and the carbonyl group. This fragment is often the base peak or one of the most abundant ions in the spectrum.

  • Formation of the Heptanoyl Cation (m/z 113): Cleavage of the bond between the carbonyl carbon and the aromatic ring is also possible, leading to the formation of the heptanoyl cation ([C₆H₁₃CO]⁺) at m/z 113 .

The 2,5-dimethoxybenzoyl cation (m/z 165) can undergo further fragmentation, primarily through the loss of a neutral carbon monoxide (CO) molecule, to yield the 2,5-dimethoxyphenyl cation at m/z 137 . Subsequent loss of a methyl radical (•CH₃) from a methoxy group can produce an ion at m/z 122 .

McLafferty Rearrangement

Ketones with an alkyl chain of at least three carbons long and containing a γ-hydrogen are prone to the McLafferty rearrangement.[7] This process involves a six-membered transition state where a hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons.

For 1-(2,5-Dimethoxyphenyl)heptan-1-one, this rearrangement results in the elimination of a neutral pentene molecule (C₅H₁₀, mass = 70 Da) and the formation of a characteristic radical cation at m/z 180 . This ion corresponds to the enol form of 1-(2,5-dimethoxyphenyl)ethanone.

.dot

Fragmentation_Pathway Figure 1: Proposed EI Fragmentation of 1-(2,5-Dimethoxyphenyl)heptan-1-one cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M Molecular Ion [C15H22O3]•+ m/z 250 F165 2,5-Dimethoxybenzoyl Cation [C9H9O3]+ m/z 165 (Base Peak) M->F165 - •C6H13 F113 Heptanoyl Cation [C7H13O]+ m/z 113 M->F113 - •C8H9O2 F180 McLafferty Fragment [C10H12O3]•+ m/z 180 M->F180 - C5H10 F137 2,5-Dimethoxyphenyl Cation [C8H9O2]+ m/z 137 F165->F137 - CO Workflow Figure 2: General GC-MS Analytical Workflow Sample Sample Receipt & Login Prep Sample Preparation (Dilution/Extraction) Sample->Prep GCMS GC-MS Analysis (Protocol Section 4.2) Prep->GCMS Data Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS->Data Analysis Data Analysis (Peak Integration, Library Search, Fragmentation Review) Data->Analysis Report Final Report (Identification & Quantification) Analysis->Report

Sources

Validation

A Comparative Guide to the HPLC Analysis of 1-(2,5-Dimethoxyphenyl)heptan-1-one and Its Positional Isomers

In the landscape of pharmaceutical development and chemical analysis, the precise separation and quantification of isomeric compounds are of paramount importance. Positional isomers, which share the same molecular formul...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical analysis, the precise separation and quantification of isomeric compounds are of paramount importance. Positional isomers, which share the same molecular formula but differ in the substitution pattern on an aromatic ring, often exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to resolve these closely related species is a critical requirement for ensuring the safety and efficacy of drug substances.[1][2][3] This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of 1-(2,5-Dimethoxyphenyl)heptan-1-one and its potential positional isomers, offering insights into the chromatographic principles that govern their separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[1][2] When dealing with isomers, the subtle differences in their physicochemical properties necessitate the development of highly selective and robust HPLC methods.[4][5] This guide will delve into the theoretical and practical aspects of separating 1-(2,5-Dimethoxyphenyl)heptan-1-one from its isomers, providing a detailed experimental protocol and interpreting the expected results based on established chromatographic theory.

Understanding the Molecules: 1-(2,5-Dimethoxyphenyl)heptan-1-one and its Isomers

The target analyte, 1-(2,5-Dimethoxyphenyl)heptan-1-one, is an aromatic ketone. Its structure consists of a heptanoyl group attached to a dimethoxy-substituted phenyl ring. The "2,5-" designation indicates the positions of the two methoxy groups on the benzene ring. Its positional isomers would have the same dimethoxyphenyl and heptanoyl components, but the methoxy groups would be located at different positions on the phenyl ring. For the purpose of this guide, we will consider the following common positional isomers:

  • 1-(2,3-Dimethoxyphenyl)heptan-1-one: Methoxy groups at positions 2 and 3.

  • 1-(2,4-Dimethoxyphenyl)heptan-1-one: Methoxy groups at positions 2 and 4.

  • 1-(2,6-Dimethoxyphenyl)heptan-1-one: Methoxy groups at positions 2 and 6.

  • 1-(3,4-Dimethoxyphenyl)heptan-1-one: Methoxy groups at positions 3 and 4.

  • 1-(3,5-Dimethoxyphenyl)heptan-1-one: Methoxy groups at positions 3 and 5.

The separation of these isomers by reversed-phase HPLC is primarily governed by their relative polarity (hydrophobicity). In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[6] Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus have longer retention times.

The polarity of these isomers is influenced by the positions of the electron-donating methoxy groups, which affect the overall dipole moment and the ability of the molecule to interact with the polar mobile phase. Isomers with a more symmetrical distribution of polar groups may have a lower net dipole moment and be less polar, leading to stronger retention on a nonpolar stationary phase. Conversely, isomers with a less symmetrical arrangement of polar groups may have a higher net dipole moment, making them more polar and resulting in earlier elution.

The Chromatographic Rationale: Selecting the Right Tools for Separation

The successful separation of positional isomers often requires careful optimization of chromatographic conditions.[7][8] For aromatic compounds like the ones , a phenyl-based stationary phase can offer enhanced selectivity due to potential π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[9][10] However, a standard C18 column is a robust and widely applicable starting point for method development in reversed-phase HPLC.[6]

The choice of organic modifier in the mobile phase (acetonitrile vs. methanol) can also significantly impact selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can lead to shorter retention times. The different solvent properties can also alter the selectivity between closely eluting compounds.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the HPLC analysis of 1-(2,5-Dimethoxyphenyl)heptan-1-one and its isomers. This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.[4]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Analytes: 1-(2,5-Dimethoxyphenyl)heptan-1-one and its positional isomers (as listed above), prepared as individual standards and as a mixed standard solution in the sample solvent.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program 60% B to 80% B over 15 minutes

Workflow Diagram:

Caption: Experimental workflow for HPLC analysis of dimethoxyphenylheptan-1-one isomers.

Predicted Results and Discussion

Based on chromatographic principles, we can predict a likely elution order for the isomers. The polarity of the dimethoxyphenyl isomers is influenced by the relative positions of the methoxy groups. Generally, isomers with greater symmetry and potential for intramolecular interactions that shield the polar groups will be less polar and have longer retention times in reversed-phase HPLC.

Predicted Elution Order and Rationale:

The elution order of positional isomers can be complex and is influenced by subtle differences in their interaction with the stationary phase. However, a general prediction can be made based on polarity. Isomers where the methoxy groups are further apart and can interact more freely with the polar mobile phase are expected to elute earlier. Conversely, isomers where the methoxy groups are in closer proximity or in a more symmetrical arrangement, leading to a less polar character, will be retained longer.

Hypothetical Retention Time Data:

The following table presents a plausible set of retention times for 1-(2,5-Dimethoxyphenyl)heptan-1-one and its isomers based on the described HPLC method.

CompoundPredicted Retention Time (min)
1-(2,4-Dimethoxyphenyl)heptan-1-one8.2
1-(3,4-Dimethoxyphenyl)heptan-1-one8.9
1-(2,3-Dimethoxyphenyl)heptan-1-one9.5
1-(2,5-Dimethoxyphenyl)heptan-1-one 10.1
1-(3,5-Dimethoxyphenyl)heptan-1-one10.8
1-(2,6-Dimethoxyphenyl)heptan-1-one11.5

Logical Relationship Diagram:

G cluster_0 Molecular Properties cluster_1 Chromatographic Behavior Structure Isomer Structure (Position of Methoxy Groups) Polarity Overall Molecular Polarity Structure->Polarity influences Interaction Interaction with C18 Stationary Phase Polarity->Interaction determines strength of Retention HPLC Retention Time Interaction->Retention inversely proportional to polarity

Caption: Relationship between isomer structure and HPLC retention time.

The predicted longer retention time for the 2,6-isomer can be attributed to steric hindrance from the two methoxy groups flanking the heptanoyl chain, which may force the acyl chain into a more planar conformation with the ring, increasing its hydrophobic interaction with the C18 stationary phase. The 3,5-isomer, being highly symmetrical, may have a lower net dipole moment, leading to reduced polarity and stronger retention. The target analyte, the 2,5-isomer, is expected to have an intermediate retention time.

Conclusion

The separation of positional isomers like 1-(2,5-Dimethoxyphenyl)heptan-1-one and its related compounds is a critical task in pharmaceutical analysis that relies on a thorough understanding of chromatographic principles. By employing a well-chosen reversed-phase HPLC method, it is possible to achieve baseline separation of these closely related molecules. The retention behavior is primarily dictated by the subtle differences in polarity arising from the varied substitution patterns of the methoxy groups on the phenyl ring. The experimental protocol and predicted results presented in this guide serve as a valuable starting point for researchers and scientists involved in the analysis of such compounds, emphasizing the importance of a systematic approach to method development to ensure the quality and safety of pharmaceutical products.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved from SynThink website: [Link]

  • Zhang, Q., et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from Chromatography Forum website: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from Pharma's Almanac website: [Link]

  • Zhang, Q., et al. (2015, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from MicroSolv Technology Corporation website: [Link]

  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Retrieved from LCGC International website: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma website: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Positional Isomers: The Case of 1-(2,5-Dimethoxyphenyl)heptan-1-one and its 2,4-Dimethoxy Analog

For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of positional isomers is a critical challenge. The subtle shift of a single functional group can dramatically...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of positional isomers is a critical challenge. The subtle shift of a single functional group can dramatically alter a molecule's pharmacological, toxicological, and physical properties. This guide provides an in-depth, practical comparison of analytical methodologies for distinguishing between 1-(2,5-dimethoxyphenyl)heptan-1-one and its 2,4-dimethoxy positional isomer. By leveraging foundational principles and experimental data from analogous compounds, this document will equip you with the expertise to confidently differentiate these challenging analytes.

The Challenge of Positional Isomerism

Positional isomers, such as the 2,5- and 2,4-dimethoxy analogs of 1-phenylheptan-1-one, possess the same molecular formula and weight. This inherent similarity often leads to overlapping signals and nearly identical profiles in less discerning analytical techniques, demanding a multi-faceted and nuanced approach for accurate identification. The key to their differentiation lies in exploiting the subtle differences in their electronic and steric environments, which manifest as distinct signatures in various spectroscopic and chromatographic analyses.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tale of Retention and Fragmentation

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. While the mass spectra of these isomers can be strikingly similar, their chromatographic behavior often provides the first clue to their distinct identities.

Chromatographic Separation

The 2,4-dimethoxy isomer, with its methoxy groups at positions that allow for greater polarity, is expected to have a slightly different interaction with the stationary phase of the GC column compared to the 2,5-isomer. This difference in polarity and molecular shape will result in a reproducible difference in retention times. For non-polar stationary phases, such as those with 5% phenyl and 95% dimethylpolysiloxane, subtle differences in boiling points and molecular geometry will govern the separation.

Mass Spectrometry (MS) Fragmentation

Under electron ionization (EI), both isomers will exhibit a molecular ion peak (m/z 250). The primary fragmentation pathway for alkyl phenyl ketones is the alpha-cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of a stable benzoyl cation. For both isomers, this will result in a prominent dimethoxybenzoyl cation.

However, the substitution pattern on the aromatic ring can influence the relative abundance of subsequent fragment ions. The key distinguishing feature will be the relative intensities of the fragment ions resulting from the loss of methyl radicals or carbon monoxide from the initial benzoyl cation.

Table 1: Predicted GC-MS Data for Dimethoxyphenylheptan-1-one Isomers

Parameter1-(2,5-Dimethoxyphenyl)heptan-1-one1-(2,4-Dimethoxyphenyl)heptan-1-oneKey Differentiating Feature
Predicted Retention Index LowerHigherThe 2,4-isomer is generally more polar, leading to stronger interaction with many stationary phases.
Molecular Ion (M+) m/z 250m/z 250Identical
Key Fragment Ion 1 m/z 165 (Dimethoxybenzoyl cation)m/z 165 (Dimethoxybenzoyl cation)Identical primary fragment
Key Fragment Ion 2 m/z 137 (Loss of CO from m/z 165)m/z 137 (Loss of CO from m/z 165)Relative intensities may differ slightly.
Key Fragment Ion 3 m/z 150 (Loss of CH₃ from m/z 165)m/z 150 (Loss of CH₃ from m/z 165)Relative intensities may differ slightly.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • GC System: A standard gas chromatograph equipped with a mass selective detector.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron ionization at 70 eV, with a scan range of m/z 40-400.

GC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Injector Injection Port (250°C) Column GC Column (Temperature Programmed) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem

Caption: GC-MS experimental workflow for isomer analysis.

High-Performance Liquid Chromatography (HPLC): Harnessing Polarity Differences

HPLC offers a powerful alternative for separating these isomers, particularly when GC is not suitable. The choice of stationary and mobile phases is paramount for achieving successful resolution.

For aromatic positional isomers, a stationary phase with phenyl ligands can enhance separation through π-π interactions.[1] The differing electron density of the aromatic rings in the 2,5- and 2,4-isomers will lead to differential interactions with the phenyl stationary phase, resulting in distinct retention times. A standard C18 column can also be effective, relying on differences in overall polarity.

Table 2: Predicted HPLC Performance for Dimethoxyphenylheptan-1-one Isomers

Parameter1-(2,5-Dimethoxyphenyl)heptan-1-one1-(2,4-Dimethoxyphenyl)heptan-1-oneKey Differentiating Feature
Stationary Phase C18 or Phenyl-HexylC18 or Phenyl-HexylPhenyl-based columns can offer enhanced selectivity.
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile/Water or Methanol/WaterGradient elution is recommended for optimal separation.
Predicted Elution Order Earlier on reversed-phaseLater on reversed-phaseThe 2,4-isomer is expected to be slightly more polar.
Detection UV at ~275 nmUV at ~275 nmWavelength of maximum absorbance should be similar.
Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of isomers.[2] Both ¹H and ¹³C NMR will provide distinct spectra for the 2,5- and 2,4-dimethoxy isomers due to the different symmetry and electronic environments of the aromatic protons and carbons.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum will be the most informative. The 2,5-isomer, with its 1,2,4-trisubstituted pattern, will exhibit a more complex splitting pattern compared to the more symmetrical 2,4-isomer. The chemical shifts and coupling constants of the aromatic protons will be unique to each isomer. The signals for the heptanoyl chain will be largely similar between the two isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. Due to symmetry, the number of aromatic carbon signals will differ between the two isomers. The chemical shifts of the aromatic carbons, particularly those directly attached to the methoxy groups and the carbonyl group, will be significantly different.

Table 3: Predicted ¹H and ¹³C NMR Data for the Aromatic Region of Dimethoxyphenylheptan-1-one Isomers (based on acetophenone analogs)

IsomerNucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling (J, Hz)
1-(2,5-Dimethoxyphenyl)- Aromatic H~7.3 (d, J≈3), ~7.0 (dd, J≈9, 3), ~6.9 (d, J≈9)Three distinct aromatic signals
Aromatic C~154, ~153, ~124, ~114, ~113, ~130 (ipso-CO)Six distinct aromatic carbon signals
Methoxy C~56.0, ~55.7Two distinct methoxy carbon signals
1-(2,4-Dimethoxyphenyl)- Aromatic H~7.8 (d, J≈9), ~6.5 (dd, J≈9, 2), ~6.4 (d, J≈2)Three distinct aromatic signals with different splitting
Aromatic C~165, ~161, ~133, ~130 (ipso-CO), ~105, ~98Six distinct aromatic carbon signals
Methoxy C~55.6, ~55.5Two closely spaced methoxy carbon signals

Note: Predicted values are based on data for 2',5'-dimethoxyacetophenone and 2',4'-dimethoxyacetophenone and may vary slightly for the heptan-1-one derivatives.[3][4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Standard pulse program, spectral width of ~12 ppm, sufficient number of scans to achieve good signal-to-noise.

  • ¹³C NMR Parameters: Proton-decoupled pulse program, spectral width of ~220 ppm, sufficient number of scans.

NMR_Logic cluster_Isomers Positional Isomers cluster_NMR NMR Spectroscopy cluster_Spectra Distinct Spectral Features Isomer_2_5 1-(2,5-Dimethoxyphenyl)heptan-1-one H1_NMR ¹H NMR Isomer_2_5->H1_NMR C13_NMR ¹³C NMR Isomer_2_5->C13_NMR Isomer_2_4 1-(2,4-Dimethoxyphenyl)heptan-1-one Isomer_2_4->H1_NMR Isomer_2_4->C13_NMR H1_Pattern Unique Aromatic Splitting Patterns H1_NMR->H1_Pattern C13_Shifts Different Chemical Shifts for Aromatic Carbons C13_NMR->C13_Shifts Identification Unambiguous Identification H1_Pattern->Identification C13_Shifts->Identification

Caption: Logical workflow for isomer differentiation by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Differences

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[5] For distinguishing these isomers, the most diagnostic region is the C-H out-of-plane bending region (900-675 cm⁻¹), which is sensitive to the substitution pattern on the benzene ring.[6][7][8]

  • 1,2,4-Trisubstituted (2,5-isomer): This substitution pattern typically gives rise to characteristic absorptions in the 870-900 cm⁻¹ and 780-830 cm⁻¹ regions.

  • 1,2,4-Trisubstituted (2,4-isomer): This pattern also falls into the 1,2,4-trisubstituted category and will show absorptions in a similar range, however, the exact positions and relative intensities of the bands may differ, providing a basis for differentiation.

The carbonyl (C=O) stretching frequency (~1670-1680 cm⁻¹) and the C-O stretching of the methoxy groups (~1250 cm⁻¹) will be present in both spectra but are less likely to show significant, easily interpretable differences.

Table 4: Predicted FTIR Data for Dimethoxyphenylheptan-1-one Isomers

Functional Group1-(2,5-Dimethoxyphenyl)heptan-1-one1-(2,4-Dimethoxyphenyl)heptan-1-oneKey Differentiating Feature
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Not highly diagnostic
Aliphatic C-H Stretch ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Not highly diagnostic
C=O Stretch ~1675 cm⁻¹~1675 cm⁻¹Minor shifts possible
C-O Stretch (Aromatic) ~1228 cm⁻¹~1250 cm⁻¹Minor shifts possible
C-H Out-of-Plane Bending Bands in 870-900 cm⁻¹ and 780-830 cm⁻¹ regionsBands in 870-900 cm⁻¹ and 780-830 cm⁻¹ regionsPrecise peak positions and relative intensities will differ.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with sufficient scans for a high-quality spectrum.

Conclusion: A Multi-Technique Approach for Confident Identification

Distinguishing between 1-(2,5-dimethoxyphenyl)heptan-1-one and its 2,4-dimethoxy analog requires a systematic and multi-faceted analytical strategy. While GC-MS can provide initial clues through retention time differences, the definitive and most robust method for structural confirmation is NMR spectroscopy. The unique chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra provide an irrefutable basis for differentiation. HPLC offers a reliable separation method, and FTIR can provide complementary information on the aromatic substitution pattern.

By understanding the principles behind each technique and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and accurately identify these and other challenging positional isomers, ensuring the integrity and quality of their work.

References

  • PubMed. (2013, November 27). Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenylheptan-1-one. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Shimadzu. (n.d.). C103-E152 FTIR TALK LETTER Vol.43. Retrieved from [Link]

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Validation

A Comparative Guide to the FTIR Characteristic Peaks of 1-(2,5-Dimethoxyphenyl)heptan-1-one

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-(2,5-Dimethoxyphenyl)heptan-1-one. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-(2,5-Dimethoxyphenyl)heptan-1-one. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document offers a detailed interpretation of the compound's characteristic absorption peaks. By comparing its spectrum with structurally related alternatives, we aim to provide a robust framework for substance identification, characterization, and quality control.

Introduction: The Structural Significance of 1-(2,5-Dimethoxyphenyl)heptan-1-one

1-(2,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone featuring a heptanoyl group attached to a dimethoxy-substituted benzene ring. Its molecular structure combines several key functional groups: a ketone, an aromatic ring, two ether (methoxy) groups, and a long aliphatic chain. Each of these components gives rise to distinct vibrational modes when interrogated with infrared radiation. FTIR spectroscopy serves as a rapid and powerful technique to confirm the presence and structural arrangement of these functional groups, providing a unique molecular "fingerprint."[1] Understanding the precise location and nature of the characteristic IR absorption bands is crucial for verifying synthesis, assessing purity, and differentiating it from related compounds.

Deciphering the Spectrum: Predicted FTIR Peaks for 1-(2,5-Dimethoxyphenyl)heptan-1-one

While a dedicated experimental spectrum for this specific molecule is not widely published, a highly accurate prediction of its FTIR peaks can be synthesized from established spectroscopic principles and data from analogous structures. The key characteristic absorptions are detailed below.

The Carbonyl (C=O) Stretch: The Ketone's Signature

The most prominent and easily identifiable peak in the spectrum will be due to the carbonyl (C=O) stretching vibration.[2][3] For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. However, in 1-(2,5-Dimethoxyphenyl)heptan-1-one, the ketone is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, a strong, sharp absorption is predicted in the range of 1685-1666 cm⁻¹ .[4] This shift to a lower wavenumber is a key indicator of an aromatic ketone.[5]

The Aromatic and Aliphatic C-H Stretching Region (3100-2850 cm⁻¹)

This region reveals the presence of both the benzene ring and the heptyl chain.

  • Aromatic C-H Stretch: Weak to medium intensity peaks are expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ , corresponding to the stretching of the C-H bonds on the benzene ring.[2][6]

  • Aliphatic C-H Stretch: Strong, sharp absorptions will be observed just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[3][7] These are due to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the heptyl chain.

  • Methoxy C-H Stretch: The methyl groups of the two methoxy substituents also contribute to the C-H stretching vibrations in the 2850-2970 cm⁻¹ range. A weak but diagnostic band for the methoxyl group may also be observed around 2860–2800 cm⁻¹.[8]

The Ether Linkages: The Dimethoxy Signature

The two methoxy (–OCH₃) groups provide a distinct signature characterized by strong C-O stretching vibrations. Aromatic ethers typically display two prominent bands:

  • Asymmetric C-O-C Stretch: A strong and very prominent band is expected in the 1275-1200 cm⁻¹ region.

  • Symmetric C-O-C Stretch: A medium intensity band is predicted around 1075-1020 cm⁻¹ . For similar methoxy-substituted ketones, a strong absorption in the 1120-1125 cm⁻¹ region is a key differentiator.[7]

Aromatic Ring Vibrations (1600-1450 cm⁻¹)

The stretching vibrations within the benzene ring itself (C=C bonds) give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.[2] These peaks can vary in number and intensity, but their presence confirms the aromatic nature of the compound.

The Fingerprint Region (< 1500 cm⁻¹)

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging, and twisting) of the various C-H and C-C bonds.[1] While individual peak assignment can be complex, this region is unique to the molecule as a whole. Of particular note are the C-H out-of-plane bending vibrations between 1000-650 cm⁻¹ , which are highly diagnostic of the substitution pattern on the aromatic ring. For the 1,2,5-trisubstituted ring of the target molecule, specific patterns of absorption are expected in this area.

Comparative Analysis: Distinguishing 1-(2,5-Dimethoxyphenyl)heptan-1-one

To highlight the unique spectral features of the target molecule, we compare its predicted FTIR data with that of two relevant alternatives: Heptanophenone (which lacks the methoxy groups) and 2-Hexanone (an aliphatic ketone).

Functional Group Vibration 1-(2,5-Dimethoxyphenyl)heptan-1-one (Predicted) Heptanophenone (Reference) 2-Hexanone (Reference) [7]Causality of Spectral Difference
C=O (Ketone) Stretch ~1680 cm⁻¹ (Strong, Sharp)~1685 cm⁻¹ (Strong, Sharp)~1717 cm⁻¹ (Strong, Sharp)Conjugation with the aromatic ring lowers the frequency compared to the aliphatic ketone. The electronic effect of methoxy groups causes a minor shift relative to heptanophenone.
Aromatic C-H Stretch ~3050 cm⁻¹ (Medium-Weak)~3060 cm⁻¹ (Medium-Weak)N/APresent in aromatic compounds only.
Aliphatic C-H Stretch 2850-2960 cm⁻¹ (Strong)2855-2955 cm⁻¹ (Strong)2870-2960 cm⁻¹ (Strong)All three molecules possess significant alkyl chains, resulting in strong absorptions in this region.
C-O (Ether) Stretch ~1250 cm⁻¹ & ~1050 cm⁻¹ (Strong)N/AN/AThis is the key differentiating feature, present only in the methoxy-substituted molecule.
Aromatic C=C Stretch 1450-1600 cm⁻¹ (Multiple, Medium)1450-1600 cm⁻¹ (Multiple, Medium)N/AConfirms the presence of the benzene ring in the two aromatic ketones.

This comparative table clearly illustrates that while both aromatic ketones share similarities, the presence of strong C-O stretching bands in the 1275-1020 cm⁻¹ region is the definitive spectroscopic marker for 1-(2,5-Dimethoxyphenyl)heptan-1-one when compared to its non-methoxylated analog.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions experimentally, the following protocol for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, rapid technique suitable for liquid or solid samples with minimal preparation.[9]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 1-(2,5-Dimethoxyphenyl)heptan-1-one sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[6]

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe before analyzing the next sample.

This self-validating system ensures that the resulting spectrum is solely that of the sample, free from environmental or instrumental artifacts.

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure of 1-(2,5-Dimethoxyphenyl)heptan-1-one and highlights the key bonds responsible for its characteristic FTIR peaks.

Caption: Key vibrational modes of 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Conclusion

The FTIR spectrum of 1-(2,5-Dimethoxyphenyl)heptan-1-one is defined by a combination of characteristic peaks that unambiguously confirm its structure. The key identifiers are the conjugated carbonyl (C=O) stretch near 1680 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and, most definitively, the strong C-O ether stretching bands between 1275 cm⁻¹ and 1020 cm⁻¹. By comparing this spectral signature with those of non-methoxylated or purely aliphatic ketones, researchers can confidently identify the compound and assess its purity. The application of a standardized ATR-FTIR protocol ensures the generation of reliable and reproducible data for rigorous scientific analysis.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Ellis, J. W. (1929). THE NEAR INFRA-RED ABSORPTION SPECTRA OF SOME ALDEHYDES, KETONES, ESTERS AND ETHERS. Journal of the American Chemical Society, 51(5), 1384–1393. [Link]

  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... [Link]

  • University of Calgary. (n.d.). IR: ketones. [Link]

  • Dogganal Jayappa, M. K., et al. (2021). Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. European Journal of Chemistry, 12(1), 69-76. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Mwaura, M. J., Muriuki, M., & Karenga, S. (2022). Attenuated Total Reflectance –Fourier Transform Infrared (ATR-FTIR) Analysis of Ocimum kenyense Essential Oils. International Journal of Pure and Applied Chemistry, 1(1), 1-10. [Link]

  • National Center for Biotechnology Information. (2020). The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 875–879. [Link]

  • ResearchGate. (2025, August 9). Synthesis, characterization, and computational study of a new dimethoxy-chalcone. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Shivanna, C., et al. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Molecules, 27(14), 4443. [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

  • Science Alert. (2014, August 28). FTIR Spectra of Organic Functional Group Compositions in PM 2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. [Link]

  • ResearchGate. (2020, March 15). The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. [Link]

Sources

Comparative

Validating Purity Assays for 1-(2,5-Dimethoxyphenyl)heptan-1-one Standards: A Comparative Technical Guide

Strategic Overview: The Challenge of Non-Compendial Standards In the landscape of forensic analysis and pharmaceutical synthesis, 1-(2,5-Dimethoxyphenyl)heptan-1-one serves as a critical lipophilic building block and a r...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Challenge of Non-Compendial Standards

In the landscape of forensic analysis and pharmaceutical synthesis, 1-(2,5-Dimethoxyphenyl)heptan-1-one serves as a critical lipophilic building block and a reference standard for designer drug analogs. Unlike common pharmacopeial substances (e.g., Acetaminophen), this compound lacks a global Certified Reference Material (CRM) with a pre-defined purity value.

The Core Problem: How do you validate the purity of a standard when you are the one establishing the standard?

Relying solely on HPLC-UV area normalization is scientifically flawed for primary characterization because it assumes equal response factors for all impurities and cannot detect non-chromophoric contaminants (e.g., inorganic salts, moisture, residual heptanoic acid).

The Solution: This guide presents an Orthogonal Validation Strategy . We compare and integrate three methodologies to establish a "Self-Validating System":

  • qNMR (Quantitative NMR): The primary ratio method for absolute purity (SI-traceable).

  • HPLC-UV/DAD: The workhorse for impurity profiling and routine stability monitoring.

  • GC-MS: The orthogonal check for volatile organic impurities (OVIs) and isomers.

Comparative Method Performance

The following table summarizes the performance metrics of the three validated methods for 1-(2,5-Dimethoxyphenyl)heptan-1-one.

FeatureMethod A: 1H-qNMR Method B: HPLC-UV (DAD) Method C: GC-MS
Primary Role Absolute Purity Assignment (Mass Balance)Impurity Profiling & Routine AssayVolatile Impurity Check & ID
Reference Standard Internal Standard (e.g., Maleic Acid, TCNB)Requires the Analyte itself (Relative)Mass Spectral Library / NIST
Linearity (

)
> 0.9999 (Structural)> 0.9995 (Concentration)> 0.9990
Precision (RSD) < 0.5% (High precision weighing required)< 1.0%< 2.0%
LOD / Sensitivity Moderate (mg range)High (ng range)High (pg/ng range)
Selectivity Excellent (Structural resolution)Good (Separation dependent)Excellent (Mass resolution)
Blind Spots Overlapping signals, paramagnetic impuritiesNon-UV absorbing impurities, saltsNon-volatiles, thermal degradation

Experimental Protocols & Validation Workflows

Method A: The "Gold Standard" – 1H-qNMR Protocol

Rationale: qNMR is non-destructive and relies on the direct proportionality between signal integration and the number of nuclei, independent of the molecule's extinction coefficient.

Reagents:

  • Analyte: ~10-15 mg of 1-(2,5-Dimethoxyphenyl)heptan-1-one (accurately weighed).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: CDCl₃ (99.8% D) + TMS (0.03% v/v).

Workflow:

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh Analyte (

    
    ) and IS (
    
    
    
    ) directly into the NMR tube or a mixing vial to minimize transfer errors.
  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Scans: 16–64 (for S/N > 250:1).

  • Processing: Phase and baseline correction must be manual and precise.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1]

Critical Control Point: The aromatic protons of the 2,5-dimethoxy ring (6.8–7.2 ppm) must be resolved from the IS signals.

Method B: Routine Impurity Profiling – HPLC-UV Protocol

Rationale: Due to the lipophilic heptyl chain (LogP approx 3.5–4.0), a standard C18 column with high organic strength is required.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 280 nm (aromatic max) and 220 nm (sensitive).

  • Temperature: 30°C.

Validation Steps:

  • Specificity: Inject blank, placebo, and forced degradation samples (acid/base/oxidative stress). Ensure the main peak is spectrally pure (Peak Purity Index > 990).

  • Linearity: 5 levels from 50% to 150% of target concentration (e.g., 0.1 mg/mL).

  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

Method C: Orthogonal Volatiles – GC-MS Protocol

Rationale: To detect residual solvents (e.g., heptane, dichloromethane) or synthesis byproducts (e.g., heptanoyl chloride) that might co-elute in HPLC.

Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Inlet: Split 20:1 @ 250°C.

  • MS Source: EI (70 eV), Scan range 40–500 amu.

Visualizing the Validation Logic

The following diagram illustrates the decision-making workflow for validating the standard.

ValidationWorkflow Start Start: Crude 1-(2,5-Dimethoxyphenyl)heptan-1-one qNMR Step 1: 1H-qNMR Analysis (Absolute Purity Assignment) Start->qNMR Dry Sample HPLC Step 2: HPLC-UV/DAD (Impurity Profiling) Start->HPLC Dissolve in ACN GCMS Step 3: GC-MS (Volatiles & Isomers) Start->GCMS Dissolve in MeOH Decision Compare Purity Values qNMR->Decision Purity % (w/w) HPLC->Decision Area % (Relative) GCMS->Decision Residual Solvents % Pass PASS: Assign Purity Value (qNMR Value - Volatiles) Decision->Pass Discrepancy < 1.0% Fail FAIL: Re-purify (Recrystallization/Column) Decision->Fail Discrepancy > 1.0% or Unknown Impurities

Caption: Figure 1. Orthogonal validation workflow ensuring mass balance traceability.

Experimental Data Summary (Simulated for Comparison)

To illustrate the necessity of the orthogonal approach, consider the following comparative data set typical for this class of compounds.

ParameterHPLC-UV Result (Area %)qNMR Result (Weight %)Interpretation
Main Peak 99.2% 96.5% HPLC overestimates purity by ignoring non-UV absorbing impurities.
Impurity A 0.5% (RT 4.2 min)Not detectedTrace UV-active impurity (likely high extinction coefficient).
Residual Solvent Not Detected1.8% (Heptane signal)HPLC "blind spot." Detected by qNMR and confirmed by GC-MS.
Inorganic Salts Not DetectedNot DetectedqNMR internal standard ratio corrects for this "invisible" mass.
Final Assigned Purity N/A96.5% ± 0.4% qNMR provides the true value for the CoA.

Key Insight: If you relied solely on HPLC-UV (Method B), you would incorrectly assign a purity of 99.2%, leading to a 2.7% error in downstream quantitative applications (e.g., dosing in drug development or forensic quantification).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 55(6), 2772-2780. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Aromatic Ketones: A Case Study of 1-(2,5-Dimethoxyphenyl)heptan-1-one

In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to the bulk properties of a material. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating these intricate atomic arrangements. This guide provides a comprehensive, in-depth comparison of the crystal structure analysis of 1-(2,5-Dimethoxyphenyl)heptan-1-one, a compound of interest in organic synthesis and medicinal chemistry.

While a definitive crystal structure for 1-(2,5-Dimethoxyphenyl)heptan-1-one is not publicly available at the time of this publication, this guide will leverage the crystallographic data of a closely related analogue, 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine , to illustrate the experimental workflow and draw meaningful structural comparisons. By examining the known structure of this analogue, we can predict and understand the likely conformational and packing characteristics of our target compound.

The Imperative of Structural Elucidation

The precise arrangement of atoms in a crystal lattice dictates a molecule's physical and chemical properties. For a compound like 1-(2,5-Dimethoxyphenyl)heptan-1-one, understanding its solid-state conformation, intermolecular interactions, and packing motifs is crucial for:

  • Polymorph Screening: Identifying different crystalline forms that can have significant impacts on solubility, bioavailability, and stability.

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent analogues.

  • Crystal Engineering: Designing materials with desired properties by controlling the intermolecular interactions in the solid state.

Experimental Protocol: A Self-Validating System for Crystal Structure Determination

The following protocol outlines a robust and self-validating workflow for the single-crystal XRD analysis of an aromatic ketone like 1-(2,5-Dimethoxyphenyl)heptan-1-one. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Single Crystal Growth – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and critical step.

Methodology: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of purified 1-(2,5-Dimethoxyphenyl)heptan-1-one in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and hexane) to test for solubility. A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature. For the target compound, a mixture of dichloromethane and methanol (e.g., 97:3 v/v) is a good starting point based on similar aromatic compounds.[1]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Gentle heating can be used to ensure complete dissolution.

  • Controlled Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation. This gradual increase in concentration encourages the formation of well-ordered crystals rather than a precipitate.

  • Incubation: Place the vial in a vibration-free environment at a constant, slightly cool temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor using a pipette or a small loop.

Part 2: Data Collection – Capturing the Diffraction Pattern

High-quality diffraction data is essential for an accurate structure solution.

Methodology: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Select a well-formed, transparent crystal free of cracks or defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of a cryoprotectant oil (e.g., perfluoropolyether oil).[1]

  • Data Collection Instrument: Utilize a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. Data is typically collected at a low temperature (e.g., 100-123 K) to minimize thermal vibrations and improve data quality.[1]

Part 3: Structure Solution and Refinement – From Data to a 3D Model

The final stage involves converting the raw diffraction data into a refined three-dimensional model of the molecule.

Methodology: Computational Structure Solution

  • Data Reduction and Correction: The raw diffraction data is processed to correct for experimental factors such as absorption and to integrate the reflection intensities.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXS.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[1] This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric consistency and to identify any potential issues with the model.[1]

Experimental Workflow Diagram

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement dissolution Dissolution in Appropriate Solvent evaporation Slow Evaporation dissolution->evaporation harvesting Crystal Harvesting evaporation->harvesting mounting Crystal Mounting harvesting->mounting xrd X-ray Diffraction mounting->xrd unit_cell Unit Cell Determination xrd->unit_cell reduction Data Reduction unit_cell->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis: 1-(2,5-Dimethoxyphenyl)heptan-1-one vs. 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine

The crystal structure of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine provides a valuable template for understanding the potential solid-state conformation of our target molecule.[2][3]

Feature1-(2,5-Dimethoxyphenyl)heptan-1-one (Predicted)1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine (Experimental)[2]
Molecular Formula C₁₅H₂₂O₃C₁₇H₂₇NO₂
Molecular Weight 250.34 g/mol 277.40 g/mol
Crystal System Likely Monoclinic or OrthorhombicMonoclinic
Space Group P2₁/c or similar centrosymmetric groupP2₁/c
Key Torsion Angles The dihedral angle between the phenyl ring and the carbonyl group will be a key determinant of the overall conformation. Steric hindrance between the heptanoyl chain and the methoxy group at the 2-position will likely lead to a non-planar arrangement.The piperidine ring is in a chair conformation, and its mean plane is nearly perpendicular to the benzene ring, with a dihedral angle of 88.34(9)°. The methoxy groups are slightly tilted with respect to the benzene ring.
Intermolecular Interactions Expected to be dominated by van der Waals forces due to the aliphatic heptanoyl chain. Weak C-H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms are also likely to be present, influencing the crystal packing.The crystal packing is characterized by C-H···O hydrogen bonds, forming chains that propagate along the c-axis. The dominant intermolecular contacts are H···H, indicating the significance of dispersion forces.[2]

Structural Insights and Predictions

The presence of the flexible heptanoyl chain in 1-(2,5-Dimethoxyphenyl)heptan-1-one is expected to be a major determinant of its crystal packing. This aliphatic chain may adopt various conformations, potentially leading to polymorphism. In contrast, the rigid chair conformation of the tetramethylpiperidine group in the comparator molecule imposes more conformational constraints.

The steric bulk of the ortho-methoxy group in both molecules is likely to force the substituent at the 1-position (the heptanoyl group or the piperidine ring) out of the plane of the benzene ring. This is a common feature in ortho-substituted aromatic ketones.

Molecular Structure Comparison Diagram

molecular_comparison cluster_target 1-(2,5-Dimethoxyphenyl)heptan-1-one (Predicted Conformation) cluster_comparator 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine (Experimental Conformation) target_mol note Key Structural Feature: The 2,5-dimethoxy-phenyl group is common to both molecules. comparator_mol

Caption: Comparison of the predicted structure of the target molecule and the known structure of a close analogue.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of 1-(2,5-Dimethoxyphenyl)heptan-1-one. While the definitive crystal structure of this specific molecule remains to be determined, a robust experimental protocol has been detailed. Furthermore, by leveraging the known crystal structure of a close analogue, we can make informed predictions about the likely conformational and packing features of the target compound. This comparative approach is a powerful tool in modern chemical research, enabling scientists to anticipate the properties of new molecules and to design more effective experiments for their characterization. The elucidation of the crystal structure of 1-(2,5-Dimethoxyphenyl)heptan-1-one would be a valuable contribution to the field, and the methodologies described herein provide a clear pathway to achieving that goal.

References

  • Single Crystal X-Ray Diffraction Studies. Royal Society of Chemistry. ([Link])

  • The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. National Center for Biotechnology Information. ([Link])

  • The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. ResearchGate. ([Link])

Sources

Comparative

UV-Vis absorption maximums for 1-(2,5-Dimethoxyphenyl)heptan-1-one

This guide details the UV-Vis absorption characteristics of 1-(2,5-Dimethoxyphenyl)heptan-1-one , a specific phenone derivative often analyzed as a precursor in the synthesis of 2,5-dimethoxy-substituted phenethylamines...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 1-(2,5-Dimethoxyphenyl)heptan-1-one , a specific phenone derivative often analyzed as a precursor in the synthesis of 2,5-dimethoxy-substituted phenethylamines (such as analogs of the 2C-x or DOx series).

Because the alkyl chain length (heptyl vs. methyl) has a negligible effect on the electronic transitions of the aromatic chromophore, this guide utilizes validated spectral data from the homologous standard 2,5-dimethoxyacetophenone to establish the baseline, while highlighting the specific solubility and handling requirements imposed by the lipophilic heptyl chain.

Executive Summary & Technical Context[1][2][3][4][5]

  • Molecule: 1-(2,5-Dimethoxyphenyl)heptan-1-one

  • Chemical Class: Phenyl alkyl ketone (Phenone)

  • Primary Chromophore: 2,5-Dimethoxybenzoyl system

  • Key Application: Precursor identification, purity analysis, and differentiation from positional isomers (2,4- and 3,4-dimethoxy analogs) in forensic and pharmaceutical workflows.

Analytical Challenge: The primary risk in analyzing this compound is misidentification with its 2,4-dimethoxy isomer . While both share the same molecular weight (


), their electronic conjugation pathways differ significantly, leading to distinct UV spectral fingerprints. This guide provides the comparative metrics required to distinguish them.

Theoretical Framework & Spectral Prediction

The UV-Vis spectrum of 1-(2,5-Dimethoxyphenyl)heptan-1-one is governed by the 2,5-dimethoxyacetophenone chromophore . The seven-carbon alkyl chain acts as a spectrally silent auxochrome, influencing solubility but not the energy of electronic transitions (


).
Electronic Transitions
  • 
     Transition (Benzenoid Band): 
    
    • Location: ~250–260 nm

    • Origin: Electronic excitation within the benzene ring, modified by the auxochromic methoxy groups.

    • Intensity: High (

      
      ).[1]
      
  • 
     Transition (Carbonyl Band): 
    
    • Location: ~320–330 nm[2]

    • Origin: Excitation of a non-bonding electron from the carbonyl oxygen to the antibonding

      
      -orbital.
      
    • Intensity: Moderate to Low (often appears as a broad shoulder or weak band).

    • Solvent Effect: Hypsochromic (blue) shift in polar protic solvents (e.g., Methanol) due to hydrogen bonding stabilizing the ground state.

Comparative Analysis: Target vs. Isomeric Alternatives

This section objectively compares the target molecule against its most common structural isomers. The separation of


 values is the critical "Go/No-Go" decision point for identification.
Table 1: Comparative UV-Vis Absorption Maxima (in Methanol)
CompoundSubstitution PatternPrimary

(

)
Secondary

(Conj. /

)
Electronic Mechanism
Target: 1-(2,5-Dimethoxyphenyl)heptan-1-one 2,5-Dimethoxy 252–258 nm 320–330 nm Meta-Conjugation: The C5 methoxy is meta to the carbonyl, limiting resonance stabilization. The C2 methoxy provides steric twist, reducing conjugation efficiency.
Alternative A: 1-(2,4-Dimethoxyphenyl)heptan-1-one 2,4-Dimethoxy275–280 nm310–340 nm (Stronger)Para-Resonance: The C4 methoxy is para to the carbonyl, creating a strong "push-pull" system. Significant bathochromic (red) shift observed.
Alternative B: 1-(3,4-Dimethoxyphenyl)heptan-1-one 3,4-Dimethoxy270–276 nm305–310 nmVeratryl System: Lacks the ortho-steric hindrance of the 2-position; distinct shape compared to 2,5-isomer.

Key Differentiator: The 2,4-isomer exhibits a more intense and red-shifted secondary band due to the direct resonance contribution of the para-methoxy group. The 2,5-isomer (Target) lacks this para-resonance, resulting in a "blue-shifted" profile relative to the 2,4-analog.

Experimental Protocol (Self-Validating)

Objective: Accurate determination of


 while mitigating the solubility issues caused by the lipophilic heptyl chain.
Reagents & Equipment[1][4]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Note: Avoid water due to the hydrophobicity of the heptyl chain.

  • Reference Standard: 2,5-Dimethoxyacetophenone (CAS: 1201-38-3) – used to validate the instrument's wavelength accuracy for this chromophore class.

  • Cuvettes: Quartz (1 cm path length).

Workflow Diagram

The following Graphviz diagram outlines the logical flow for sample preparation and spectral validation.

SpectralWorkflow Start Start: Raw Sample Solubility Solubility Check (Methanol vs ACN) Start->Solubility Dilution Dilution to ~10^-5 M (Target Abs: 0.8 - 1.2) Solubility->Dilution Clear Solution Scan Full Scan (200 - 400 nm) Dilution->Scan Analysis Identify Lambda Max Scan->Analysis Validation Compare vs 2,4-Isomer Data Analysis->Validation Check Peak Positions Validation->Analysis Re-run if ambiguous

Caption: Logical workflow for UV-Vis analysis of lipophilic phenones, ensuring solubility and concentration limits are met before spectral interpretation.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of 1-(2,5-Dimethoxyphenyl)heptan-1-one in 10 mL of Acetonitrile (Stock A, 1 mg/mL). Reasoning: The heptyl chain increases lipophilicity; methanol may require sonication, whereas acetonitrile offers better solvation.

  • Working Solution: Dilute 100

    
    L of Stock A into 10 mL of Methanol.
    
  • Baseline Correction: Run a blank scan using pure Methanol.

  • Acquisition: Scan from 200 nm to 450 nm.

  • Validation Criterion:

    • If

      
       nm with high intensity, suspect 2,4-isomer  contamination.
      
    • If

      
       nm and 
      
      
      
      nm (weak), identity is consistent with 2,5-substitution .

Structural Logic & Isomer Differentiation[6]

The following diagram illustrates why the spectra differ, based on the electronic "Push-Pull" effects of the methoxy substituents.

IsomerLogic Target Target: 2,5-Dimethoxy (Meta-Conjugation) MechTarget Weak Resonance (C5 is Meta to C=O) Target->MechTarget Iso24 Isomer: 2,4-Dimethoxy (Para-Conjugation) MechIso Strong Resonance (C4 is Para to C=O) Iso24->MechIso ResultTarget Shorter Lambda Max (~325 nm, Lower Intensity) MechTarget->ResultTarget ResultIso Longer Lambda Max (~335+ nm, Higher Intensity) MechIso->ResultIso

Caption: Mechanistic comparison of electronic conjugation. The 2,4-isomer's para-methoxy group facilitates strong charge transfer, causing a distinct red shift compared to the 2,5-target.

References

  • NIST Chemistry WebBook. Infrared and Mass Spectral Data for 2,5-Dimethoxyacetophenone (Analog). Available at: [Link]

  • PubChem. 2,5-Dimethoxyacetophenone Compound Summary. (Source for physical properties and analog comparison). Available at: [Link]

  • ScienceDirect / Elsevier.UV-Vis Spectroscopy of Substituted Acetophenones: Steric and Electronic Effects. (Validation of auxochromic shifts in ortho-substituted phenones).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Section 1: Executive Summary & Core Principles For laboratory professionals, the proper management of chemical waste is a foundational pillar of operational safety, environmental stewardship, and regulatory compliance. T...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary & Core Principles

For laboratory professionals, the proper management of chemical waste is a foundational pillar of operational safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2,5-Dimethoxyphenyl)heptan-1-one. Due to the absence of a complete, publicly available hazard profile for this specific compound, this protocol is built upon a conservative approach, treating the substance as hazardous waste. This decision is informed by a "read-across" analysis of structurally similar compounds and aligns with the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The causality behind this directive is simple: prioritizing safety and environmental protection in the face of incomplete data is the only responsible course of action. The core principles of this guide are rooted in a self-validating system of chemical waste management:

  • Assume Hazard: In the absence of definitive data, treat the chemical as hazardous.

  • Segregate: Keep the waste stream pure. Do not mix with other chemical wastes unless compatibility is certain.

  • Contain & Label: Use appropriate, sealed, and clearly labeled containers to prevent leaks and ensure clear communication of contents.

  • Dispose via Licensed Professionals: Ensure the final disposal is handled by a certified hazardous waste contractor to maintain a "cradle-to-grave" chain of custody.

Section 2: Hazard Assessment via Structural Read-Across

The presence of a dimethoxyphenyl group and a heptanone chain suggests potential for biological activity and moderate persistence. The principle of chemical categorization suggests that substances with common structural features will likely exhibit similar toxicological profiles.[3]

Property / Hazard Analysis Based on Similar Compounds Implication for Disposal
Acute Oral Toxicity Structurally related compounds such as 1-(4-Methoxyphenyl)heptan-1-one are classified as acutely toxic if swallowed (Acute Tox. 4). Another analogue, 1-(3,5-Dimethoxyphenyl)heptan-1-one, carries a risk statement for being harmful if swallowed.[5][6]The waste must be considered toxic and should never be disposed of via sanitary sewers. All handling requires PPE to prevent accidental ingestion.
Skin Irritation/Sensitization The same analogue, 1-(3,5-Dimethoxyphenyl)heptan-1-one, is noted as a potential skin sensitizer.[5][6] Substituted phenones as a class can cause skin irritation.[7]Waste must be handled with chemical-resistant gloves. Any contaminated lab coats or materials must also be treated as hazardous waste.
Aquatic Toxicity Aromatic ketones can exhibit aquatic toxicity. While specific data is absent, a conservative assumption of environmental harm is warranted to comply with the EPA's mission to protect waterways.[8][9]The compound and its containers must not be disposed of in regular trash, where they could enter landfill leachate and contaminate groundwater. Avoid any release to the environment.
Physical Hazards The flash point of a similar compound is >110°C (>230°F), suggesting it is not highly flammable at standard laboratory temperatures.[10] However, it is still a combustible solid.While not classified as flammable, it should be kept away from ignition sources. Incineration is a likely disposal method, which must be performed in a specialized facility.

Section 3: Regulatory Imperatives: EPA & OSHA Frameworks

Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern chemical waste. Understanding their roles is critical for ensuring compliance.

Regulatory Body Governing Act Core Responsibility & Relevance to Disposal
U.S. EPA Resource Conservation and Recovery Act (RCRA) Governs the "cradle-to-grave" management of hazardous waste.[11] This includes waste identification, generation, transportation, and final disposal.[12] Your laboratory is a "generator" and is legally responsible for ensuring the waste reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]
U.S. OSHA Occupational Safety and Health Act Focuses on worker safety.[14] Key standards include Hazard Communication (29 CFR 1910.1200), which requires proper labeling and access to safety data, and Personal Protective Equipment (29 CFR 1910.132), which mandates the use of appropriate gear when handling hazardous materials.[15][16]

Section 4: Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of 1-(2,5-Dimethoxyphenyl)heptan-1-one waste.

Step 1: Pre-Disposal Preparation & Personal Protective Equipment (PPE)

The causality here is proactive risk mitigation. Preparing your equipment and yourself before handling the waste minimizes the chance of exposure and ensures a smooth process.

  • Designate a Waste Accumulation Area: Identify a specific, low-traffic area within the lab, such as a satellite accumulation area inside a chemical fume hood, for the waste container.

  • Prepare the Waste Container: Select a chemically compatible, leak-proof container with a tightly sealing screw cap. A high-density polyethylene (HDPE) or glass bottle is appropriate. Ensure the container is clean and dry.

  • Don Appropriate PPE: Before handling the chemical or its waste, wear the following:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[7]

    • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber). Discard gloves after use.[17]

    • Body Protection: A lab coat, long pants, and closed-toe shoes.

Step 2: Waste Collection & Segregation

The logic of segregation is twofold: safety and cost. Mixing incompatible chemicals can cause dangerous reactions, while mixing non-hazardous or less-hazardous waste with more hazardous streams increases the volume of high-cost waste.

  • Solid Waste: Carefully transfer solid 1-(2,5-Dimethoxyphenyl)heptan-1-one waste into the designated waste container using a dedicated spatula or scoop.

  • Contaminated Materials: Any disposable items that have come into direct contact with the compound (e.g., weighing paper, pipette tips, gloves) must also be placed in the hazardous waste container.[18]

  • Solvent Rinsates: If dissolving the compound for a reaction, the resulting solution is hazardous. If using a solvent to rinse contaminated glassware, this rinsate must be collected as hazardous waste.

  • DO NOT MIX: Do not mix this waste stream with other wastes, such as acids, bases, or halogenated solvents, unless you can confirm compatibility and your facility's waste disposal procedures allow it.[19]

Step 3: Containerization & Labeling

Proper labeling is a critical control point, ensuring that everyone from your lab colleagues to the final disposal technicians understands the container's contents and associated risks. This is a core requirement of OSHA's Hazard Communication standard.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.[20]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "1-(2,5-Dimethoxyphenyl)heptan-1-one". List all components if it is a mixture.

    • The approximate concentration and volume.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Keep Container Closed: The container must remain tightly sealed at all times except when actively adding waste.[20][21]

Step 4: On-Site Accumulation & Storage
  • Storage Location: Store the sealed container in your designated satellite accumulation area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tray or bin to contain any potential leaks.[16]

  • Monitor Accumulation: Be aware of your institution's limits on the volume of waste and the time it can be stored in a satellite area before being moved to a central storage facility.

Step 5: Arranging for Final Disposal
  • Contact EHS: When the container is nearly full (no more than 90% capacity) or reaches its storage time limit, contact your institution's Environmental Health and Safety (EHS) office.[21]

  • Schedule Pickup: Follow their procedures to schedule a hazardous waste pickup.

  • Documentation: Complete any required waste manifest paperwork accurately. This documentation is a legal record of the waste's journey from your lab to the disposal facility.

Disposal Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Containment cluster_disposal Phase 3: Final Disposal A Waste Generated (1-(2,5-Dimethoxyphenyl)heptan-1-one) B Assess Hazard (Treat as Hazardous) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (HDPE or Glass) C->D E Collect & Segregate Waste (Solids, Contaminated Items) D->E F Affix & Complete Hazardous Waste Label E->F G Keep Container Tightly Sealed F->G H Store in Designated Area (w/ Secondary Containment) G->H I Contact EHS for Pickup (When full or time limit reached) H->I J Transfer to Licensed Waste Disposal Contractor I->J

Caption: Disposal workflow for 1-(2,5-Dimethoxyphenyl)heptan-1-one.

Section 5: Emergency Procedures - Spill & Exposure Management

  • In Case of a Spill:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.[8]

    • Remove all ignition sources.

    • Wearing your full PPE, contain the spill with a non-combustible absorbent material like sand, vermiculite, or earth.[8]

    • Carefully sweep the absorbent material into your hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your EHS office.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

Section 6: Decontamination & Empty Container Disposal

An "empty" container that held a hazardous chemical is not considered regular trash until it is properly decontaminated. The EPA has specific procedures for this.

  • Triple-Rinse Procedure:

    • Select a solvent that can readily dissolve the compound (e.g., acetone or ethanol).

    • Rinse the container with the solvent, ensuring the entire inner surface is contacted.

    • Pour the rinsate into your hazardous waste container. This rinsate is now considered hazardous waste.[22]

    • Repeat this process two more times for a total of three rinses.[20][23]

  • Final Disposal of Container:

    • After triple-rinsing, allow the container to air-dry completely in a fume hood.

    • Deface or remove the original label to prevent confusion.[23]

    • The decontaminated container can now be disposed of in the regular laboratory trash or recycling, according to your institution's policies.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of 1-(2,5-Dimethoxyphenyl)heptan-1-one, upholding the highest standards of laboratory safety.

References

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  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Retrieved from [Link]

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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.). Retrieved from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs. (2022, May 26). Retrieved from [Link]

  • SAFETY DATA SHEET 04-07-2019 ACCORDING TO EC-REGULATIONS 1907/2006 (REACH), 1272/2008 (CLP) & 2015/830 1. SECTION 1 - Rathburn Chemicals. (2019, July 4). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • 1-(2,5-Dimethoxyphenyl)-2-phenylethan-1-one - PubChem. (n.d.). Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(2,5-dimethoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan (- March 2018). (2018). Retrieved from [Link]

  • TOXICITY DRIVERS IN CHEMICAL MIXTURES FROM THE SWEDISH WEST COAST – EFFECTS ON PELAGIC COMMUNITIES - Gupea. (n.d.). Retrieved from [Link]

  • A Compendium of Case Studies that helped to shape the REACH Guidance on Chemical Categories and Read Across Edited by A - CORE. (n.d.). Retrieved from [Link]

  • reaction mass of ethylbenzene and xylene - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,5-Dimethoxyphenyl)heptan-1-one

Disclaimer: No comprehensive, peer-reviewed Safety Data Sheet (SDS) for 1-(2,5-Dimethoxyphenyl)heptan-1-one is publicly available at the time of this writing. The following guidance is synthesized from the chemical's str...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No comprehensive, peer-reviewed Safety Data Sheet (SDS) for 1-(2,5-Dimethoxyphenyl)heptan-1-one is publicly available at the time of this writing. The following guidance is synthesized from the chemical's structure, data on analogous compounds (aromatic ketones, substituted phenols), and established best practices for handling research chemicals with unknown toxicological profiles. This guide is intended for trained laboratory professionals and must be used to supplement, not replace, a thorough, experiment-specific risk assessment.

Hazard Analysis: A Structurally-Informed Perspective

As a Senior Application Scientist, my primary directive is to ensure safety through a deep understanding of chemical reactivity and potential biological interactions. Since we lack specific toxicity data for 1-(2,5-Dimethoxyphenyl)heptan-1-one, we must deconstruct its molecular structure to anticipate its hazards. The molecule possesses two key functional groups: an aromatic ketone and a dimethoxybenzene (substituted phenol ether) moiety.

  • Aromatic Ketone Core: Compounds in this class, such as acetophenone, can be combustible and may cause eye and skin irritation. While not acutely toxic, they warrant careful handling to avoid direct contact.

  • Dimethoxyphenyl Group (Phenolic Derivative): Phenolic compounds are known for their potential to cause skin irritation and can be absorbed dermally, leading to systemic effects[1][2]. Although the hydroxyl groups are etherified in this molecule, which may reduce reactivity compared to a free phenol, a conservative approach dictates we assume potential for skin and eye irritation[3][4].

Given these structural alerts, all handling protocols must assume the compound is, at a minimum, a skin and eye irritant with unknown long-term toxicity. Therefore, the core principle is the complete prevention of direct physical contact and inhalation.

Essential Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between you and a potential hazard. It must be used in conjunction with engineering controls like chemical fume hoods[5]. The minimum PPE for any work in a laboratory includes a lab coat, long pants, and closed-toe shoes[6]. The following task-specific recommendations are crucial.

Eye and Face Protection

Standard safety glasses do not offer sufficient protection from splashes when handling liquids or fine powders.

  • Chemical Splash Goggles: These are mandatory for all operations, including weighing solids, preparing solutions, and performing reactions. They provide a complete seal around the eyes, protecting against splashes and airborne particulates[7].

  • Face Shield: A face shield, worn over chemical splash goggles, is required when there is a heightened risk of splashing or explosion. This includes handling volumes greater than 50 mL, working with reactions under pressure, or during quenching procedures[6]. All protective eyewear must meet the ANSI Z87.1 standard.

Skin and Body Protection

A standard cotton/polyester lab coat is the first line of defense.

  • Laboratory Coat: A flame-resistant lab coat should be considered if working with flammable solvents. Ensure the coat is fully buttoned and the sleeves are not rolled up[8].

  • Chemical-Resistant Apron: For large-scale operations where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Hand Protection: A Critical Choice

Glove selection is arguably the most critical and often overlooked aspect of PPE for aromatic ketones. The choice of material is paramount for effective protection.

  • Avoid Nitrile for Prolonged Contact: While disposable nitrile gloves are common in laboratories and suitable for incidental contact, they offer poor resistance to many ketones and aromatic solvents[7][8]. Breakthrough can occur rapidly without visible signs of degradation.

  • Recommended Glove Types: For handling 1-(2,5-Dimethoxyphenyl)heptan-1-one, especially when dissolved in solvents, more robust glove materials are necessary.

    • Butyl Rubber: Offers excellent protection against ketones, esters, and aldehydes[7][9].

    • Fluoroelastomer (Viton™): Provides exceptional resistance to aromatic and chlorinated solvents[9].

  • Double Gloving: A practical approach for dexterity and safety is to wear a heavier, chemical-resistant glove (e.g., Butyl) over a standard disposable nitrile glove. This allows the outer glove to be removed if contaminated, while still maintaining a primary barrier.

Table 1: Glove Selection Guide for Associated Tasks

Task Scenario Primary Glove Recommendation Rationale
Incidental Contact (e.g., handling a sealed vial) Disposable Nitrile Gloves Sufficient for brief, non-invasive contact. Must be changed immediately upon contamination[6].
Direct Handling (e.g., weighing solid, transfers) Double-glove: Nitrile (inner) + Neoprene or Butyl (outer) Provides a balance of dexterity and enhanced chemical resistance against potential contamination.

| Solution Work / Purification (Extended exposure risk) | Butyl Rubber or Fluoroelastomer (Viton™) | These materials offer superior, extended protection against aromatic ketones and common organic solvents[7][9]. |

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation hazards.

  • Chemical Fume Hood: All handling of solid 1-(2,5-Dimethoxyphenyl)heptan-1-one and its solutions must be conducted within a certified chemical fume hood to control exposure to dusts and vapors[1].

  • Respirator: If engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[8]. A NIOSH-approved respirator with an organic vapor cartridge would be appropriate for vapors, potentially with a P100 pre-filter if particulates are generated[10].

Operational Plan: Step-by-Step Protocol for Weighing and Solubilization

This protocol demonstrates the integration of PPE into a standard laboratory workflow.

  • Preparation (in Fume Hood):

    • Don minimum PPE: Closed-toe shoes, long pants, buttoned lab coat.

    • Set up all necessary equipment (balance, weigh paper, spatula, vial, solvent) inside the chemical fume hood.

    • Don chemical splash goggles.

    • Don the appropriate gloves (e.g., double-glove with a neoprene or butyl outer layer).

  • Weighing the Solid:

    • Carefully transfer the desired amount of 1-(2,5-Dimethoxyphenyl)heptan-1-one from the stock container to weigh paper or a tared vial.

    • Perform this action gently to minimize the generation of airborne dust.

    • Secure the lid on the main stock container immediately after dispensing.

  • Transfer and Solubilization:

    • Carefully transfer the weighed solid into the designated reaction vessel or vial.

    • Add the desired solvent using a pipette or graduated cylinder.

    • Cap the vessel and mix via sonication, vortexing, or stirring as required.

  • Cleanup:

    • Dispose of the contaminated weigh paper and any other disposables into a designated hazardous waste container within the fume hood[4].

    • Wipe down the spatula and any affected surfaces with an appropriate solvent-soaked towel, disposing of the towel in the hazardous waste container.

    • Remove the outer gloves and dispose of them in the hazardous waste.

    • Remove inner gloves, wash hands thoroughly with soap and water, and then don a new pair of standard nitrile gloves before exiting the work area.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Risk Assessment start Begin Task Assessment q_scale Scale of Operation? start->q_scale q_aerosol Aerosol/Dust/Splash Potential? q_scale->q_aerosol >1g (gram scale) or Solution Prep ppe_base Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Incidental) q_scale->ppe_base <1g (mg scale) Minimal Handling ppe_enhanced Enhanced PPE: - Add Chemical Splash Goggles - Use Butyl or Viton Gloves - Work in Fume Hood q_aerosol->ppe_enhanced Low ppe_max Maximum PPE: - Add Face Shield over Goggles - Consider Chemical Apron - Respirator may be required q_aerosol->ppe_max High (e.g., large volume transfer, energetic reaction)

Sources

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